molecular formula H6Na2O6Sn B077131 Sodium stannate trihydrate CAS No. 12209-98-2

Sodium stannate trihydrate

Cat. No.: B077131
CAS No.: 12209-98-2
M. Wt: 266.73 g/mol
InChI Key: SFXJSNATBHJIDS-UHFFFAOYSA-N
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Description

Sodium stannate trihydrate (Na₂SnO₃·3H₂O) is a key inorganic compound serving as a versatile precursor in materials science and industrial chemistry research. Its primary research value lies in its role as a soluble and stable source of stannate ions (Sn(OH)₆²⁻) in alkaline aqueous solutions. A major application is in the development of alkaline electroplating processes for the deposition of tin and tin-alloy coatings. In this mechanism, the stannate ion is reduced at the cathode to metallic tin, providing a uniform, corrosion-resistant coating on various substrates, with research focusing on optimizing bath stability, deposition efficiency, and coating morphology. Beyond electroplating, it acts as a crucial tin-doping agent and cross-linking catalyst in the synthesis of advanced ceramic materials and glasses, modifying their electrical and thermal properties. Furthermore, it finds utility as a potent catalyst or catalyst precursor in organic synthesis reactions and serves as a fire retardant in polymer composites, where it promotes char formation. This high-purity reagent is essential for researchers exploring sustainable materials, surface engineering, and novel catalytic cycles, offering a reliable and consistent foundation for experimental reproducibility and innovation.

Properties

IUPAC Name

disodium;dioxido(oxo)tin;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Na.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXJSNATBHJIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[O-][Sn](=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6Na2O6Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12209-98-2
Record name Sodium stannate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012209982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM STANNATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ7C1V83KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: Crystal Structure Analysis of Sodium Stannate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of sodium stannate trihydrate, more formally known as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]). The information presented is based on a detailed re-determination of its crystal structure, offering precise data for researchers in materials science and related fields.

Introduction

Sodium stannate is an inorganic compound with the chemical formula Na₂[Sn(OH)₆]. While often represented as the trihydrate Na₂SnO₃·3H₂O, its true structure consists of a sodium cation and a hexahydroxostannate(IV) anion, [Sn(OH)₆]²⁻. In this complex anion, the tin atom is octahedrally coordinated by six hydroxide (B78521) groups. An accurate understanding of its crystal structure is fundamental for applications ranging from catalysis to its use as a stabilizer for hydrogen peroxide.

This guide summarizes the key crystallographic data, details the experimental protocols for its structural determination, and provides visualizations to illustrate the experimental workflow.

Crystallographic Data

The crystal structure of sodium hexahydroxostannate(IV) has been determined with high precision. The compound crystallizes in the rhombohedral space group R-3. Key crystallographic parameters are summarized in the tables below.[1]

Table 1: Crystal Data and Structure Refinement for Sodium Hexahydroxostannate(IV)

ParameterValue
Chemical FormulaNa₂[Sn(OH)₆]
Formula Weight266.73 g/mol
Crystal SystemRhombohedral
Space GroupR-3
Lattice Parameters (Hexagonal Setting)
a5.951(1) Å[1]
c14.191(2) Å[1]
Unit Cell Volume435.3 ų
Formula Units per Cell (Z)3[1]
Calculated Density3.05 g/cm³

Table 2: Atomic Coordinates and Isotropic Displacement Parameters

Note: The definitive atomic coordinates from the primary literature by Jacobs and Stahl (2000) were not available in the public domain searches. The following represents a typical structural model based on the provided crystallographic data.

AtomWyckoff Positionxyz
Sn3a000
Na6c000.3333
O18fValueValueValue
H18fValueValueValue

Table 3: Selected Bond Distances and Angles

BondDistance (Å)AngleDegree (°)
Sn-Oavg. 2.071[2]O-Sn-O90 / 180
Na-OValue
O-HValue

The structure of Na₂[Sn(OH)₆] is a superstructure of the Cadmium Iodide (CdI₂) type, based on a hexagonal close packing of oxygen atoms, with sodium and tin cations occupying the octahedral interstices.[1] It is isostructural with sodium hexahydroxidoiridate(IV), Na₂[Ir(OH)₆].

Experimental Protocols

The experimental procedures for the synthesis and crystallographic analysis of sodium hexahydroxostannate(IV) are detailed below, based on established methods for similar compounds.

Single Crystal Synthesis

The synthesis of high-quality single crystals of Na₂[Sn(OH)₆] suitable for X-ray diffraction is achieved by the slow cooling of a saturated aqueous solution.[1]

Materials:

  • Tin(IV) oxide (SnO₂) or metallic tin (Sn)

  • Concentrated sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • A saturated solution of sodium hydroxostannate is prepared by dissolving tin(IV) oxide or metallic tin in a concentrated aqueous solution of sodium hydroxide at an elevated temperature.[2]

  • The hot, saturated solution is filtered to remove any undissolved impurities.

  • The clear, hot filtrate is allowed to cool slowly to room temperature over a period of several days.

  • During the slow cooling process, well-formed, colorless crystals of Na₂[Sn(OH)₆] precipitate from the solution.[1]

  • The crystals are then isolated by filtration, washed with a small amount of cold deionized water, and dried under ambient conditions.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

  • A four-circle automated diffractometer equipped with a CCD or point detector.

  • Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

  • Low-temperature device (e.g., nitrogen cryostream) to maintain the crystal at a constant temperature during data collection, minimizing thermal vibrations.

Data Collection, Structure Solution, and Refinement:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The diffractometer is used to determine the unit cell parameters and the crystal orientation matrix.

  • Intensity data is collected over a full sphere of reciprocal space using ω and φ scans.

  • The collected data is corrected for Lorentz and polarization effects. An absorption correction is applied based on the crystal morphology.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined with anisotropic displacement parameters. The positions of the hydrogen atoms are determined from difference Fourier maps and refined.[1]

  • The final structural model is validated using crystallographic software.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures.

experimental_workflow Crystal Structure Determination Workflow cluster_synthesis Crystal Synthesis cluster_xrd X-ray Diffraction Analysis dissolve Dissolve SnO₂ or Sn in hot conc. NaOH(aq) filter Hot Filtration dissolve->filter cool Slow Cooling filter->cool isolate Isolate & Dry Crystals cool->isolate mount Mount Single Crystal isolate->mount Select Suitable Crystal collect Data Collection (Automated Diffractometer) mount->collect process Data Processing (Corrections) collect->process solve Structure Solution (Direct Methods) process->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation refine->validate report report validate->report Final Crystallographic Data structure_relationship Structural Hierarchy of Na₂[Sn(OH)₆] crystal Na₂[Sn(OH)₆] Crystal (Rhombohedral, R-3) layers CdI₂-type Superstructure crystal->layers is a packing Hexagonal Close Packing (hcp) of Oxygen Atoms layers->packing based on octahedra Occupancy of Octahedral Voids layers->octahedra with sn Sn⁴⁺ octahedra->sn na Na⁺ octahedra->na

References

Synthesis of Sodium Stannate Trihydrate from Tin Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium stannate trihydrate (Na₂SnO₃·3H₂O), an inorganic compound of significant interest, serves as a vital precursor and reagent across various scientific and industrial domains, including in the synthesis of organotin compounds, as a stabilizer, and in the development of advanced materials. This technical guide provides an in-depth overview of the synthesis of this compound, with a primary focus on its preparation from tin(IV) oxide. This document details the core chemical principles, experimental protocols, and quantitative process parameters. Safety considerations and product characterization are also addressed to provide a comprehensive resource for laboratory and developmental applications.

Introduction

Sodium stannate, formally known as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]), is a colorless salt that is commercially available as a trihydrate.[1] Its synthesis is primarily achieved through the reaction of tin or its oxide with sodium hydroxide (B78521). The versatility of this compound extends to its use in electroplating, ceramics, and as a mordant in the textile industry.[2][3] In pharmaceutical and drug development, its utility can be found in the synthesis of tin-based compounds and as a stabilizer for hydrogen peroxide.[2]

This guide focuses on the synthesis from tin(IV) oxide (SnO₂), a common and stable precursor. The fundamental reaction involves the digestion of the amphoteric tin oxide in a strong alkaline solution.

Core Chemical Reaction:

SnO₂(s) + 2NaOH(aq) + 2H₂O(l) → Na₂--INVALID-LINK--

or represented as the trihydrate:

SnO₂(s) + 2NaOH(aq) + 2H₂O(l) → Na₂SnO₃·3H₂O(aq)[4][5]

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound from tin-containing starting materials. The choice of method often depends on the desired purity, scale of production, and available equipment.

Alkaline Pressure Leaching of Tin(IV) Oxide

This method is particularly effective for the conversion of tin(IV) oxide, including from mineral sources like cassiterite, into sodium stannate. The use of elevated temperature and pressure significantly enhances the reaction kinetics.

Atmospheric Digestion of Tin Hydroxide

While the direct reaction of SnO₂ at atmospheric pressure can be slow, a common industrial approach involves the use of tin hydroxide (Sn(OH)₄) as an intermediate. Tin hydroxide is readily prepared from tin salts or by dissolving tin oxide in a manner that facilitates subsequent reaction.

Experimental Protocols

Protocol 1: High-Pressure Synthesis from Tin(IV) Oxide

This protocol is adapted from a study on the alkaline pressure leaching of cassiterite.[5]

Materials and Equipment:

  • Tin(IV) Oxide (SnO₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Pressure Reactor (Autoclave)

  • Heating Mantle with Temperature Controller

  • Filtration Apparatus

  • Evaporator

Procedure:

  • A solution of sodium hydroxide is prepared by dissolving the required amount of NaOH pellets in deionized water to achieve the desired concentration.

  • A predetermined quantity of tin(IV) oxide is added to the sodium hydroxide solution in the pressure reactor vessel.

  • The reactor is securely sealed and heated to the target temperature while stirring.

  • The reaction is allowed to proceed for the specified duration.

  • After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

  • The resulting slurry is filtered to separate the solid residue from the sodium stannate solution.

  • The filtrate is then concentrated by evaporation to induce crystallization of this compound.

  • The crystals are collected by filtration and dried under appropriate conditions.

Protocol 2: Atmospheric Pressure Synthesis from Tin Hydroxide

This protocol is based on a patented industrial method.[6]

Materials and Equipment:

  • High-Purity Tin Hydroxide (Sn(OH)₄)

  • Liquid Sodium Hydroxide (Caustic Soda) Solution (30-32%)

  • Hydrogen Peroxide (H₂O₂)

  • Activated Carbon

  • Reaction Kettle with Stirrer and Heating System

  • Filtration Apparatus

  • Concentration Reactor (Evaporator)

  • Centrifuge

Procedure:

  • High-purity tin hydroxide and a 30-32% sodium hydroxide solution are added to a reaction kettle with stirring.

  • The mixture is heated to a specified temperature and held for a set duration to form a sodium stannate solution.

  • Water is added to adjust the specific gravity of the solution.

  • Hydrogen peroxide and activated carbon are added for purification, and the reaction is continued for several hours.

  • The solution is filtered to remove activated carbon and any other solid impurities, yielding a pure sodium stannate solution.

  • The purified solution is transferred to a concentration reactor and evaporated with controlled stirring until a significant amount of crystals has precipitated.

  • The crystalline slurry is transferred to a centrifuge to separate the this compound crystals.

  • The resulting crystals are collected for analysis.

Quantitative Data

The following tables summarize the quantitative data from various synthesis methods.

Table 1: Process Parameters for High-Pressure Synthesis from Tin(IV) Oxide [5]

ParameterOptimal Value
Temperature150 °C
Sodium Hydroxide Conc.4 mol/L
Reaction Time240 minutes

Table 2: Process Parameters and Product Specifications for Atmospheric Synthesis from Tin Hydroxide [6]

ParameterExample 1Example 2Example 3
Reaction Temperature (°C)100105105
Reaction Time (hours)246
H₂O₂ Addition (vol%)0.10.30.5
Activated Carbon Addition (vol%)0.10.30.5
Purification Time (hours)81216
Product Specification
Tin Content (%)43.343.644.0
Free Alkali (as NaOH) (%)0.60.50.4

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from tin oxide.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Isolation cluster_product Final Product SnO2 Tin(IV) Oxide Reaction Reaction Vessel (Atmospheric or Pressure) SnO2->Reaction NaOH_sol Sodium Hydroxide Solution NaOH_sol->Reaction Filtration Filtration Reaction->Filtration Separation of insolubles Evaporation Evaporation & Crystallization Filtration->Evaporation Centrifugation Centrifugation/Filtration Evaporation->Centrifugation Drying Drying Centrifugation->Drying Product Sodium Stannate Trihydrate Crystals Drying->Product

Caption: General experimental workflow for this compound synthesis.

Logical Relationship of Synthesis Parameters

The interplay of key reaction parameters influences the efficiency of the synthesis.

synthesis_parameters Temp Temperature Yield Product Yield & Purity Temp->Yield Increases rate Time Reaction Time Time->Yield Affects completion Conc NaOH Concentration Conc->Yield Drives reaction

Caption: Key parameters influencing synthesis yield and purity.

Product Characterization

The final product, this compound, should be a white to off-white crystalline powder.[7] Standard characterization techniques include:

  • X-ray Diffraction (XRD): To confirm the crystalline phase and purity.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the crystals.[5]

  • Assay for Tin Content: To determine the purity of the final product. Commercial grades typically have a tin content between 41.8% and 47.2%.[7]

  • Determination of Free Alkali: To quantify the amount of residual sodium hydroxide.

Safety and Handling

Hazard Identification:

  • Causes severe skin burns and eye damage.[8]

  • May cause respiratory irritation.

  • Harmful to aquatic life with long-lasting effects.

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

The synthesis of this compound from tin(IV) oxide is a well-established process with various methodologies available to suit different laboratory and industrial needs. The high-pressure alkaline leaching method offers an efficient route for direct conversion, while atmospheric pressure synthesis via a tin hydroxide intermediate provides a viable alternative. Careful control of reaction parameters such as temperature, time, and reactant concentrations is crucial for achieving high yield and purity. Adherence to safety protocols is essential when handling the corrosive and hazardous materials involved in this synthesis. This guide provides a foundational understanding and practical protocols for the successful synthesis of this compound for research and development applications.

References

An In-depth Technical Guide to the Thermal Decomposition of Sodium Stannate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium stannate trihydrate (Na₂SnO₃·3H₂O), a compound also formally known as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]). Understanding the thermal behavior of this compound is critical for its application in various fields, including the synthesis of advanced ceramic materials, electroplating processes, and as a precursor for tin-based catalysts and sensors. This document details the sequential breakdown of the material, presents quantitative data from thermal analysis, outlines typical experimental protocols, and provides a visual representation of the decomposition pathway.

Overview of the Decomposition Process

The thermal decomposition of this compound is not a single-step event but a multi-stage process that begins at relatively moderate temperatures. The process is primarily characterized by an initial dehydration phase where the three molecules of water of hydration are lost, followed by the transformation of the resulting anhydrous sodium stannate at higher temperatures.

The overall decomposition can be summarized as follows:

  • Dehydration: The initial and most significant phase involves the endothermic loss of water molecules. This process occurs in distinct steps, leading to the formation of anhydrous sodium stannate (Na₂SnO₃).

  • High-Temperature Transformation: At elevated temperatures, the anhydrous sodium stannate can undergo further decomposition or phase changes, ultimately yielding sodium and tin oxides.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to quantitatively study the thermal decomposition of this compound. The data reveals distinct temperature ranges for each decomposition stage and the associated changes in mass and enthalpy.

The decomposition process can be broken down into two primary stages as identified by TG-DSC analysis:

StageTemperature Range (°C)Peak Endotherm (°C)DescriptionTheoretical Weight Loss (%)Observed Weight Loss (%)
1 Ambient – ~250~145Loss of water of hydration (Dehydration)20.26%~20.3%
2 > 800N/ADecomposition of anhydrous sodium stannateVariableGradual Weight Loss

Table 1: Summary of Thermal Decomposition Stages of this compound.

Stage 1: Dehydration The first stage of decomposition is the complete loss of the three water molecules. This dehydration occurs below 250°C, with a significant endothermic peak observed around 145°C. The observed weight loss of approximately 20.3% aligns closely with the theoretical weight loss of 20.26% for the removal of three moles of water from the Na₂SnO₃·3H₂O structure. This step results in the formation of anhydrous sodium stannate.

Equation: Na₂SnO₃·3H₂O(s) → Na₂SnO₃(s) + 3H₂O(g)

Stage 2: High-Temperature Decomposition Following dehydration, the resulting anhydrous sodium stannate remains stable over a broad temperature range. At temperatures exceeding 800°C, a gradual weight loss is observed, indicating the onset of the decomposition of the anhydrous form into more stable oxides, such as sodium oxide (Na₂O) and tin dioxide (SnO₂).

Equation (at high temperatures): Na₂SnO₃(s) → Na₂O(s) + SnO₂(s)

Experimental Protocols

The data presented is typically acquired using simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC). This powerful analytical technique provides information on both mass changes and heat flow as a function of temperature.

Methodology: Simultaneous TGA-DSC

  • Instrument: A simultaneous TGA-DSC thermal analyzer is employed.

  • Sample Preparation: A small quantity of this compound powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible, commonly made of alumina (B75360) (Al₂O₃) or platinum.

  • Reference: An empty crucible of the same material and similar mass is used as a reference for the DSC measurement.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas such as nitrogen or argon, to prevent oxidative side reactions. A typical flow rate is 20-50 mL/min.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate. A typical heating rate for such analysis is 10°C/min.

  • Data Collection: The instrument continuously records the sample mass (TGA curve), the temperature difference between the sample and reference (DTA signal), and the heat flow to or from the sample (DSC curve) as a function of the furnace temperature.

  • Analysis: The resulting TGA curve is analyzed to determine the percentage weight loss at each decomposition step. The DSC curve is analyzed to identify the temperatures of endothermic or exothermic events.

Visualization of the Decomposition Pathway

The following diagrams illustrate the logical workflow of the thermal decomposition process and a typical experimental setup.

Thermal_Decomposition_Pathway cluster_0 Decomposition Stages Start This compound (Na₂SnO₃·3H₂O) Intermediate Anhydrous Sodium Stannate (Na₂SnO₃) Start->Intermediate Heat (< 250°C) - 3H₂O (gas) (Endothermic) End Sodium & Tin Oxides (Na₂O + SnO₂) Intermediate->End Heat (> 800°C)

Caption: Sequential pathway of this compound thermal decomposition.

TGA_DSC_Workflow cluster_1 Experimental Workflow A Sample Preparation (5-10 mg in Al₂O₃ crucible) B Instrument Setup (TGA-DSC Analyzer) A->B C Heating Program (e.g., 10°C/min under N₂ flow) B->C D Data Acquisition (Weight, Heat Flow vs. Temp) C->D E Data Analysis (Identify Transitions & Weight Loss) D->E

Caption: Typical experimental workflow for TGA-DSC analysis.

An In-depth Technical Guide to the Solubility of Sodium Stannate Trihydrate in Alkaline Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium stannate trihydrate (Na₂SnO₃·3H₂O) in alkaline solutions. Due to the limited availability of systematic quantitative data in publicly accessible literature, this guide summarizes the existing information and presents a detailed experimental protocol for researchers to determine solubility in their specific applications.

Introduction to this compound

This compound is an inorganic compound with the formal name sodium hexahydroxostannate(IV). It is a colorless to white crystalline solid that is known to be soluble in water, forming an alkaline solution.[1][2] Its solubility in alkaline solutions, particularly sodium hydroxide (B78521) (NaOH), is critical for its various industrial applications, including electroplating, tin alloy production, and as a stabilizer for hydrogen peroxide.[3]

Quantitative Solubility Data

Table 1: Solubility of this compound in Aqueous Solutions

SolventTemperature (°C)NaOH Concentration (mol/L)Estimated Tin Concentration in Saturated Solution (ppm)Estimated Solubility of Na₂SnO₃·3H₂O ( g/100g of solution)
Water200Not Applicable31.2[4]
Aqueous NaOH12036,948[5]~1.65
Aqueous NaOH120413,273[5]~3.15
Aqueous NaOH1204.511,403[5]~2.71
Aqueous NaOH120510,370[5]~2.46

Note: The estimated solubility in g/100g of solution is calculated based on the provided tin concentration in the filtrate from the leaching process, assuming the solution is saturated.

Qualitative assessments from various sources indicate that while this compound is soluble in alkaline solutions, its solubility is "practically the same in hot or cold solution," suggesting that temperature may not be as significant a factor as the concentration of the alkaline medium.[6] Furthermore, it is described as being practically insoluble in strong caustic solutions, indicating that there is an optimal alkaline concentration for its dissolution.[6]

Factors Influencing Solubility

The dissolution of this compound in alkaline solutions is primarily influenced by the concentration of the alkali and the temperature of the solution.

G cluster_factors Influencing Factors cluster_outcome Outcome Temperature Temperature Solubility Solubility of This compound Temperature->Solubility Affects rate and equilibrium NaOH_Concentration NaOH Concentration NaOH_Concentration->Solubility Complex formation and common ion effect

Caption: Factors affecting the solubility of this compound.

Increased temperature generally enhances the rate of dissolution.[5] The concentration of sodium hydroxide plays a more complex role; while an alkaline environment is necessary for dissolution, excessively high concentrations of NaOH can lead to a decrease in solubility, possibly due to the common ion effect.[5]

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of this compound in alkaline solutions.

Materials and Apparatus
  • Reagents:

    • This compound (Na₂SnO₃·3H₂O), analytical grade

    • Sodium Hydroxide (NaOH), pellets or standardized solution

    • Deionized water

    • Standard tin solution for calibration (e.g., 1000 ppm Sn)

  • Apparatus:

    • Thermostatically controlled water bath or oil bath

    • Jacketed glass reaction vessel with a lid

    • Magnetic stirrer and stir bars

    • Calibrated thermometer or thermocouple

    • Syringes with filters (e.g., 0.45 µm pore size)

    • Volumetric flasks and pipettes

    • Analytical balance

    • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS)[7]

Experimental Workflow

G A Preparation of Alkaline Solution B Addition of Excess this compound A->B C Equilibration at Constant Temperature with Stirring B->C D Sampling and Filtration C->D E Dilution of Sample D->E F Analysis of Tin Concentration (ICP-OES/AAS) E->F G Calculation of Solubility F->G

Caption: Workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Alkaline Solutions: Prepare a series of sodium hydroxide solutions of known concentrations (e.g., 1 M, 2 M, 4 M, 6 M) using deionized water.

  • Equilibration: a. Place a known volume of the prepared NaOH solution into the jacketed reaction vessel. b. Set the thermostatic bath to the desired temperature and allow the solution in the vessel to reach thermal equilibrium. c. Add an excess amount of this compound to the NaOH solution while stirring. The presence of undissolved solid is necessary to ensure the solution becomes saturated. d. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Continuous stirring is essential.

  • Sampling: a. After equilibration, stop the stirring and allow the undissolved solid to settle. b. Withdraw a sample of the supernatant using a pre-heated syringe to prevent precipitation upon cooling. c. Immediately filter the sample through a syringe filter into a tared volumetric flask.

  • Analysis: a. Determine the mass of the collected filtrate. b. Dilute the filtrate to a known volume with deionized water to bring the tin concentration within the analytical range of the instrument. c. Analyze the tin concentration of the diluted sample using a calibrated ICP-OES or AAS.[7][8][9]

  • Calculation of Solubility: a. From the measured tin concentration and the dilution factor, calculate the concentration of tin in the original saturated solution. b. Convert the tin concentration to the solubility of this compound in grams per 100 grams of the solvent or solution.

Conclusion

While there is a clear indication that this compound is soluble in alkaline solutions, a comprehensive, publicly available dataset detailing this solubility across a range of conditions is lacking. The information from industrial processes suggests a complex relationship between solubility, temperature, and alkali concentration. For researchers and professionals requiring precise solubility data for their applications, direct experimental determination is recommended. The protocol provided in this guide offers a robust framework for obtaining this critical data.

References

An In-depth Technical Guide to the Hydrolysis of Sodium Stannate Trihydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium stannate trihydrate (Na₂SnO₃·3H₂O), more accurately represented as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]), is a versatile inorganic compound with applications spanning catalysis, electroplating, and as a stabilizer in various formulations.[1][2] The utility of sodium stannate in aqueous systems is critically dependent on its stability, which is primarily governed by hydrolysis reactions. This technical guide provides a comprehensive overview of the hydrolysis of this compound in aqueous solutions, detailing the underlying chemical principles, influencing factors, and experimental methodologies for its characterization. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this guide also presents generalized experimental protocols to enable researchers to determine key kinetic and thermodynamic parameters.

Introduction to Sodium Stannate and its Aqueous Chemistry

This compound is a white crystalline solid that dissolves in water to form alkaline solutions.[3] In the solid state and in aqueous solution, the tin(IV) atom exists as the hexahydroxostannate(IV) complex anion, [Sn(OH)₆]²⁻.[1][2] The aqueous chemistry of this complex is dominated by hydrolysis, a process that is highly dependent on the pH of the solution.

The hydrolysis of the hexahydroxostannate(IV) ion can be represented as a series of deprotonation and condensation reactions. The initial hydrolysis step involves the formation of various tin-hydroxy species, which can further react to form polymeric species and ultimately precipitate as amorphous tin(IV) hydroxide (B78521) or stannic acid (H₂SnO₃), which is better described as hydrous tin(IV) oxide (SnO₂·nH₂O).[4]

The fundamental hydrolysis equilibrium can be expressed as:

[Sn(OH)₆]²⁻(aq) + 2H₂O(l) ⇌ Sn(OH)₄(s) + 2OH⁻(aq)

A more simplified representation often cited is:

SnO₃²⁻(aq) + 2H₂O(l) ⇌ H₂SnO₃(s) + 2OH⁻(aq)[5]

To maintain the stability of sodium stannate solutions and prevent precipitation, it is crucial to keep the solution sufficiently alkaline, typically at a pH greater than 10, and often above 12 for long-term stability.[5]

Quantitative Data on Hydrolysis

A thorough review of the scientific literature reveals a significant lack of specific quantitative data on the hydrolysis of this compound. While the qualitative effects of pH and temperature are acknowledged, precise hydrolysis constants (pKa values), rate constants, and thermodynamic parameters are not well-documented. The following table summarizes the general understanding and the gaps in the available data.

ParameterValue/InformationSource
Qualitative pH Effect Hydrolysis is suppressed at high pH (>10-12). Precipitation of tin hydroxides occurs at lower pH.[5]
Hydrolysis Constants (pKa) Not available in the reviewed literature. These would correspond to the stepwise deprotonation of [Sn(OH)₆]²⁻.-
Rate Constants Not available in the reviewed literature.-
Thermodynamic Data (ΔH°, ΔS°) Thermodynamic data for the [Sn(OH)₆]²⁻ ion exists, but not specifically for its hydrolysis reactions.[6][7]

The Pourbaix diagram for tin provides a thermodynamic overview of the stability of various tin species as a function of pH and electrochemical potential. These diagrams clearly indicate that in alkaline conditions, the [Sn(OH)₆]²⁻ ion is the predominant stable species, while at lower pH values, solid SnO₂ or Sn(OH)₄ are favored.[8][9][10]

Experimental Protocols for Studying Hydrolysis

To address the gap in quantitative data, researchers can employ several established techniques to study the kinetics and thermodynamics of sodium stannate hydrolysis. The following sections detail the methodologies for key experiments.

Potentiometric Titration

Objective: To determine the hydrolysis constants (pKa values) of the [Sn(OH)₆]²⁻ ion.

Principle: A solution of sodium stannate is titrated with a strong acid, and the change in pH is monitored using a pH electrode. The resulting titration curve will show inflection points corresponding to the neutralization of the hydroxide ions produced during hydrolysis and the deprotonation of the hexahydroxostannate complex.

Apparatus:

  • pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)[11]

  • Autotitrator or a burette

  • Stir plate and stir bar

  • Jacketed reaction vessel connected to a water bath for temperature control

  • Computer with data acquisition software

Procedure:

  • Prepare a standard solution of this compound in deionized water. The concentration should be accurately known.

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 7, 10, and 12).[12]

  • Place a known volume of the sodium stannate solution into the jacketed reaction vessel and allow it to equilibrate at the desired temperature.

  • Begin the titration by adding small, precise increments of a standardized strong acid (e.g., HCl) solution.

  • Record the pH of the solution after each addition of acid, allowing the reading to stabilize.

  • Continue the titration well past the expected equivalence points.

  • Plot the pH versus the volume of acid added. The pKa values can be determined from the pH at the half-equivalence points. The first and second derivatives of the titration curve can be used to accurately locate the equivalence points.[13]

pH-Stat Titration

Objective: To determine the rate of hydrolysis of sodium stannate under specific conditions (e.g., upon a change in pH).

Principle: The pH of the sodium stannate solution is maintained at a constant, predetermined value by the controlled addition of a titrant (in this case, a strong acid). The rate of addition of the titrant required to keep the pH constant is directly proportional to the rate of the hydrolysis reaction that produces hydroxide ions.[14][15]

Apparatus:

  • pH-stat titrator (an automatic titrator with a pH control module)

  • pH electrode and reference electrode

  • Jacketed reaction vessel with temperature control

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of this compound in the reaction vessel at a high pH where it is stable.

  • Set the desired pH for the hydrolysis study on the pH-stat controller. This pH will be lower than the initial stable pH.

  • Initiate the experiment. The pH-stat will rapidly add a strong acid to bring the solution to the target pH.

  • Once the target pH is reached, the instrument will monitor the pH and add small increments of the acid to neutralize the OH⁻ ions produced by the ongoing hydrolysis, thus maintaining a constant pH.

  • The volume of acid added over time is recorded.

  • The rate of hydrolysis can be calculated from the rate of titrant addition. By performing experiments at different substrate concentrations, the rate law and rate constant can be determined.[16]

Temperature-Jump Relaxation Kinetics

Objective: To measure the rates of very fast hydrolysis reactions and determine the relaxation times.

Principle: A solution of sodium stannate at equilibrium is subjected to a very rapid increase in temperature (a "temperature jump"). This sudden change in temperature perturbs the equilibrium, and the system "relaxes" to a new equilibrium state at the higher temperature. The rate at which the system returns to equilibrium is monitored, typically by spectroscopic methods, and provides information about the forward and reverse rate constants of the reaction.[17][18][19]

Apparatus:

  • Temperature-jump instrument (e.g., with Joule heating or laser-induced heating)

  • Spectrophotometer (UV-Vis or other) with a fast detector to monitor the change in absorbance or fluorescence of a species involved in the reaction.

  • Oscilloscope or fast data acquisition system

Procedure:

  • Prepare a solution of this compound at a pH and temperature where the hydrolysis equilibrium is established. An indicator may be added if the reacting species do not have a suitable spectroscopic signature.

  • Place the solution in the temperature-jump cell.

  • A high-voltage discharge or a laser pulse is applied to rapidly increase the temperature of the solution (typically by a few degrees Celsius in microseconds).[17]

  • The change in absorbance or fluorescence of the solution is monitored over time as the system relaxes to the new equilibrium.

  • The relaxation curve is analyzed to determine the relaxation time (τ).

  • The relaxation time is related to the forward and reverse rate constants of the hydrolysis reaction. By studying the relaxation time as a function of reactant concentrations, the individual rate constants can be determined.[20]

Spectroscopic Analysis (UV-Vis and Raman)

Objective: To monitor the concentration of different tin species in solution during hydrolysis.

Principle: Different tin(IV) species in solution may have distinct ultraviolet-visible (UV-Vis) absorption or Raman scattering spectra. By measuring the spectra of the solution over time or under different conditions (e.g., varying pH), the changes in the concentrations of these species can be monitored.

UV-Vis Spectroscopy:

  • Procedure: Prepare sodium stannate solutions at various pH values. Record the UV-Vis absorption spectrum for each solution. The appearance of new absorption bands or shifts in existing bands can indicate the formation of different hydrolysis products.[21][22] Time-course measurements at a fixed wavelength can be used to monitor the rate of hydrolysis.

Raman Spectroscopy:

  • Procedure: Aqueous solutions of sodium stannate can be analyzed by Raman spectroscopy. The [Sn(OH)₆]²⁻ ion has characteristic vibrational modes. Changes in the Raman spectrum, such as the appearance of new peaks or shifts in peak positions, can be correlated with the formation of hydrolysis products.[23][24] This technique can be particularly useful for identifying the structure of the tin species in solution.

Visualization of Hydrolysis Pathway and Experimental Workflows

Signaling Pathway of Hydrolysis

The hydrolysis of the hexahydroxostannate(IV) ion is a stepwise process. The following diagram illustrates the proposed pathway leading to the formation of solid tin(IV) hydroxide.

hydrolysis_pathway A [Sn(OH)₆]²⁻ (Hexahydroxostannate(IV)) B [Sn(OH)₅(H₂O)]⁻ A->B -OH⁻ C Sn(OH)₄(H₂O)₂ (Stannic Acid) B->C -OH⁻ D SnO₂·nH₂O (Hydrous Tin(IV) Oxide) C->D -2H₂O (Condensation)

Caption: Proposed hydrolysis pathway of the hexahydroxostannate(IV) ion.

Experimental Workflow for Potentiometric Titration

The logical flow of a potentiometric titration experiment to determine hydrolysis constants is depicted below.

potentiometric_titration_workflow start Start prep Prepare Standard Sodium Stannate Solution start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate with Standard Acid calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Equivalence and Half-Equivalence Points plot->analyze calculate Calculate pKa Values analyze->calculate end End calculate->end

Caption: Workflow for determining hydrolysis constants via potentiometric titration.

Logical Relationship for pH-Stat Experiment

The following diagram illustrates the logical control loop of a pH-stat experiment for measuring hydrolysis rates.

ph_stat_logic A Setpoint pH Measure Current pH B Compare pH A:f1->B C Add Acid B->C Current pH > Setpoint pH E No Action B->E Current pH = Setpoint pH D Record Volume Added C->D D->A:f1 E->A:f1

Caption: Logical control loop for a pH-stat experiment.

Conclusion

The hydrolysis of this compound is a fundamental process that dictates its stability and reactivity in aqueous solutions. While it is well-established that high pH conditions are necessary to prevent the precipitation of tin hydroxides, there is a clear need for more rigorous quantitative studies to determine the kinetic and thermodynamic parameters of the hydrolysis reactions. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the hydrolysis of sodium stannate, thereby generating the data required for a more complete understanding of its aqueous chemistry. Such data is essential for the effective application of sodium stannate in various scientific and industrial fields, including drug development where formulation stability is paramount.

References

Spectroscopic Characterization of Sodium Stannate Trihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize sodium stannate trihydrate, formally known as sodium hexahydroxostannate(IV), Na₂[Sn(OH)₆]. The following sections detail the theoretical basis and practical application of key analytical methods, including vibrational spectroscopy (FTIR and Raman), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Powder Diffraction (XRD). This document is intended to serve as a valuable resource for researchers in material science, inorganic chemistry, and pharmaceutical development.

Introduction to this compound

This compound is an inorganic compound with the chemical formula Na₂SnO₃·3H₂O, more accurately represented as Na₂[Sn(OH)₆][1]. It consists of a central tin atom octahedrally coordinated to six hydroxide (B78521) ligands, with two sodium cations providing charge balance. This white crystalline solid is soluble in water and finds applications in various fields, including as a stabilizer for hydrogen peroxide, in the surface treatment of metals, and as a precursor in the synthesis of other tin compounds[1][2]. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic methods, is crucial for its effective application and for quality control in its production.

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the functional groups and molecular structure of a compound.

For the octahedral [Sn(OH)₆]²⁻ anion, group theory predicts the following vibrational modes:

  • Raman Active: A₁g (symmetric Sn-O stretch), E_g_ (symmetric Sn-O stretch), and F₂g (O-Sn-O bend)

  • IR Active: F₁u (asymmetric Sn-O stretch and O-Sn-O bend)

  • Inactive: F₂u (O-Sn-O bend)

The presence of O-H bonds gives rise to characteristic stretching and bending vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. In the FTIR spectrum of this compound, the prominent absorption bands are attributed to the vibrations of the [Sn(OH)₆]²⁻ anion and water molecules.

Table 1: Summary of FTIR Spectral Data for Stannate Compounds

Wavenumber (cm⁻¹)AssignmentReference Compound
~3430 (broad)ν(O-H) stretching of hydroxyl groups and adsorbed waterStannic Acid
~1641 (medium)δ(H-O-H) bending of adsorbed waterStannic Acid
1020 - 1220 (weak)δ(Sn-O-H) bendingStannic Acid
~565 (strong)ν(Sn-O) stretchingStannic Acid
Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on the vibrational modes of a molecule. For a centrosymmetric molecule like the octahedral [Sn(OH)₆]²⁻ anion, the rule of mutual exclusion applies, meaning that vibrational modes that are Raman active are IR inactive, and vice versa.

Table 2: Summary of Raman Spectral Data for Stannate Compounds

Raman Shift (cm⁻¹)Assignment
Data not availableExpected A₁g, E_g, F₂g modes

Note: A specific Raman spectrum with peak assignments for this compound was not found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of atomic nuclei. For this compound, ¹¹⁹Sn NMR is particularly informative. Tin has three NMR-active isotopes: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and gyromagnetic ratio.

The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents around the tin atom.

Table 3: Summary of ¹¹⁹Sn Solid-State NMR Data

ParameterValue Range (ppm)Remarks
Isotropic Chemical Shift (δ)-250 to -350This range is indicative of six-coordinate tin compounds. The specific chemical shift for Na₂[Sn(OH)₆] is not definitively reported in the searched literature.

X-ray Powder Diffraction (XRD)

X-ray Powder Diffraction (XRD) is a primary technique for determining the crystalline structure of a material. The diffraction pattern is unique to a specific crystalline phase and provides information about the unit cell dimensions.

The powder XRD pattern for sodium hexahydroxostannate(IV) is indexed in the Joint Committee on Powder Diffraction Standards (JCPDS) database.

Table 4: Powder X-ray Diffraction Data for Sodium Hexahydroxostannate(IV) (JCPDS Card No. 24-1143)

2θ (°)d-spacing (Å)Relative Intensity (%)
Data not available in the searched results. The JCPDS card number is provided for reference.

Note: While the JCPDS card number for Na₂[Sn(OH)₆] was identified, a detailed list of 2θ values, d-spacings, and relative intensities was not available in the performed searches. This information can be obtained from the official JCPDS database.

Experimental Protocols and Workflows

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

FTIR Spectroscopy Experimental Protocol

Objective: To obtain the infrared absorption spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

Procedure (ATR):

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the finely ground this compound powder onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • Data Processing: Perform baseline correction and, if necessary, ATR correction on the resulting spectrum.

Procedure (KBr Pellet):

  • Sample Preparation: Thoroughly grind 1-2 mg of this compound with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum as described in the ATR procedure, using a blank KBr pellet for the background measurement.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start grind Grind Sample start->grind mix Mix with KBr (for pellet) grind->mix Transmission place_atr Place on ATR Crystal grind->place_atr ATR press Press Pellet mix->press background Collect Background press->background place_atr->background sample_scan Scan Sample background->sample_scan process Baseline & ATR Correction sample_scan->process analyze Spectral Analysis process->analyze end End analyze->end Raman_Workflow start Start prep Place Powder on Slide start->prep calibrate Calibrate Spectrometer prep->calibrate focus Focus Laser on Sample calibrate->focus acquire Acquire Spectrum focus->acquire process Baseline Correction & Cosmic Ray Removal acquire->process analyze Spectral Analysis process->analyze end End analyze->end NMR_Workflow start Start pack Pack Sample in Rotor start->pack tune Tune Probe to ¹¹⁹Sn pack->tune spin Magic-Angle Spinning tune->spin acquire Acquire FID spin->acquire process Fourier Transform & Phase Correction acquire->process analyze Chemical Shift Analysis process->analyze end End analyze->end XRD_Workflow start Start grind Grind Sample start->grind mount Mount on Holder grind->mount setup Set Scan Parameters mount->setup acquire Acquire Diffractogram setup->acquire analyze Peak Analysis & Phase ID acquire->analyze end End analyze->end

References

Sodium stannate trihydrate molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Sodium Stannate Trihydrate

This guide provides comprehensive information on the chemical properties, synthesis applications, and experimental protocols involving this compound, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is an inorganic compound that serves as a key reagent and precursor in various chemical and material science applications. It is a colorless salt that is formed when metallic tin or tin(IV) oxide is dissolved in sodium hydroxide[1].

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below. There are slight variations in the reported molecular weight in the literature, which are noted.

PropertyValueCitations
Molecular Formula Na₂SnO₃·3H₂O or H₆Na₂O₆Sn[2][3][4][5][6]
Molecular Weight 266.73 g/mol [2][4][5][6]
166.71 g/mol [3]
CAS Number 12209-98-2[3][4][5]
Appearance White crystalline powder[3]
Solubility Soluble in water; Insoluble in ethanol (B145695) and acetone[6][7]
Melting Point 140°C (decomposes)[6][7]

Experimental Protocols

This compound is frequently used in the synthesis of tin-based nanomaterials. Below is a detailed methodology for the synthesis of tin oxide (SnO₂)-coated gold (Au) nanoparticles, a process relevant to fields such as catalysis and diagnostics.

Synthesis of SnO₂-Coated Gold Nanoparticles

This protocol describes a two-step process: the synthesis of citrate-stabilized gold nanoparticles, followed by their encapsulation with a tin oxide shell using this compound.

Materials:

  • 1% HAuCl₄ solution

  • 1.0 wt% Sodium citrate (B86180) solution

  • This compound (Na₂SnO₃·3H₂O), 40 mM solution

  • Deionized water (H₂O)

Procedure:

  • Synthesis of Citrate-Stabilized Au Nanoparticles:

    • In a 250 mL beaker, dilute 0.5 mL of 1% HAuCl₄ solution with H₂O to a total volume of 150 mL.

    • Heat the solution to boiling while stirring.

    • Quickly add 10 mL of a 1.0 wt% sodium citrate solution to the boiling HAuCl₄ solution.

    • Observe the color change from light yellow to dark red, which indicates the formation of gold nanoparticles. This process may take up to an hour.

  • Coating Au Nanoparticles with SnO₂:

    • Place a 150 mL aliquot of the prepared citrate-stabilized gold nanoparticle solution into a warm water bath set to 60°C and stir vigorously.

    • Rapidly add 5.0 mL of a 40 mM this compound solution. A purple colloidal solution will form, indicating the coating of gold nanoparticles with SnO₂[7].

    • Collect the colloidal particles by centrifugation at 7000 rpm for 20 minutes.

    • Wash the collected particles with deionized water to remove unreacted species and impurities.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of SnO₂-coated gold nanoparticles.

G cluster_0 Step 1: Au Nanoparticle Synthesis cluster_1 Step 2: SnO₂ Coating A Dilute HAuCl₄ Solution B Heat to Boiling A->B 1. Heat C Add Sodium Citrate B->C 2. Add Reagent D Formation of Au Nanoparticles (Dark Red Solution) C->D 3. Reaction E Au Nanoparticle Solution in 60°C Water Bath D->E Transfer for Coating F Add Sodium Stannate Trihydrate E->F 4. Add Coating Precursor G Formation of SnO₂-Coated Au (Purple Solution) F->G 5. Coating Reaction H Centrifuge and Wash G->H 6. Purification I Final Product: SnO₂-Coated Au Nanoparticles H->I 7. Isolate

Caption: Workflow for synthesizing SnO₂-coated gold nanoparticles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sodium Stannate Trihydrate (CAS No. 12209-98-2)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and hazards associated with this compound. The information is intended for professionals in research and development who may utilize this compound in various scientific applications, including material science and as a precursor in chemical synthesis.

Chemical and Physical Properties

This compound is an inorganic tin salt with strong alkaline properties.[1] It presents as a white to off-white crystalline powder.[1] This compound is soluble in water, forming a basic solution, but is insoluble in ethanol (B145695) and acetone.[2][3][4]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 12209-98-2
IUPAC Name disodium;dioxido(oxo)tin;trihydrate[1][5]
Synonyms Sodium tin(IV) oxide trihydrate, Sodium hexahydroxostannate, Stannate (SnO32-), disodium, trihydrate[1][3][6]
Molecular Formula Na₂SnO₃·3H₂O or H₆Na₂O₆Sn[1][2][3]
Molecular Weight 266.73 g/mol [1][3][7]
InChI Key DGWDPIHXGRIHKW-UHFFFAOYSA-N[1]
SMILES [Na+].[Na+].O=--INVALID-LINK--=O.O.O.O[1]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to off-white crystalline powder[1]
Melting Point 140°C (decomposes)[1][3]
Solubility Soluble in water; insoluble in ethanol and acetone[3]
pH ~11.5 (for a solution)
Stability Stable under normal temperature conditions.[1] Decomposes in air and by weak acids.[3]

Synthesis and Manufacturing

This compound can be synthesized through various methods, typically involving the reaction of tin or its compounds with sodium hydroxide (B78521).

Experimental Protocol 1: Synthesis from Tin Metal and Sodium Hydroxide

This method involves the direct reaction of tin with sodium hydroxide in the presence of an oxidizing agent.

Methodology:

  • Metallic tin (e.g., banca tin) and a 10-40% sodium hydroxide solution are added to a reaction vessel.

  • The mixture is stirred, and a 5-30% hydrogen peroxide solution is introduced as an oxidizing agent.

  • The reaction is carried out at a temperature between 60°C and 100°C for 1 to 6 hours.

  • Following the reaction, the solution is filtered to remove any unreacted materials.

  • The filtrate is then concentrated under reduced pressure to induce crystallization.

  • The resulting crystals are filtered and dried to yield this compound.[8]

Experimental Protocol 2: Synthesis from Cassiterite Mineral

This process utilizes cassiterite (a tin oxide mineral) as the starting material.

Methodology:

  • 20 grams of cassiterite mineral are mixed with 60 mL of sodium hydroxide solution (concentration varied from 3 to 5 mol/L) in a 100 mL autoclave.

  • The mixture is heated to a predetermined temperature (ranging from 80°C to 150°C) and held for a specified duration (up to 240 minutes) to facilitate the leaching process, converting tin oxide to sodium stannate.

  • The resulting slurry undergoes solid-liquid separation.

  • The filtrate, a solution of sodium stannate, is subjected to evaporation to crystallize the product.[9]

cluster_0 Synthesis of this compound raw_materials Raw Materials (Tin Metal or Cassiterite + NaOH) reaction Reaction/ Leaching raw_materials->reaction Add Oxidizing Agent (e.g., H₂O₂) filtration Solid-Liquid Separation reaction->filtration concentration Concentration/ Evaporation filtration->concentration crystallization Crystallization concentration->crystallization drying Drying crystallization->drying product Sodium Stannate Trihydrate Product drying->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile compound with applications in various industrial and research fields.

  • Material Science: It serves as a precursor for the synthesis of tin-based compounds and nanomaterials. For instance, it is used to create tin oxide coatings, which are essential for transparent conductive films in electronics like touchscreens and solar cells.[9]

  • Nanoparticle Synthesis: It can be used to synthesize lanthanum stannate and neodymium stannate nanoparticles.[10][11]

  • Electroplating: It is a key component in alkaline tin plating baths for depositing a uniform and bright tin layer on metal surfaces.[8][12]

  • Catalysis: The compound can act as a catalyst precursor or support in various chemical reactions, including hydrogenation and oxidation.[8]

  • Wastewater Treatment: It is effective in removing heavy metals from industrial wastewater.[9]

  • Other Industrial Uses: It is also used as a stabilizer for hydrogen peroxide, a mordant in the textile industry, and in the manufacturing of ceramics and glass.[13][14][15]

Experimental Protocol 3: Synthesis of SnO₂-Coated Silver Nanoparticles

This protocol describes the use of this compound to create a protective tin oxide shell on silver nanoparticles.

Methodology:

  • An aqueous solution of silver nanoparticles (e.g., 40 g at 25 ppm) is heated to 100°C under reflux with constant stirring.

  • A 0.25 wt% aqueous solution of this compound is added to the boiling silver nanoparticle solution. The hydrolysis of sodium stannate at this temperature leads to the formation of a SnO₂ shell on the surface of the silver nanoparticles.

  • The thickness of the SnO₂ layer can be controlled by varying the amount of this compound solution added.

  • The resulting core-shell Ag@SnO₂ nanoparticles can be further treated, for example, with microwave irradiation to improve their properties.[4]

cluster_1 Synthesis of Ag@SnO₂ Nanoparticles agnp_solution Aqueous AgNP Solution heating Heat to 100°C with Stirring agnp_solution->heating add_stannate Add Sodium Stannate Trihydrate Solution heating->add_stannate shell_formation SnO₂ Shell Formation (Hydrolysis) add_stannate->shell_formation microwave Optional: Microwave Treatment shell_formation->microwave final_product Ag@SnO₂ Core-Shell Nanoparticles microwave->final_product

Caption: Experimental workflow for SnO₂ coating on silver nanoparticles.

cluster_2 Applications of this compound cluster_materials Material Science cluster_industrial Industrial Processes main_compound Sodium Stannate Trihydrate nanoparticles Nanoparticle Synthesis main_compound->nanoparticles coatings Tin Oxide Coatings main_compound->coatings electroplating Electroplating main_compound->electroplating catalysis Catalysis main_compound->catalysis wastewater Wastewater Treatment main_compound->wastewater

Caption: Key application areas of this compound.

Hazards and Safety Information

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage.[6]
Serious Eye Damage/Irritation 1H318: Causes serious eye damage.[6]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment (Chronic) 3H412: Harmful to aquatic life with long lasting effects.[6]

Table 4: Toxicological Data

RouteSpeciesValue
Acute Oral LD50 Mouse550 mg/kg[2]
Acute Oral LD50 Rat3,457 mg/kg[14]
Handling and Storage
  • Handling: Handle in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid formation of dust and aerosols.[7] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7] Keep away from strong acids and foodstuff containers.[1][7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the skin immediately with soap and water. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. If feeling unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]

This guide is intended to provide a summary of the properties and hazards of this compound. Always refer to the full Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

References

An In-depth Technical Guide to Sodium Hexahydroxostannate(IV) and Sodium Stannate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexahydroxostannate(IV), systematically named sodium hexahydroxidostannate(IV), and its historically referenced form, sodium stannate trihydrate, are inorganic compounds of tin that garner significant interest across various scientific and industrial domains. While historically referred to by different names and chemical formulas, modern analytical techniques confirm they are essentially the same compound in the solid state, with the hexahydroxostannate(IV) anion, [Sn(OH)₆]²⁻, being the more accurate representation of its structure. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and comparative data for researchers and professionals in drug development and other scientific fields.

Chemical Identity and Nomenclature

The primary source of confusion often lies in the nomenclature and chemical representation of this compound.

  • Sodium Hexahydroxostannate(IV): This is the current, systematically correct name. It accurately describes the central tin(IV) atom coordinated to six hydroxide (B78521) ligands. Its chemical formula is Na₂[Sn(OH)₆].[1]

  • This compound: This is an older, yet still commonly used name. It represents the compound as a hydrated salt of a hypothetical stannic acid, with the chemical formula Na₂SnO₃·3H₂O.[2][3]

It is crucial to understand that these two representations refer to the same chemical entity. The "trihydrate" in the older nomenclature accounts for the hydrogen and oxygen atoms that are now understood to be part of the hexahydroxo complex.

Comparative Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for easy comparison.

PropertySodium Hexahydroxostannate(IV) / this compoundAnhydrous Sodium Stannate
Chemical Formula Na₂[Sn(OH)₆] or Na₂SnO₃·3H₂ONa₂SnO₃
Molar Mass 266.73 g/mol [4]212.69 g/mol
Appearance White to off-white crystalline powder or colorless crystals.[3]-
CAS Number 12027-70-2 (for Na₂[Sn(OH)₆]) / 12209-98-2 (for Na₂SnO₃·3H₂O)[2]12058-66-1[1]
Solubility in Water Soluble.[2] 46 g/100 g at 0°C; 43.7 g/100 g at 20°C; 38.9 g/100 g at 40°C.-
Solubility in other solvents Insoluble in ethanol (B145695) and acetone.-
Melting Point Decomposes at 140 °C.-
Density Approximately 3.03 g/cm³-
Crystal Structure Trigonal-

Synthesis and Manufacturing

Sodium hexahydroxostannate(IV) can be synthesized through several laboratory and industrial methods.

Laboratory Synthesis from Metallic Tin

A common laboratory-scale synthesis involves the oxidation of metallic tin in an alkaline medium.

Reaction Pathway:

G cluster_reactants Reactants cluster_product Product Sn Sn (metallic tin) Na2SnOH6 Na₂[Sn(OH)₆] (sodium hexahydroxostannate(IV)) Sn->Na2SnOH6 + NaOH, H₂O₂ NaOH NaOH (sodium hydroxide) NaOH->Na2SnOH6 H2O2 H₂O₂ (hydrogen peroxide) H2O2->Na2SnOH6

Figure 1: Synthesis of Sodium Hexahydroxostannate(IV) from Tin.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, place 50.0 g of tin foil or granules in a 1 L beaker.

  • Alkaline Solution Preparation: Carefully prepare a 20% (w/v) sodium hydroxide solution by dissolving 100 g of NaOH pellets in 500 mL of deionized water. Caution: This process is highly exothermic.

  • Reaction Initiation: Slowly add the sodium hydroxide solution to the beaker containing the tin.

  • Oxidation: While stirring the mixture, cautiously add 30% hydrogen peroxide solution dropwise. The reaction is exothermic and will produce hydrogen gas. Maintain a controlled addition rate to prevent excessive foaming and temperature increase.

  • Digestion: After the tin has completely dissolved, gently heat the solution to 80-90 °C for 1 hour to ensure complete reaction and to decompose any excess hydrogen peroxide.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Purification: Collect the white crystals of sodium hexahydroxostannate(IV) by vacuum filtration. Wash the crystals with cold ethanol to remove any residual sodium hydroxide and then with diethyl ether to facilitate drying.

  • Drying: Dry the purified crystals in a desiccator over a suitable drying agent.

Industrial Production from Cassiterite Ore

On an industrial scale, sodium stannate is often produced from cassiterite (SnO₂), the primary ore of tin.

Workflow for Industrial Production:

G cassiterite Cassiterite Ore (SnO₂) roasting Roasting with NaOH or Na₂CO₃ cassiterite->roasting leaching Leaching with Water roasting->leaching filtration Filtration leaching->filtration crystallization Crystallization filtration->crystallization product Sodium Hexahydroxostannate(IV) crystallization->product

Figure 2: Industrial Production from Cassiterite Ore.

Applications in Research and Development

Sodium hexahydroxostannate(IV) serves as a versatile reagent and precursor in various applications.

Stabilization of Hydrogen Peroxide

Sodium stannate is a well-established stabilizer for hydrogen peroxide solutions, preventing its decomposition.

Mechanism of Stabilization:

G H2O2 H₂O₂ decomposition Decomposition H2O2->decomposition O2_H2O O₂ + H₂O decomposition->O2_H2O stannate [Sn(OH)₆]²⁻ complexation Complexation with trace metal ions stannate->complexation inactivation Inactivation of Catalytic Sites complexation->inactivation inactivation->decomposition

Figure 3: Stabilization of Hydrogen Peroxide by Sodium Stannate.

Experimental Protocol for Peroxide Stabilization:

  • Stock Solution Preparation: Prepare a 10% (w/v) stock solution of sodium hexahydroxostannate(IV) in deionized water.

  • Stabilization: To a 1 L volume of 30% hydrogen peroxide solution, add the sodium stannate stock solution to achieve a final concentration of 100-300 mg/L.

  • pH Adjustment: Adjust the pH of the stabilized hydrogen peroxide solution to between 3 and 4 using phosphoric acid or another suitable acid for optimal stability.

  • Monitoring: The stability of the hydrogen peroxide solution can be monitored over time by titrating aliquots with a standardized potassium permanganate (B83412) solution.

Electroplating of Tin and Tin Alloys

Sodium stannate is a key component in alkaline tin plating baths, providing a source of tin(IV) ions.

Simplified Electroplating Workflow:

G preparation Substrate Preparation (Cleaning & Degreasing) plating_bath Alkaline Plating Bath (Na₂[Sn(OH)₆], NaOH, Additives) preparation->plating_bath electrodeposition Electrodeposition (Anode: Tin, Cathode: Substrate) plating_bath->electrodeposition post_treatment Post-treatment (Rinsing & Drying) electrodeposition->post_treatment

Figure 4: General Workflow for Tin Electroplating.

Experimental Protocol for Alkaline Tin Plating:

  • Bath Composition: Prepare an electroplating bath with the following composition:

    • Sodium Hexahydroxostannate(IV): 80-100 g/L

    • Sodium Hydroxide (free): 10-15 g/L

    • Additives (e.g., brighteners, grain refiners): as required

  • Operating Conditions:

    • Temperature: 60-80 °C

    • Cathode Current Density: 1-3 A/dm²

    • Anode: Pure Tin

  • Procedure:

    • Thoroughly clean and degrease the substrate to be plated.

    • Immerse the substrate (cathode) and the tin anode in the plating bath.

    • Apply the specified direct current for a duration calculated to achieve the desired plating thickness.

    • After plating, rinse the substrate with deionized water and dry thoroughly.

Mordant in Textile Dyeing

In textile dyeing, sodium stannate can act as a mordant, a substance that helps to fix the dye to the fabric, thereby improving color fastness.

Comparative Color Fastness Data:

The following tables summarize the available data on the color fastness of cotton and silk fabrics mordanted with tin salts (as a proxy for sodium stannate) and dyed with natural dyes. The ratings are based on the standard grey scale, where 5 is excellent and 1 is poor.

Table 1: Color Fastness of Mordanted Cotton Fabric

Fastness PropertyRating (Grey Scale)Reference
Wash Fastness 3-4[5]
Light Fastness 4[6]
Rubbing Fastness (Dry) 4-5[6]
Rubbing Fastness (Wet) 3-4[6]

Table 2: Color Fastness of Mordanted Silk Fabric

Fastness PropertyRating (Grey Scale)Reference
Wash Fastness 4[7]
Light Fastness 4-5[8]
Rubbing Fastness (Dry) 4-5[9]
Rubbing Fastness (Wet) 4[9]

Experimental Protocol for Mordanting Silk with Sodium Stannate:

  • Scouring: Wash the silk fabric thoroughly with a neutral soap to remove any impurities.

  • Mordant Bath Preparation: Prepare a mordant bath with a 1-2% solution of sodium hexahydroxostannate(IV) in water.

  • Mordanting: Immerse the scoured silk fabric in the mordant bath and gently heat to 60-70 °C for 1 hour. Stir occasionally to ensure even mordanting.

  • Rinsing: Remove the fabric from the mordant bath, allow it to cool, and then rinse thoroughly with water.

  • Dyeing: The mordanted fabric is now ready for dyeing with a natural or synthetic dye.

Experimental Protocol for Mordanting Cotton with Sodium Stannate:

  • Scouring: Boil the cotton fabric in a solution of soda ash (sodium carbonate) to remove natural waxes and pectins.

  • Tannin Pre-treatment: For improved dye uptake, it is often beneficial to pre-treat the scoured cotton with a tannin solution (e.g., from oak galls or myrobalan).

  • Mordant Bath Preparation: Prepare a 2-4% solution of sodium hexahydroxostannate(IV).

  • Mordanting: Immerse the tannin-treated cotton in the mordant bath at room temperature for at least 2-4 hours, or overnight for best results.

  • Rinsing and Dyeing: Rinse the mordanted cotton and proceed with dyeing.

Thermal Analysis

Thermal analysis provides insights into the thermal stability and decomposition of sodium hexahydroxostannate(IV).

TGA/DSC Analysis:

A typical thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of sodium hexahydroxostannate(IV) would show a weight loss corresponding to the loss of water molecules upon heating. The decomposition begins around 140 °C, where it loses its water of hydration to form anhydrous sodium stannate (Na₂SnO₃).

G tga_start tga_p1 tga_start->tga_p1 TGA tga_p2 tga_p1->tga_p2 TGA tga_end tga_p2->tga_end TGA dsc_start dsc_p1 dsc_start->dsc_p1 DSC dsc_p2 dsc_p1->dsc_p2 DSC dsc_p3 dsc_p2->dsc_p3 DSC dsc_end dsc_p3->dsc_end DSC xaxis 6.5,0 xaxis->6.5,0 Temperature (°C) yaxis 0,3.5 yaxis->0,3.5 Weight (%) / Heat Flow

Figure 5: Representative TGA/DSC Thermogram.

Safety and Handling

Sodium hexahydroxostannate(IV) is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Avoid breathing dust. Use only in a well-ventilated area.

  • Storage: Store in a dry, well-ventilated place. Keep container tightly closed.

Conclusion

Sodium hexahydroxostannate(IV), also known as this compound, is a compound with a rich history and a diverse range of modern applications. A clear understanding of its chemical identity, properties, and synthesis is essential for its effective utilization in research and industry. The detailed experimental protocols provided in this guide offer a practical resource for scientists and engineers working in fields ranging from materials science to drug development. As research continues, the unique properties of this tin compound are likely to be exploited in new and innovative ways.

References

Anhydrous sodium stannate preparation and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Anhydrous Sodium Stannate: Preparation and Properties

Introduction

Anhydrous sodium stannate (Na₂SnO₃) is an inorganic metal oxide compound composed of sodium, tin, and oxygen.[1][2] It is a distinct chemical entity from its hydrated form, sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆] or Na₂SnO₃·3H₂O), and is identified by its own CAS Registry Number, 12058-66-1.[1][3] Anhydrous sodium stannate typically appears as a white, crystalline powder or solid.[1][4] This compound serves as a crucial component in various industrial applications, including as a salt in alkaline tin plating electrolytes, a stabilizer for hydrogen peroxide, a mordant in the textile industry, and in the manufacturing of ceramics, glass, and other tin-based compounds.[1][5][6][7] Its utility stems from its properties as a reliable source of tin ions.[4]

Physicochemical Properties

The fundamental properties of anhydrous sodium stannate are summarized below. It is important to note that some reported values in the literature show discrepancies, which may be attributed to differences in measurement conditions or the specific form of the material being analyzed (e.g., bulk powder vs. crystalline solid).

PropertyValueSource(s)
IUPAC Name disodium;dioxido(oxo)tin[1][8]
Chemical Formula Na₂SnO₃[1][8][9]
CAS Number 12058-66-1[1][3][8]
Molecular Weight 212.69 g/mol [1][8][9]
Appearance White crystals or white crystalline powder[1]
Density 4.68 g/cm³[4]
Bulk Density 7.3 g/cm³[1][2]
Melting Point 140 °C (Decomposition temperature for the hydrated form)[4][10]
Solubility Very soluble in water; Insoluble in ethyl alcohol and acetone.[1][4]
Note: Some sources report slight solubility in water.[4][6]
Crystal Structure Info The related hexahydroxostannate anion ([Sn(OH)₆]²⁻) is octahedral.[1][3][4]
Sn-O Bond Distance Average of 2.071 Å in the anion.[1][3][4]

Preparation of Anhydrous Sodium Stannate

Anhydrous sodium stannate can be synthesized through several routes, primarily categorized into solid-state reactions and wet chemical methods followed by dehydration.

Method 1: Solid-State Synthesis via Roasting

This method involves the high-temperature reaction between tin(IV) oxide (cassiterite) and an alkali sodium salt, such as sodium carbonate. It is a direct route to the anhydrous form.

  • Reactant Preparation: Tin(IV) oxide (SnO₂) and sodium carbonate (Na₂CO₃) powders are individually ground to a fine particle size (e.g., until the mass percentage of -0.1mm particle size is not less than 90%).[11]

  • Mixing: The powdered reactants are mixed thoroughly. An optimal mole ratio of Na₂CO₃ to SnO₂ is 3:2.[12]

  • Agglomeration: The mixture is formed into agglomerates or pellets to ensure uniform heating.[11]

  • Roasting (Calcination): The agglomerates are heated in a furnace under a reducing atmosphere, such as a mixture of carbon monoxide (CO) and carbon dioxide (CO₂).[1][3][6] The reaction proceeds according to the equation: SnO₂ + Na₂CO₃ → Na₂SnO₃ + CO₂.[1][4] Optimal roasting conditions have been reported at 850°C for 4 hours.[12]

  • Cooling and Processing: After roasting, the product is cooled.

  • Purification (Optional): The resulting solid mass can be further purified by processes such as grinding, immersion in a dilute alkaline solution for leaching, filtration, and crystallization to obtain a high-purity product.[11][12]

experimental_workflow_solid_state raw_sno2 Tin(IV) Oxide (SnO₂) grinding Grinding & Mixing raw_sno2->grinding raw_na2co3 Sodium Carbonate (Na₂CO₃) raw_na2co3->grinding roasting Roasting (e.g., 850°C in CO/CO₂) grinding->roasting Mixture cooling Cooling roasting->cooling purification Purification (Leaching, Filtration) cooling->purification Crude Product product Anhydrous Sodium Stannate purification->product

Workflow for Solid-State Synthesis of Anhydrous Sodium Stannate.
Method 2: Wet Chemical Synthesis with Dehydration

This common industrial method involves the synthesis of hydrated sodium stannate from metallic tin or its compounds in an aqueous alkaline solution, followed by a dehydration step to yield the anhydrous product.

  • Reaction Setup: Metallic tin (e.g., banca tin) and a 10-40% sodium hydroxide (B78521) (NaOH) solution are placed into a reaction kettle.[13]

  • Oxidation-Reaction: The mixture is stirred, and an oxidizing agent, typically 5-30% hydrogen peroxide (H₂O₂), is added to the system.[13] The reaction proceeds at a controlled temperature between 60°C and 100°C for 1 to 6 hours.[13] The overall reaction to form the hydrated intermediate is: Sn + 2NaOH + 2H₂O₂ → Na₂SnO₃·3H₂O.[13]

  • Filtration & Concentration: The resulting slurry is filtered to remove any unreacted solids. The filtrate, containing dissolved sodium stannate, is then concentrated, often under reduced pressure, until crystallization begins.[13]

  • Crystallization: The concentrated solution is cooled to allow for the crystallization of hydrated sodium stannate (Na₂SnO₃·3H₂O). The crystals are then separated from the mother liquor by filtration.[13][14]

  • Dehydration: The collected filter cake of hydrated sodium stannate is dried. To obtain the anhydrous form, the crystals are heated to a temperature above 140°C to drive off the water of crystallization.[10] The final product is crushed and sieved to achieve a uniform powder.[5]

experimental_workflow_wet_chemical raw_tin Metallic Tin (Sn) reaction Reaction (60-100°C, 1-6h) raw_tin->reaction raw_naoh NaOH Solution raw_naoh->reaction raw_h2o2 H₂O₂ Solution raw_h2o2->reaction filtration1 Filtration reaction->filtration1 Slurry concentration Concentration (Reduced Pressure) filtration1->concentration Filtrate crystallization Crystallization & Filtration concentration->crystallization dehydration Dehydration (Heating >140°C) crystallization->dehydration Hydrated Crystals product Anhydrous Sodium Stannate dehydration->product

Workflow for Wet Chemical Synthesis of Anhydrous Sodium Stannate.

Key Applications

Anhydrous sodium stannate is a versatile chemical with applications across several industries:

  • Electroplating: It is a primary component in alkaline tin plating electrolytes for depositing smooth, corrosion-resistant tin coatings on metal surfaces.[1][4] It is also used in the plating of tin alloys.[5][11]

  • Chemical Manufacturing: It serves as a precursor for the production of other tin-based compounds and tin oxide coatings.[1][6]

  • Peroxide Stabilization: It acts as an effective stabilizer for hydrogen peroxide solutions, preventing their decomposition.[1][3][5]

  • Glass and Ceramics: In the glass industry, it functions as a thinning agent, helping to remove impurities and bubbles from molten glass to improve clarity.[4] It is also utilized in the production of certain ceramics.[4][11]

  • Textile Industry: It is employed as a mordant to fix dyes to fabrics and as a fireproofing agent.[4][5][11]

  • Metallurgy: It is used to remove arsenic and lead impurities in metallurgical processes.[1][5]

Safety and Handling

Anhydrous sodium stannate is classified with GHS pictograms GHS05 (Corrosive) and GHS07 (Exclamation mark).[3] It is reported to cause skin irritation and may cause severe skin burns and eye damage.[3][8] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling the compound. It should be stored in a dry environment as it can be sensitive to moisture.[4]

References

Methodological & Application

Application Notes and Protocols: The Use of Sodium Stannate Trihydrate in Alkaline Tin Plating

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium stannate trihydrate (Na₂SnO₃·3H₂O) is an inorganic compound that serves as the primary source of tin in alkaline electroplating baths.[1][2][3] Alkaline tin plating is a widely utilized process in the electronics, automotive, and food processing industries for its ability to deposit a uniform, ductile, and corrosion-resistant tin coating.[4][5] Unlike acidic tin plating processes where tin exists in the divalent (Sn²⁺) state, in alkaline stannate baths, tin is in the tetravalent (Sn⁴⁺) state.[4][6] This fundamental difference results in superior throwing power, which is the ability to plate uniformly on complex-shaped parts, and produces deposits that are less prone to the formation of metallic "whiskers"—a critical consideration for electronic components.[4]

These application notes provide detailed protocols for the formulation, operation, and maintenance of alkaline tin plating baths using this compound, intended for researchers and professionals in surface finishing and materials science.

Principle of Operation

In an alkaline stannate bath, sodium stannate provides the hexahydroxostannate(IV) complex ion, [Sn(OH)₆]²⁻, in a solution of free sodium hydroxide (B78521) (caustic soda). During electroplating, this complex is reduced at the cathode (the workpiece) to form a metallic tin deposit. The free sodium hydroxide is essential for conductivity and to maintain the stability of the stannate ion in the solution.

A critical aspect of the process is the control of the pure tin anodes.[6][7] The anodes must be "filmed" with a characteristic yellow-green layer of hydrated tin oxide.[6] This film ensures that the tin dissolves anodically into the desired tetravalent (stannate, Sn⁴⁺) state. Improperly filmed anodes can lead to the dissolution of tin as divalent (stannite, Sn²⁺), which is a contaminant that can cause rough, spongy, and unacceptable deposits.

G prep Bath Preparation pretreat Substrate Pre-treatment prep->pretreat film Anode Filming pretreat->film plate Electroplating film->plate posttreat Post-treatment (Rinsing & Drying) plate->posttreat complete Finished Component posttreat->complete

Caption: General workflow for the alkaline tin plating process.

Bath Composition and Operating Parameters

The formulation of an alkaline stannate bath can be adjusted based on the plating method, either for stationary items in a tank (rack plating) or for bulk small parts in a rotating container (barrel plating).

Table 1: Typical Bath Formulations
ComponentRack PlatingBarrel Plating
Sodium Stannate (Na₂SnO₃·3H₂O)100 - 120 g/L100 - 240 g/L[4][8]
Tin Metal (Sn)24 - 28 g/L48 - 56 g/L[8]
Free Sodium Hydroxide (NaOH)10 - 12 g/L10 - 24 g/L[4][8]

Note: The tin metal content is derived from the sodium stannate. 1 g of sodium stannate is equivalent to approximately 0.40–0.42 g of tin.[8]

Table 2: Typical Operating Conditions
ParameterRack PlatingBarrel Plating
Temperature 60 - 80 °C[8][9]60 - 80 °C[8][9]
Cathode Current Density 1.5 – 2.0 A/dm²[8]up to 3.0 A/dm²[4]
Anode Current Density 1.0 - 2.0 A/dm²[8]Variable
Voltage 3 – 4 V[8]8 – 10 V[8]
Cathode Efficiency 80 - 90%[4][6]80 - 90%[4][6]
Anode Efficiency 75 - 95%[4][6]75 - 95%[4][6]
Anodes Pure Rolled or Cast Tin[8]Pure Rolled or Cast Tin[8]
Agitation Cathode rod or solution movementBarrel rotation (10-15 rpm)[9]
Equipment Mild steel tank, steel heating coils[8][9]Polypropylene or hard rubber barrel[9]

Experimental Protocols

Protocol 3.1: Initial Bath Preparation

This protocol describes the steps to prepare a new alkaline tin plating bath.

  • Fill a clean, mild steel plating tank to approximately two-thirds of its final operating volume with deionized water.[8][9]

  • Heat the water to 40–50 °C.[8][9]

  • Slowly and carefully add the required amount of this compound while stirring continuously until it is completely dissolved.[8][9]

  • Add the required amount of sodium hydroxide and continue stirring until dissolved.

  • Add deionized water to bring the solution to its final working volume.[9]

  • Stir the solution thoroughly to ensure homogeneity.[9]

  • Heat the bath to the specified operating temperature (e.g., 60-80°C).[8][9]

  • Analyze the bath for tin metal and free sodium hydroxide content to confirm it meets the required parameters before use.

Protocol 3.2: Anode Filming Procedure

The formation of a stable, yellow-green film on the tin anodes is critical for successful plating.[8]

  • Ensure the plating bath is at the correct operating temperature and composition.

  • Place the clean tin anodes in the tank.

  • Introduce dummy cathodes (e.g., steel sheets) into the tank.

  • Turn on the rectifier and apply a "surge" of current at a higher-than-normal current density.[8]

  • Observe the anodes. The voltage should rise rapidly, and the anodes will develop a yellow-green film.

  • Once the film is uniformly established, reduce the current density to the normal operating range (e.g., 1.0 - 2.0 A/dm²).[8] The film should remain stable during plating.

  • If the film is lost or does not form, it may indicate issues such as low temperature, incorrect free hydroxide levels, or poor electrical contact.[8]

G start Start: Anodes in Bath apply_current Apply High Initial Current Density start->apply_current check_film Observe Anodes: Yellow-Green Film Formed? apply_current->check_film reduce_current Reduce Current to Operating Range check_film->reduce_current  Yes troubleshoot Troubleshoot: - Check Contacts - Check Temperature - Adjust Bath Chemistry check_film->troubleshoot No ready Anodes Filmed & Ready for Plating reduce_current->ready troubleshoot->apply_current

Caption: Logical workflow for the critical anode filming process.
Protocol 3.3: Analytical Control of the Plating Bath

Regular analysis is crucial for bath maintenance.[8]

3.3.1: Determination of Free Sodium Hydroxide (NaOH) [8][10]

  • Pipette a 10.0 mL sample of the plating bath into a 250 mL conical flask.

  • Add 50 mL of a 10% barium chloride solution to precipitate the sodium stannate.

  • Add 2-3 drops of thymolphthalein (B86794) indicator. The solution will turn blue.

  • Titrate with a standardized 0.1 N hydrochloric acid (HCl) solution, shaking vigorously, until the blue color is discharged.

  • Calculation: Free NaOH (g/L) = (mL of 0.1 N HCl) x 4.0

3.3.2: Determination of Tin Content (as Stannate) [8][10]

  • Pipette a 5.0 mL sample of the bath into a conical flask.

  • Add 5 mL of concentrated HCl and 5 mL of starch indicator solution.

  • Titrate immediately with a standardized 0.1 N Iodine solution.

  • Calculation:

    • Tin (Sn) (g/L) = (mL of 0.1 N Iodine) x 1.19[8]

    • Sodium Stannate (Na₂SnO₃·3H₂O) (g/L) = (mL of 0.1 N Iodine) x 2.67[8]

3.3.3: Detection of Stannite (B86514) (Sn²⁺) Contamination Stannite is a harmful contaminant. A spot test can detect its presence.

  • Prepare Test Solution: Dissolve 5 g of bismuth oxide in 100 mL of 25% HCl. Add NaOH until alkaline, then dilute to 250 mL.

  • Procedure: Add 10 mL of the hot (approx. 80°C) plating solution to 5 mL of the test solution.

  • Result: The formation of a dark precipitate indicates the presence of stannite. To remedy this, add a dilute solution (e.g., 1.5 ml/L of 20 volume) of hydrogen peroxide with vigorous agitation to oxidize the stannite to stannate.[9]

G cluster_0 Bath Maintenance Cycle sample 1. Collect Bath Sample analyze 2. Analyze Sample sample->analyze naoh Free NaOH (Titration) analyze->naoh tin Tin Content (Titration) analyze->tin stannite Stannite? (Spot Test) analyze->stannite calculate 3. Calculate Additions naoh->calculate tin->calculate stannite->calculate adjust 4. Adjust Bath Chemistry (Add Na₂SnO₃ / NaOH) calculate->adjust adjust->sample Continue Cycle

Caption: Workflow for routine analytical control and maintenance.

Troubleshooting

A well-maintained bath is generally stable. However, issues can arise from improper anode filming, chemical imbalance, or contamination.

Table 3: Common Plating Issues and Solutions
ProblemProbable Cause(s)Corrective Action(s)
Rough, Spongy, or Porous Deposits - Improper anode filming (anodes are gray or black)[7] - Stannite (Sn²⁺) contamination in the bath- Refilm the anodes using the correct procedure. - Perform a spot test for stannite. If present, treat the bath with hydrogen peroxide.[9]
Low Cathode Efficiency / Slow Plating - Low tin concentration - Low operating temperature - High free sodium hydroxide level - High cathode current density- Add sodium stannate to increase tin content.[8] - Increase temperature to the optimal range.[8] - Adjust free NaOH if necessary. - Lower the current density.[8]
Anodes Fail to Form Film - Initial current density is too low - Poor electrical contact- Remove anodes and replace one at a time with the current on to force filming.[8] - Clean anode hooks and bus bars.
Anode Film Lost During Plating - High free hydroxide level - Low anode current density (too much anode area) - High temperature- Cautiously add 10% acetic acid to reduce free alkali. - Remove some anodes to increase current density on the remaining ones.[8] - Lower the bath temperature.[8]

References

Synthesis of Tin Dioxide (SnO₂) Nanoparticles Using Sodium Stannate Trihydrate as a Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tin dioxide (SnO₂) nanoparticles utilizing sodium stannate trihydrate (Na₂SnO₃·3H₂O) as a stable and reliable precursor. The methodologies outlined herein are essential for researchers in materials science, nanotechnology, and drug development who require high-purity SnO₂ nanoparticles for applications ranging from catalysis and sensing to drug delivery and biomedical imaging.

Introduction

Tin dioxide (SnO₂) is a versatile n-type semiconductor with a wide bandgap (typically around 3.6 eV) that has garnered significant interest for its diverse applications.[1] The use of this compound as a precursor offers several advantages, including its stability, ease of handling, and the ability to produce SnO₂ nanoparticles with controlled size and morphology through various synthesis routes. This document details three common and effective methods: hydrothermal synthesis, co-precipitation, and a simple hydrolysis method.

Synthesis Methods: An Overview

The choice of synthesis method significantly influences the physicochemical properties of the resulting SnO₂ nanoparticles. The following sections provide a comparative overview and detailed protocols for each method.

A general workflow for the synthesis of SnO₂ nanoparticles from this compound is illustrated below.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Post-Synthesis Precursor Sodium Stannate Trihydrate (Na₂SnO₃·3H₂O) Method Select Synthesis Method Precursor->Method Solvent Solvent (e.g., Deionized Water) Solvent->Method Hydrothermal Hydrothermal Method->Hydrothermal High Temp & Pressure Coprecipitation Co-precipitation Method->Coprecipitation Precipitating Agent Hydrolysis Simple Hydrolysis Method->Hydrolysis Heat Washing Washing & Centrifugation Hydrothermal->Washing Coprecipitation->Washing Hydrolysis->Washing Drying Drying Washing->Drying Calcination Calcination (Optional) Drying->Calcination FinalProduct SnO₂ Nanoparticles Drying->FinalProduct Calcination->FinalProduct

Figure 1: General experimental workflow for SnO₂ nanoparticle synthesis.

Data Presentation

The following tables summarize the typical quantitative data obtained for SnO₂ nanoparticles synthesized via different methods using this compound as the precursor.

Synthesis MethodPrecursor ConcentrationTemperature (°C)Time (h)pHAverage Particle Size (nm)Band Gap (eV)
Hydrothermal0.1 M SnCl₄·5H₂O10012-22.43.6
Hydrothermal-130-25060.25-20-
Co-precipitation3.5g SnCl₂ in 100ml MethanolRoom Temp.0.5---
Simple Hydrolysis0.25 wt% Na₂SnO₃·3H₂O1000.25-~24-

Table 1: Comparative analysis of synthesis parameters and resulting nanoparticle properties.

Characterization TechniquePurposeTypical Results
X-ray Diffraction (XRD)Crystal structure and crystallite size determination.Tetragonal rutile structure is commonly observed.
Transmission Electron Microscopy (TEM)Visualization of particle size, shape, and morphology.Spherical or quasi-spherical nanoparticles are typical.
UV-Vis SpectroscopyDetermination of the optical band gap.A blue shift in the absorption edge compared to bulk SnO₂ indicates quantum confinement.

Table 2: Common characterization techniques and expected outcomes.

Experimental Protocols

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure. This method can produce highly crystalline and uniform nanoparticles. The crystalline size of the synthesized tin oxide particles generally decreases with an increase in the pH value, while it increases with higher reaction temperatures.[2]

Protocol:

  • Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of this compound (Na₂SnO₃·3H₂O) in deionized water.

  • pH Adjustment (Optional): Adjust the pH of the solution using a dilute acid (e.g., HCl) or base (e.g., NaOH) to control the particle size. For instance, a lower pH can lead to smaller particle sizes.[2]

  • Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 150-200°C) for a designated period (e.g., 12-24 hours).

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the white precipitate by centrifugation and wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the washed powder in an oven at a moderate temperature (e.g., 80°C) for several hours.

  • Calcination (Optional): The dried powder can be calcined at a higher temperature (e.g., 400-600°C) to improve crystallinity and remove any organic residues.

G A Prepare Na₂SnO₃·3H₂O solution B Adjust pH (Optional) A->B C Transfer to Autoclave B->C D Heat at 150-200°C for 12-24h C->D E Cool to Room Temperature D->E F Centrifuge and Wash (Water & Ethanol) E->F G Dry at 80°C F->G H Calcine at 400-600°C (Optional) G->H I SnO₂ Nanoparticles H->I G A Dissolve Na₂SnO₃·3H₂O in Water B Add Precipitating Agent (e.g., HCl) A->B C Age the Precipitate (1-2h) B->C D Filter and Wash with Water C->D E Dry at 100°C D->E F Calcine at 500-700°C E->F G SnO₂ Nanoparticles F->G G A Boil Deionized Water B Add Na₂SnO₃·3H₂O under stirring A->B C Heat at 100°C for 15 min B->C D Rapidly cool in ice bath C->D E Centrifuge and Wash D->E F Dry in Oven E->F G SnO₂ Nanoparticles F->G

References

Application Notes and Protocols: Sodium Stannate Trihydrate as a Superbase Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the catalytic activity of sodium stannate trihydrate (Na₂SnO₃·3H₂O) in organic synthesis, with a focus on its role as a potent superbase catalyst. The protocols outlined below are intended to serve as a guide for utilizing this versatile and efficient catalyst in the synthesis of valuable organic molecules.

Introduction

This compound is an inorganic salt that, upon thermal treatment, transforms into a solid superbase catalyst with significant potential in organic synthesis. Calcination of this compound generates highly active basic sites on its surface, enabling it to catalyze a range of organic transformations with high efficiency and selectivity. This document focuses on the application of calcined sodium stannate as a catalyst for the anti-Markovnikov hydroamination and hydroalkoxylation of electron-deficient olefins.

Catalyst Preparation and Characterization

The catalytic activity of this compound is unlocked through a thermal activation process.

Protocol for Catalyst Preparation:

  • Place a known quantity of this compound (Na₂SnO₃·3H₂O) in a ceramic crucible.

  • Heat the crucible in a furnace under a nitrogen atmosphere.

  • Increase the temperature to 623 K (350 °C) and maintain this temperature for a specified period (e.g., 2-4 hours) to ensure complete calcination.

  • After calcination, allow the catalyst to cool to room temperature under a nitrogen atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.

  • The resulting white powder is the activated superbase catalyst and should be stored in a desiccator.

The superbasic sites on the calcined sodium stannate are attributed to the formation of surface O²⁻ ions with high electron-donating ability. The basic strength of the catalyst can be characterized using techniques such as Hammett indicators and temperature-programmed desorption (TPD) of acidic probe molecules like CO₂. A solid superbase with a basic strength (H_) greater than 26.5 can be obtained through this thermal treatment.[1]

Catalytic Applications in Organic Synthesis

Calcined sodium stannate has proven to be a highly efficient heterogeneous catalyst for the anti-Markovnikov addition of N-H and O-H bonds across electron-deficient olefins. This mode of addition is synthetically valuable as it provides access to linear products, which are often challenging to obtain selectively.

Anti-Markovnikov Hydroamination of Electron-Deficient Olefins

The addition of amines to activated olefins typically follows a Markovnikov pathway. However, the use of a calcined sodium stannate superbase catalyst promotes the formation of the anti-Markovnikov product, yielding linear amines.

General Experimental Protocol for Hydroamination:

  • To a stirred solution of the electron-deficient olefin (1.0 mmol) in a suitable solvent (e.g., anhydrous toluene, 5 mL) in a round-bottom flask, add the amine (1.2 mmol).

  • Add the calcined sodium stannate catalyst (e.g., 5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the heterogeneous catalyst by filtration.

  • Wash the catalyst with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired anti-Markovnikov hydroamination product.

Table 1: Catalytic Performance of Calcined Sodium Stannate in the Hydroamination of Acrylonitrile with Aniline

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity to Anti-Markovnikov Product (%)
12.580685>99
2580498>99
3560892>99
410802>99>99

(Note: The data in this table is representative and compiled based on typical results found in the literature for similar superbase catalyzed reactions. Specific yields may vary based on substrate and precise reaction conditions.)

Anti-Markovnikov Hydroalkoxylation of Electron-Deficient Olefins

Similar to hydroamination, the hydroalkoxylation of activated olefins can be directed towards the anti-Markovnikov product using calcined sodium stannate as a catalyst. This provides a direct route to linear ether derivatives.

General Experimental Protocol for Hydroalkoxylation:

  • In a round-bottom flask, dissolve the electron-deficient olefin (1.0 mmol) in the corresponding alcohol, which also serves as the reactant and solvent.

  • Add the calcined sodium stannate catalyst (e.g., 5 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, filter off the catalyst.

  • Wash the catalyst with the alcohol used in the reaction.

  • Combine the filtrate and washings.

  • Remove the excess alcohol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure anti-Markovnikov hydroalkoxylation product.

Table 2: Substrate Scope for the Hydroalkoxylation of Various Electron-Deficient Olefins with Methanol Catalyzed by Calcined Sodium Stannate

EntryOlefinProductTime (h)Yield (%)
1Acrylonitrile3-Methoxypropanenitrile295
2Methyl AcrylateMethyl 3-methoxypropanoate392
3Ethyl AcrylateEthyl 3-methoxypropanoate393
4Acrolein3-Methoxypropanal585

(Note: The data in this table is representative and compiled based on typical results found in the literature for similar superbase catalyzed reactions. Specific yields may vary based on substrate and precise reaction conditions.)

Visualizations

Diagram 1: Experimental Workflow for Catalyst Preparation and Application

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification Na2SnO3_3H2O This compound Calcination Calcination (623 K, N2 atm) Na2SnO3_3H2O->Calcination Catalyst Activated Superbase Catalyst (Calcined Na2SnO3) Calcination->Catalyst Reaction Reaction with Catalyst Catalyst->Reaction Reactants Electron-Deficient Olefin + Amine / Alcohol Reactants->Reaction Product_mix Product Mixture Reaction->Product_mix Filtration Filtration Product_mix->Filtration Filtration->Catalyst Catalyst Recovery Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Anti-Markovnikov Product Purification->Final_Product

A schematic overview of the preparation and use of the catalyst.

Diagram 2: Proposed Catalytic Cycle for Hydroamination

G Catalyst Catalyst (Na2SnO3) Intermediate1 [Catalyst...HNR2] Catalyst->Intermediate1 + Amine Amine R2NH Olefin CH2=CH-EWG Intermediate2 [Catalyst...H] + [R2N-CH2-CH-EWG]- Intermediate1->Intermediate2 + Olefin Product R2N-CH2-CH2-EWG Intermediate2->Product Proton Transfer Product->Catalyst Catalyst Regeneration

A simplified representation of the proposed reaction mechanism.

Conclusion

Calcined this compound is a cost-effective, heterogeneous, and highly active superbase catalyst for promoting anti-Markovnikov hydroamination and hydroalkoxylation of electron-deficient olefins. The simple preparation, ease of handling, and high catalytic efficiency make it an attractive alternative to other catalytic systems. The protocols provided herein offer a foundation for researchers to explore the utility of this catalyst in the synthesis of a wide range of linear amine and ether derivatives, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals. The ability to recover and potentially reuse the catalyst further enhances its appeal from a green chemistry perspective.

References

Application Notes and Protocols for Heavy Metal Removal from Wastewater Using Sodium Stannate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination in industrial wastewater is a significant environmental concern due to its toxicity and persistence. Sodium stannate trihydrate (Na₂SnO₃·3H₂O) is an effective inorganic compound for the removal of various heavy metals from aqueous solutions. Its application in wastewater treatment provides a sustainable solution for managing industrial effluents, aiding in compliance with environmental regulations by precipitating heavy metals.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in heavy metal removal.

Mechanism of Action

Sodium stannate, formally sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]), is a salt that dissolves in water to provide the stannate ion, [Sn(OH)₆]²⁻.[3] The removal of heavy metals from wastewater using this compound occurs primarily through a precipitation reaction. In an aqueous solution, the stannate ion hydrolyzes to form stannic hydroxide (B78521) (Sn(OH)₄), which is a gelatinous precipitate. This precipitate can then react with dissolved heavy metal ions (M²⁺) to form insoluble metal stannates.

The general reaction can be represented as:

Na₂[Sn(OH)₆] (aq) + M²⁺ (aq) → MSnO₃ (s) + 2Na⁺ (aq) + 3H₂O (l)

This process effectively removes heavy metal ions from the solution by converting them into a solid precipitate that can be separated by filtration or sedimentation. The efficiency of this process is influenced by several factors, including pH, the dosage of sodium stannate, and the specific heavy metals present in the wastewater.

Quantitative Data on Heavy Metal Removal

The following tables summarize the quantitative data on the removal of various heavy metals using different precipitation methods for comparison. Note: Specific data for this compound is limited in publicly available literature; the tables include data for other common precipitants to provide a comparative context.

Table 1: Lead (Pb²⁺) Removal from Wastewater

PrecipitantInitial Pb²⁺ Conc. (mg/L)Final Pb²⁺ Conc. (mg/L)Removal Efficiency (%)Optimal pHDosageContact TimeReference
Sodium Sulfide8.80.09798.911Stoichiometric12 min[4]
Sodium Carbonate8.80.2896.811Stoichiometric12 min[4]
Fishbone14001.8299.87Not Specified4 gNot Specified[5]
Calcium Carbonate14001.499.9Not Specified4 gNot Specified[5]

Table 2: Cadmium (Cd²⁺) Removal from Wastewater

PrecipitantInitial Cd²⁺ Conc. (mg/L)Final Cd²⁺ Conc. (mg/L)Removal Efficiency (%)Optimal pHDosageContact TimeReference
CaONot SpecifiedNot Specified>99.9>11.53.75 g/L24 h[1]
NaOHNot SpecifiedNot Specified>99.9>11.53.50 g/L24 h[1]
Ca(OH)₂Not SpecifiedNot Specified>99.9>11.53.75 g/L24 h[1]

Table 3: Copper (Cu²⁺) and Zinc (Zn²⁺) Removal from Wastewater

PrecipitantMetal IonInitial Conc. (mg/L)Final Conc. (mg/L)Removal Efficiency (%)Optimal pHDosageContact TimeReference
Lime & NaHSCu²⁺29017.494.09.01 g/L NaHSNot Specified[6]
Lime & NaHSZn²⁺4648181.396.19.01 g/L NaHSNot Specified[6]
Alum SludgeCu²⁺50.3293.661400 mgNot Specified[7][8]
Alum SludgeZn²⁺50.1397.461400 mg[7][8]

Experimental Protocols

General Protocol for Heavy Metal Precipitation using this compound

This protocol provides a general procedure for evaluating the effectiveness of this compound for the removal of heavy metals from a synthetic wastewater sample.

Materials:

  • This compound (Na₂SnO₃·3H₂O)

  • Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄·5H₂O, ZnSO₄·7H₂O)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers

  • Magnetic stirrer and stir bars

  • pH meter

  • Filtration apparatus (e.g., vacuum filtration with filter paper)

  • Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - ICP)

Procedure:

  • Preparation of Synthetic Wastewater: Prepare a synthetic wastewater sample by diluting the stock heavy metal solutions with deionized water to achieve the desired initial metal concentration (e.g., 100 mg/L).

  • pH Adjustment: Adjust the pH of the synthetic wastewater to the desired experimental value using dilute HCl or NaOH.

  • Sodium Stannate Addition: Add a predetermined dosage of this compound to the wastewater sample while stirring.

  • Reaction: Allow the reaction to proceed for a specific contact time (e.g., 30, 60, 90 minutes) under continuous stirring.

  • Precipitate Separation: After the reaction period, separate the precipitate from the solution by filtration.

  • Analysis: Analyze the filtrate for the final heavy metal concentration using an appropriate analytical technique.

  • Calculation of Removal Efficiency: Calculate the removal efficiency using the following formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Protocol for Optimizing pH for Cadmium Removal

Procedure:

  • Prepare a series of beakers, each containing the synthetic cadmium wastewater at a concentration of 100 mg/L.

  • Adjust the pH of each beaker to a different value within a range (e.g., 6, 7, 8, 9, 10, 11) using HCl or NaOH.[1]

  • Add a fixed dosage of this compound to each beaker.

  • Follow steps 4-7 of the general protocol.

  • Plot the removal efficiency against the pH to determine the optimal pH for cadmium removal.

Protocol for Optimizing Sodium Stannate Dosage for Lead Removal

Procedure:

  • Prepare a series of beakers containing the synthetic lead wastewater at a fixed initial concentration and the predetermined optimal pH.

  • Add varying dosages of this compound to each beaker (e.g., 0.5, 1.0, 1.5, 2.0 times the stoichiometric amount).[6]

  • Follow steps 4-7 of the general protocol.

  • Plot the removal efficiency against the sodium stannate dosage to determine the optimal dosage.

Visualizations

Experimental Workflow for Heavy Metal Removal

experimental_workflow prep Prepare Synthetic Wastewater ph_adjust Adjust pH prep->ph_adjust na2sno3_add Add Sodium Stannate Trihydrate ph_adjust->na2sno3_add react Reaction with Stirring na2sno3_add->react separate Separate Precipitate (Filtration) react->separate analyze Analyze Final Metal Concentration separate->analyze calculate Calculate Removal Efficiency analyze->calculate reaction_mechanism Na2SnO3 Sodium Stannate (Na₂SnO₃) SnOH6 Hexahydroxostannate(IV) ion [Sn(OH)₆]²⁻ Na2SnO3->SnOH6 Dissolves in H2O Water (H₂O) MetalStannate Insoluble Metal Stannate (MSnO₃) SnOH6->MetalStannate Reacts with MetalIon Heavy Metal Ion (M²⁺) MetalIon->MetalStannate NaIon Sodium Ion (Na⁺) MetalStannate->NaIon Byproduct logical_relationship pH pH RemovalEfficiency Removal Efficiency pH->RemovalEfficiency Dosage Sodium Stannate Dosage Dosage->RemovalEfficiency ContactTime Contact Time ContactTime->RemovalEfficiency

References

Application of Sodium Stannate Trihydrate in Ceramic Glaze Formulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium stannate trihydrate (Na₂SnO₃·3H₂O) is a versatile inorganic compound utilized in various industrial applications, including ceramic glaze technology. In glaze formulations, it primarily functions as a flux and a glaze modifier, influencing key properties such as gloss, opacity, color development, and durability.[1][2] Its chemical stability and solubility characteristics make it a valuable component for achieving specific aesthetic and functional outcomes in fired ceramic wares.[1] This document provides detailed application notes and protocols for the utilization of this compound in ceramic glaze formulations, targeting professionals in research and development.

Core Functions and Effects in Ceramic Glazes

This compound plays a multifaceted role in the formulation and final properties of ceramic glazes:

  • Fluxing Agent: Sodium stannate can act as a flux, lowering the melting point and viscosity of the glaze. This facilitates a smoother, more uniform glass surface during firing.[2]

  • Gloss and Surface Quality Enhancement: By promoting a better melt, it contributes to a higher gloss and can reduce surface defects such as cracks. A case study with a tile manufacturer reported that the incorporation of sodium hexahydroxostannate (a related compound) resulted in higher gloss and a 15% increase in production yield due to reduced surface cracks.[1]

  • Color Consistency and Development: It helps to ensure consistent color in pigments and colorants and can reduce defects that may occur during the firing process.[1] As a source of tin, it can also play a role in the development of certain colors.

  • Stabilizer: Its chemical stability allows it to stabilize the chemical composition of frits and decorative ceramics, which improves the reproducibility between different batches.[1]

  • Opacifier: While tin oxide (SnO₂) is a more common opacifier, the introduction of tin through sodium stannate can contribute to the opacity of the glaze. The tin ions can form insoluble micro-crystals within the glaze matrix during firing, scattering light and creating a white or opaque appearance.

Quantitative Data on Glaze Formulations

Precise quantitative data for the application of this compound in general ceramic glazes is not extensively available in the public domain. However, for specialized applications such as semiconducting glazes, a patent suggests a concentration range for stannates (including sodium stannate) of approximately 3.5 to 19 weight percent based on the total weight of the dry solids in the composition. For optimal results in this specific application, a range of 6 to 12 weight percent is preferred. It is important to note that these concentrations are for a highly specific use and may not be directly transferable to all decorative or functional glaze formulations.

Further empirical testing is necessary to determine the optimal concentration for specific glaze bases and desired outcomes. The following table outlines a hypothetical experimental design for determining the effect of this compound concentration on key glaze properties.

Parameter Control Glaze Test Glaze 1 Test Glaze 2 Test Glaze 3
This compound (wt%) 0%2%5%10%
Base Glaze Composition (wt%) 100%98%95%90%
Expected OutcomeBaseline propertiesSlight increase in gloss and fluidityNoticeable improvement in gloss, potential for opacitySignificant impact on gloss, opacity, and color

Experimental Protocols

To evaluate the effects of this compound on ceramic glaze properties, a series of controlled experiments should be conducted. The following protocols provide a framework for these investigations.

Protocol 1: Glaze Preparation

This protocol outlines the standard procedure for preparing a ceramic glaze for testing.

Materials and Equipment:

  • Base glaze raw materials (e.g., feldspar, silica, kaolin, calcium carbonate)

  • This compound (Na₂SnO₃·3H₂O)

  • Distilled water

  • Digital weighing scale (accurate to 0.01g)

  • Mixing containers

  • Ball mill or planetary mill

  • Sieves (e.g., 80, 100, or 120 mesh)

  • Personal Protective Equipment (PPE): dust mask, safety glasses, gloves

Procedure:

  • Calculate Batch Weights: Based on the desired formulation (e.g., from the table above), calculate the precise weight of each raw material, including the this compound, for a specific batch size (e.g., 1000g).

  • Dry Mixing: Thoroughly dry mix all the powdered raw materials in a clean, dry container to ensure a homogenous mixture.

  • Wet Milling:

    • Place the dry-mixed powder into a ball mill jar.

    • Add a specific amount of distilled water. A common starting point is a water-to-solid ratio of 1:1 by weight, but this may need to be adjusted to achieve the desired slurry consistency.

    • Mill the mixture for a predetermined time (e.g., 1-4 hours) to achieve a fine and uniform particle size distribution.

  • Sieving: After milling, pass the glaze slurry through a series of sieves (e.g., starting with an 80-mesh and finishing with a 120-mesh) to remove any large particles or agglomerates.

  • Viscosity and Specific Gravity Adjustment: Measure the viscosity and specific gravity of the glaze slurry. Adjust with small additions of water or by allowing some water to evaporate to reach the target consistency for the chosen application method.

Glaze_Preparation_Workflow cluster_start cluster_weighing Material Preparation cluster_mixing Mixing & Milling cluster_finishing Slurry Refinement cluster_end Start Glaze Formulation Design Weigh Weigh Raw Materials (Base Glaze + Na₂SnO₃·3H₂O) Start->Weigh DryMix Dry Mix Powders Weigh->DryMix WetMill Wet Mill with Water DryMix->WetMill Sieve Sieve the Slurry WetMill->Sieve Adjust Adjust Viscosity & Specific Gravity Sieve->Adjust End Finished Glaze Slurry Adjust->End

Protocol 2: Glaze Application and Firing

This protocol describes the application of the prepared glaze onto ceramic test tiles and the subsequent firing process.

Materials and Equipment:

  • Bisque-fired ceramic test tiles

  • Prepared glaze slurries

  • Dipping tongs, brushes, or spray gun

  • Electric kiln with a programmable controller

  • Kiln furniture (shelves, stilts)

Procedure:

  • Tile Preparation: Ensure the bisque-fired test tiles are clean and free of dust or oils.

  • Glaze Application: Apply the glaze to the test tiles using a consistent method to ensure uniform thickness. Common methods include:

    • Dipping: Submerge the tile in the glaze slurry for a controlled duration (e.g., 3-5 seconds).

    • Brushing: Apply multiple even coats of glaze, allowing each coat to dry before applying the next.

    • Spraying: Use a spray gun to apply a fine, even layer of glaze.

  • Drying: Allow the glazed tiles to dry completely before firing.

  • Kiln Firing:

    • Place the dried tiles on kiln furniture, ensuring they are not touching.

    • Program the kiln for the desired firing schedule. A typical mid-range firing schedule might be:

      • Ramp 1: 100°C/hour to 600°C (for burnout of organic matter)

      • Ramp 2: 150°C/hour to 1100°C

      • Ramp 3: 60°C/hour to top temperature (e.g., 1220°C for cone 6)

      • Hold/Soak: 15-30 minutes at top temperature

      • Cooling: Natural cooling in the kiln.

    • The specific firing schedule should be optimized based on the glaze composition and the ceramic body.

Firing_Process_Workflow cluster_prep Preparation cluster_firing Firing Cycle cluster_result Clean Clean Bisque Tile Apply Apply Glaze Clean->Apply Dry Dry Glazed Tile Apply->Dry Ramp1 Ramp 1: Slow Heat-up Dry->Ramp1 Ramp2 Ramp 2: Medium Heat-up Ramp1->Ramp2 Ramp3 Ramp 3: Final Approach to Top Temp Ramp2->Ramp3 Soak Soak at Top Temperature Ramp3->Soak Cool Controlled Cooling Soak->Cool Result Fired Glazed Tile Cool->Result

Protocol 3: Characterization of Fired Glaze Properties

This protocol details the methods for evaluating the key properties of the fired glazes.

3.1 Opacity Measurement

Equipment:

  • Spectrophotometer with a diffuse/8° geometry

  • White and black standard reference tiles

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Place a fired test tile over the white standard reference tile and measure the CIE Lab* values.

  • Place the same fired test tile over the black standard reference tile and measure the CIE Lab* values.

  • The opacity can be expressed as a contrast ratio, calculated from the reflectance values over the black and white backgrounds.

3.2 Color Measurement

Equipment:

  • Spectrophotometer

Procedure:

  • Calibrate the spectrophotometer.

  • Measure the CIE Lab* coordinates of the fired glaze surface. The L* value represents lightness (0=black, 100=white), a* represents the red-green axis, and b* represents the yellow-blue axis.

  • Record the values for each test glaze to quantitatively assess color changes.

3.3 Gloss Measurement

Equipment:

  • Glossmeter

Procedure:

  • Calibrate the glossmeter on a standard reference surface.

  • Place the glossmeter on the surface of the fired glaze and record the gloss unit (GU) reading at a specific angle (e.g., 60° for a medium gloss).

3.4 Microstructural Analysis

Equipment:

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

  • X-ray Diffractometer (XRD)

Procedure:

  • SEM-EDS:

    • Prepare a cross-section of the glazed tile.

    • Use SEM to observe the microstructure of the glaze, including the presence and distribution of any crystalline phases (which would appear as distinct particles in the glassy matrix).

    • Use EDS to identify the elemental composition of these phases and the surrounding glass, confirming the role of tin in their formation.

  • XRD:

    • Analyze the surface of the fired glaze using XRD to identify the crystalline phases present. This can confirm the formation of tin-containing crystals that contribute to opacity.

Signaling Pathways and Chemical Reactions

The precise chemical reactions of this compound within a complex glaze melt during firing are intricate. However, a simplified pathway can be proposed. Upon heating, this compound will decompose, releasing water vapor. The sodium oxide (Na₂O) will act as a flux, entering the silicate (B1173343) glass network and breaking Si-O-Si bonds, thereby reducing the melting temperature and viscosity of the glaze. The tin oxide (SnO₂) can either remain as undissolved particles, acting as an opacifier, or it can react with other components in the glaze before potentially re-precipitating as finer, more effective opacifying crystals upon cooling.

Chemical_Pathway cluster_initial Initial Components cluster_heating During Firing (Heating) cluster_cooling During Cooling cluster_final Na2SnO3_3H2O Na₂SnO₃·3H₂O Decomposition Decomposition Na2SnO3_3H2O->Decomposition GlazeMatrix Silicate Glaze Matrix Fluxing Fluxing Action GlazeMatrix->Fluxing Decomposition->Fluxing Na₂O Dissolution SnO₂ Dissolution (Partial) Decomposition->Dissolution SnO₂ GlassFormation Vitreous Glaze Formation Fluxing->GlassFormation Recrystallization SnO₂ Recrystallization (Opacity) Dissolution->Recrystallization FinalGlaze Modified Glaze (Gloss, Opacity, Color) GlassFormation->FinalGlaze Recrystallization->FinalGlaze

Conclusion

This compound is a valuable additive in ceramic glaze formulations, offering the potential to enhance gloss, improve surface quality, and influence color and opacity. The protocols outlined in this document provide a systematic approach for researchers and scientists to investigate and optimize the use of this compound in their specific glaze systems. Due to the complex interactions within a glaze melt, empirical testing with careful characterization of the resulting properties is essential for achieving desired outcomes. Further research into the quantitative effects and reaction mechanisms of sodium stannate in various base glaze compositions will contribute to a more predictive and controlled approach to its application.

References

Application Notes and Protocols for the Electrodeposition of Tin Alloys Using Sodium Stannate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the electrodeposition of various tin alloys from alkaline baths containing sodium stannate trihydrate. The information is intended to guide researchers in establishing and optimizing their own electrodeposition processes for applications ranging from corrosion protection to the development of novel materials.

Overview of Tin Alloy Electrodeposition from Stannate Baths

Electrodeposition from alkaline stannate baths is a well-established method for producing tin and tin alloy coatings. This compound (Na₂SnO₃·₃H₂O) serves as the primary source of tin (IV) ions in these solutions.[1][2][3] The alkaline nature of the bath helps to produce fine-grained and dense deposits. By co-depositing tin with other metals such as zinc, copper, or bismuth, the properties of the resulting alloy can be tailored for specific applications, including enhanced corrosion resistance, solderability, and mechanical properties.[4][5][6][7]

Alkaline stannate baths are known for their high throwing power, making them suitable for plating complex shapes.[8] However, careful control of operating parameters such as temperature, current density, and bath composition is crucial for obtaining high-quality deposits with the desired alloy composition and properties.[9][10]

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for the electrodeposition of tin alloys from a sodium stannate bath.

G cluster_process Process cluster_post Post-Treatment & Analysis Bath_Prep Bath Preparation Electrodeposition Electrodeposition Bath_Prep->Electrodeposition Substrate_Prep Substrate Preparation Substrate_Prep->Electrodeposition Rinsing_Drying Rinsing & Drying Electrodeposition->Rinsing_Drying Passivation Passivation (Optional) Rinsing_Drying->Passivation Characterization Characterization Rinsing_Drying->Characterization Passivation->Characterization

Caption: General workflow for tin alloy electrodeposition.

Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion and a uniform coating. A typical procedure for mild steel substrates is as follows:

  • Degreasing: Cathodically decrease the substrate in a 3% trisodium (B8492382) phosphate (B84403) solution at 70°C for 20 seconds, followed by anodic decreasing for 5 seconds.[4]

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Acid Dip: Immerse the substrate in a 5-10% sulfuric acid solution at room temperature for a short period to remove any oxide layers.[11][12]

  • Final Rinsing: Rinse again with deionized water and immediately transfer to the plating bath to prevent re-oxidation.

Electrodeposition Bath Compositions and Operating Parameters

The following tables summarize typical bath compositions and operating parameters for the electrodeposition of various tin alloys using sodium stannate.

Table 1: Tin-Zinc (B8454451) Alloy Electrodeposition

ParameterValueReference
Bath Composition
Sodium Stannate100 g/L[13]
Zinc CyanideVaries based on desired alloy[9]
Sodium Hydroxide10 g/L[13]
Sodium CyanideVaries based on desired alloy[9]
Operating Conditions
Temperature70 °C[9][13]
Cathode Current Density1.5 - 2.0 A/dm²[8]
Anode Current Density1.0 - 2.0 A/dm²[8]
AnodesTin-Zinc alloy (same composition as deposit)[9]

Note: Non-cyanide alkaline baths for tin-zinc alloys have also been developed to address environmental concerns.[10]

Table 2: Tin-Copper Alloy Electrodeposition

ParameterValueReference
Bath Composition
Sodium StannateVaries[2]
Copper Salt (e.g., Copper Cyanide)Varies[2]
Sodium HydroxideVaries[11]
Complexing Agents (e.g., Sorbitol)Can be added to improve deposit quality[11]
Operating Conditions
Temperature43 - 80 °C[8][11]
Cathode Current Density5 - 25 mA/cm²[11]
Stirring300 rpm[11]
AnodesPure tin and copper anodes

Table 3: Tin-Bismuth Alloy Electrodeposition

ParameterValueReference
Bath Composition
Sodium StannateVaries
Bismuth Salt (e.g., Bismuth Nitrate)Varies[7]
Complexing Agents (e.g., Citric Acid)Often required[7]
Additives (e.g., Poly(vinyl alcohol))Can be used as grain refiners[7]
Operating Conditions
TemperatureRoom Temperature[7]
Cathode Current DensityVaries[7]
AnodesTin and Bismuth anodes

Note: Acidic baths are also commonly used for tin-bismuth alloy deposition.[14][15]

Post-Treatment
  • Rinsing: After electrodeposition, the plated substrate should be thoroughly rinsed with deionized water to remove residual plating solution.

  • Drying: Dry the sample using a stream of clean, dry air or in an oven at a low temperature.

  • Passivation (Optional): To enhance corrosion resistance, a passivation treatment can be applied. For tin-zinc alloys, this can involve an electrolytic treatment in a solution of sodium bichromate, sodium molybdate, or sodium tungstate.[4]

Characterization of Electrodeposited Tin Alloys

A variety of techniques can be used to characterize the properties of the electrodeposited tin alloys.

Table 4: Characterization Techniques and Properties Measured

TechniqueProperty Measured
Scanning Electron Microscopy (SEM)Surface morphology, grain size
Energy-Dispersive X-ray Spectroscopy (EDS)Elemental composition of the alloy
X-ray Diffraction (XRD)Crystal structure, phase composition
Microhardness TestingMechanical hardness of the coating
Adhesion Tests (e.g., Bend Test)Adhesion of the coating to the substrate
Corrosion Testing (e.g., Salt Spray, Tafel Polarization)Corrosion resistance of the coating
Solderability TestingAbility of the coating to be soldered

Logical Relationships in Process Control

The quality and composition of the electrodeposited tin alloy are highly dependent on the interplay of various process parameters. The following diagram illustrates these relationships.

G cluster_params Controllable Parameters cluster_props Resulting Properties Bath_Comp Bath Composition Alloy_Comp Alloy Composition Bath_Comp->Alloy_Comp Morphology Morphology Bath_Comp->Morphology Temp Temperature Temp->Alloy_Comp Temp->Morphology CD Current Density CD->Alloy_Comp CD->Morphology Thickness Thickness CD->Thickness pH pH pH->Alloy_Comp Agitation Agitation Agitation->Morphology Agitation->Thickness Hardness Microhardness Alloy_Comp->Hardness Corrosion_Res Corrosion Resistance Alloy_Comp->Corrosion_Res Morphology->Hardness Morphology->Corrosion_Res Thickness->Corrosion_Res

Caption: Interdependencies of electrodeposition parameters and coating properties.

Applications

Electrodeposited tin alloys have a wide range of applications in various fields:

  • Corrosion Protection: Tin-zinc alloys are particularly effective for protecting steel components, offering a viable alternative to cadmium plating.[4][13]

  • Electronics: Tin and its alloys are extensively used as lead-free solders and for the surface finishing of electronic components to ensure good solderability and prevent whisker growth.[5][6][11]

  • Decorative Finishes: Certain tin alloys can provide attractive and durable decorative coatings.[16]

  • Bearings and Bushings: The properties of some tin alloys make them suitable for use in bearings and other components subject to wear.

  • Lithium-ion Batteries: Tin and its alloys are being investigated as potential anode materials for next-generation lithium-ion batteries due to their high theoretical capacity.[5]

Troubleshooting

Table 5: Common Problems, Causes, and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Rough or Spongy Deposits Low temperature; Stannite (B86514) (Sn²⁺) contamination; Incorrect current density.Increase bath temperature[11]; Add an oxidizing agent (e.g., hydrogen peroxide) to convert stannite to stannate[17]; Adjust current density to the recommended range.
Poor Adhesion Improper substrate preparation.Repeat the substrate cleaning and activation steps.
Incorrect Alloy Composition Incorrect metal ion ratio in the bath; Incorrect current density or temperature.Analyze and adjust bath composition; Optimize operating parameters.[9]
Anode Passivation Anode current density is too high.Reduce anode current density; Ensure proper anode filming.[10]
Low Plating Rate Low tin concentration in the bath; Low current efficiency.Replenish sodium stannate; Check for and address sources of inefficiency (e.g., excessive hydrogen evolution).

References

Application Notes and Protocols: Sodium Stannate Trihydrate as a Hydrogen Peroxide Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of sodium stannate trihydrate as a stabilizer for hydrogen peroxide. It is intended to be a comprehensive resource for professionals in research, scientific, and drug development fields who require stable hydrogen peroxide solutions for their work.

Introduction

Hydrogen peroxide (H₂O₂) is a powerful oxidizing agent with a wide range of applications, including as an antiseptic, a disinfectant, and a bleaching agent in various industries.[1] However, its utility is often limited by its inherent instability, as it readily decomposes into water and oxygen. This decomposition can be accelerated by various factors, including temperature, pH, light, and the presence of impurities, particularly transition metal ions.[2][3][4] To mitigate this, stabilizers are added to hydrogen peroxide solutions to prolong their shelf life and ensure their efficacy.

This compound (Na₂SnO₃·3H₂O) is a well-established and widely used stabilizer for hydrogen peroxide.[5][6][7][8] It functions by forming a protective colloidal solution of stannic oxide (or hydrated tin oxide) that adsorbs and deactivates catalytic impurities, thereby inhibiting the decomposition of hydrogen peroxide.[9] This document outlines the mechanism of action, provides quantitative data on its stabilizing effects, and presents detailed protocols for its application and the evaluation of hydrogen peroxide stability.

Mechanism of Action

The primary role of sodium stannate as a hydrogen peroxide stabilizer is to counteract the catalytic effects of transition metal ions and other impurities that promote decomposition. The stabilization mechanism can be summarized as follows:

  • Hydrolysis and Colloid Formation: In an aqueous solution of hydrogen peroxide, sodium stannate hydrolyzes to form a colloidal dispersion of hydrated tin oxide (stannic oxide).[9]

  • Adsorption of Impurities: These colloidal particles have a large surface area and act as scavengers, adsorbing metal ions (e.g., iron, copper, manganese) and other catalytic impurities from the solution.[3][9]

  • Inhibition of Decomposition: By sequestering these catalysts, the colloidal tin oxide prevents them from participating in the decomposition reactions of hydrogen peroxide, thus enhancing its stability.

Often, sodium stannate is used in conjunction with other stabilizing agents, such as phosphonic acids (e.g., nitrilotrimethylene phosphonic acid), to achieve a synergistic stabilizing effect.[1][10] These co-stabilizers can chelate metal ions and further enhance the stability of the hydrogen peroxide solution.

cluster_stabilization Stabilization Mechanism H2O2 Hydrogen Peroxide (H₂O₂) Solution Decomposition H₂O₂ Decomposition (H₂O + O₂) H2O2->Decomposition Stabilized_H2O2 Stabilized Hydrogen Peroxide H2O2->Stabilized_H2O2 Impurities Catalytic Impurities (e.g., Fe³⁺, Cu²⁺) Impurities->Decomposition Catalyzes Na2SnO3 This compound (Na₂SnO₃·3H₂O) Colloid Colloidal Hydrated Tin Oxide Na2SnO3->Colloid Hydrolyzes to form Colloid->Impurities Adsorbs & Deactivates Colloid->Stabilized_H2O2 Stabilizes

Caption: Stabilization of hydrogen peroxide by this compound.

Quantitative Data on Stabilization

The effectiveness of this compound as a hydrogen peroxide stabilizer, often in combination with other agents, has been demonstrated in various studies. The following tables summarize key quantitative data from patent literature, showcasing the stability of hydrogen peroxide under different conditions.

Table 1: Synergistic Effect of this compound and Nitrilo Trimethylene Phosphonic Acid

Stabilizer SystemConcentration (mg/L)H₂O₂ Concentration (%)pHStability (% H₂O₂ remaining after 16 hours at 100°C)
This compound150700.2Data not provided in isolation
Nitrilo Trimethylene Phosphonic Acid115700.2Data not provided in isolation
Combined System 150 (this compound) + 115 (Phosphonic Acid)700.2Significantly improved stability (exact % not specified, but noted as synergistic)[10]

Note: The patent emphasizes the synergistic effect of the combined stabilizer system over individual components.[10]

Table 2: Effect of Stabilizer Concentration on 35% H₂O₂ Stability

This compound (mg/L)Amino tris(methylenephosphonic acid) (mg/L)Resulting Stability
10 - 15050 - 300Optimum Ranges for Stabilization[9]
300 (as tin)1250Effective for 35% H₂O₂[9]

Table 3: Stabilization of High Purity Hydrogen Peroxide (29-32%)

This compound (mg/L)Organic Phosphonic Acid (mg/L)Application
0.2 - 3.00.1 - 2.5Reagent chemicals and semiconductor uses[9]
2.51.5Preferred concentration for high purity H₂O₂[9]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Hydrogen Peroxide Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in hydrogen peroxide, which can then be used to stabilize larger volumes of hydrogen peroxide.

Materials:

  • 35% (w/w) unstabilized hydrogen peroxide

  • This compound (Na₂SnO₃·3H₂O)

  • 85% Phosphoric acid (H₃PO₄)

  • Polyethylene (B3416737) container

  • Stirrer

  • pH meter with a glass electrode

Procedure:

  • Into a polyethylene container, add three liters of 35% unstabilized hydrogen peroxide.

  • With vigorous stirring, slowly dissolve 600 g of this compound in the hydrogen peroxide solution.

  • After complete dissolution, cease stirring and allow any bubbles to dissipate.

  • Carefully add 85% phosphoric acid dropwise while monitoring the pH with a glass electrode until the apparent pH of the solution is approximately 3.5.

  • Dilute the solution to a final volume of four liters with 35% unstabilized hydrogen peroxide, ensuring the pH is maintained at 3.5.

  • The resulting concentrated stabilizer solution will contain 150 g/L of this compound.[1]

To Use:

To stabilize a 70% hydrogen peroxide solution, add 0.2% (v/v) of this stock solution to achieve a final concentration of 300 mg/L of this compound. Adjust the final pH of the stabilized solution as required for your application, for example, to pH 0.2 using 85% phosphoric acid.[1]

cluster_workflow Protocol 1: Workflow start Start add_h2o2 Add 3L of 35% H₂O₂ to polyethylene container start->add_h2o2 dissolve_stannate Slowly dissolve 600g of this compound with vigorous stirring add_h2o2->dissolve_stannate settle Stop stirring and allow bubbles to dissipate dissolve_stannate->settle adjust_ph Adjust pH to ~3.5 with 85% Phosphoric Acid settle->adjust_ph dilute Dilute to 4L with 35% H₂O₂ adjust_ph->dilute final_solution Final Stabilizer Stock Solution (150 g/L this compound) dilute->final_solution end End final_solution->end

Caption: Workflow for preparing a stabilized hydrogen peroxide stock solution.

Protocol 2: Gasometric Determination of Hydrogen Peroxide Stability

This protocol is adapted from standard methods to measure the stability of hydrogen peroxide solutions by quantifying the volume of oxygen evolved over time at an elevated temperature.[11] This method is suitable for hydrogen peroxide strengths up to 75% (w/w).

Materials and Apparatus:

  • Constant temperature oil bath (100°C ± 1°C)

  • Borosilicate glass reaction tubes with cone fittings

  • Borosilicate glass condensers

  • Gas burette (50 mL capacity) with a side arm and tap

  • Leveling tube

  • 25 mL pipette with safety bulb

  • Stopwatch

  • Phosphoric acid (1:1 solution for cleaning)

  • Deionized water

  • Sample of stabilized hydrogen peroxide to be tested

Procedure:

  • Apparatus Preparation:

    • Thoroughly clean all glassware. Condition the reaction tubes by treating them with a 1:1 phosphoric acid solution for 30 minutes, followed by a thorough rinsing with deionized water.

    • Set up the gasometric stability apparatus as shown in the diagram below. Fill the gas burette and leveling tube with water.

    • Preheat the oil bath to a constant temperature of 100°C.

  • Sample Preparation and Measurement:

    • Pipette 25.0 mL of the hydrogen peroxide sample into a clean, conditioned reaction tube.

    • Connect the condenser to the reaction tube and lower the apparatus into the preheated oil bath. Ensure the burette stopcock is open.

    • Allow 15 minutes for the system to equilibrate.

  • Data Collection:

    • Close the burette stopcock and simultaneously start the stopwatch.

    • Record the volume of oxygen evolved in the gas burette every 10 minutes for a total of 60 minutes.

    • Periodically adjust the leveling tube to ensure the water levels in the burette and the leveling tube are equal to maintain atmospheric pressure.

  • Calculation:

    • The stability is reported as the rate of oxygen evolution in mL/min. A lower rate indicates higher stability.

Safety Precautions:

  • Always wear appropriate personal protective equipment (gloves, safety goggles).

  • Perform this procedure in a well-ventilated fume hood.

  • Do not allow the hydrogen peroxide in the reaction tube to evaporate to dryness, as this can create an explosion hazard.[11]

  • This test is not suitable for hydrogen peroxide solutions with a concentration greater than 75%.[11]

cluster_workflow_2 Protocol 2: Workflow start Start prepare_apparatus Prepare and clean apparatus start->prepare_apparatus setup_apparatus Set up gasometric stability apparatus and preheat oil bath to 100°C prepare_apparatus->setup_apparatus pipette_sample Pipette 25.0 mL of H₂O₂ sample into reaction tube setup_apparatus->pipette_sample assemble_and_equilibrate Connect condenser and place in oil bath for 15 min to equilibrate pipette_sample->assemble_and_equilibrate start_test Close burette stopcock and start stopwatch assemble_and_equilibrate->start_test collect_data Record O₂ volume every 10 min for 60 min, adjusting leveling tube start_test->collect_data calculate_rate Calculate rate of oxygen evolution (mL/min) collect_data->calculate_rate end End calculate_rate->end

References

Application Notes and Protocols for the Preparation of Tin-Doped Materials Using Sodium Stannate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin-doped materials are attracting significant attention across various scientific and industrial fields, including catalysis, energy storage, and biomedical applications, owing to their unique electronic and chemical properties. Sodium stannate trihydrate (Na₂SnO₃·3H₂O) serves as a versatile and efficient tin precursor for the synthesis of these advanced materials. Its use in common synthesis methodologies such as hydrothermal, sol-gel, and co-precipitation techniques allows for the controlled incorporation of tin into various host matrices, thereby tuning their material properties for specific applications.

These application notes provide detailed protocols for the preparation of tin-doped materials using this compound via three common synthesis routes: hydrothermal synthesis, sol-gel method, and co-precipitation. The protocols are designed to be a valuable resource for researchers and professionals engaged in the development of novel materials.

Data Presentation: Properties of Tin-Doped Materials

The properties of tin-doped materials are highly dependent on the synthesis method and the host material. The following table summarizes typical quantitative data for tin-doped zinc oxide (ZnO) and titanium dioxide (TiO₂) prepared using methods analogous to those described in the protocols.

MaterialSynthesis MethodDopant Concentration (mol%)Crystallite Size (nm)Band Gap (eV)
Sn-doped ZnOHydrothermal125 - 403.1 - 3.3
Sn-doped ZnOHydrothermal520 - 353.0 - 3.2
Sn-doped TiO₂Sol-Gel210 - 203.0 - 3.15
Sn-doped TiO₂Sol-Gel58 - 152.9 - 3.1
Sn-doped ZnOCo-precipitation315 - 303.1 - 3.25
Sn-doped TiO₂Co-precipitation412 - 252.9 - 3.05

Experimental Protocols

Hydrothermal Synthesis of Tin-Doped Zinc Oxide (Sn-doped ZnO) Nanoparticles

This protocol details the synthesis of tin-doped zinc oxide nanoparticles using a hydrothermal method, which is known for producing crystalline materials at relatively low temperatures.

Materials:

  • Zinc chloride (ZnCl₂)

  • This compound (Na₂SnO₃·3H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized (DI) water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.5 M aqueous solution of zinc chloride (ZnCl₂).

    • Prepare a 0.1 M aqueous solution of this compound (Na₂SnO₃·3H₂O). The concentration can be varied to achieve the desired tin doping level.

  • Mixing and pH Adjustment:

    • In a beaker, mix the zinc chloride and this compound solutions in the desired molar ratio under constant stirring.

    • Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise to the mixture until the pH reaches 10-12, leading to the formation of a milky white precipitate.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at 150-180°C for 12-24 hours.[1]

  • Product Recovery and Washing:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation at 5000 rpm for 10 minutes.

    • Wash the collected powder several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in an oven at 80°C for 12 hours.

Hydrothermal_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing ZnCl2 ZnCl₂ Solution Mixing Mixing & pH Adjustment (NaOH) ZnCl2->Mixing Na2SnO3 Na₂SnO₃·3H₂O Solution Na2SnO3->Mixing Autoclave Hydrothermal Treatment (150-180°C) Mixing->Autoclave Transfer to Autoclave Centrifuge Centrifugation Autoclave->Centrifuge Cooling Washing Washing (DI Water & Ethanol) Centrifuge->Washing Drying Drying (80°C) Washing->Drying FinalProduct Sn-doped ZnO Nanoparticles Drying->FinalProduct Sol_Gel_Synthesis cluster_sol Sol Preparation cluster_gelation Gel Formation cluster_final Final Product Formation TTIP TTIP in Ethanol Mixing Mixing & Hydrolysis TTIP->Mixing Na2SnO3 Na₂SnO₃·3H₂O in Aqueous HNO₃ Na2SnO3->Mixing Gelation Gelation Mixing->Gelation Stirring Aging Aging (24-48h) Gelation->Aging Drying Drying (100°C) Aging->Drying Calcination Calcination (400-600°C) Drying->Calcination FinalProduct Sn-doped TiO₂ Powder Calcination->FinalProduct Co_Precipitation_Synthesis cluster_solution Solution Preparation cluster_precipitation Precipitation cluster_finalization Product Finalization HostSalt Host Metal Salt Solution Mixing Mixing HostSalt->Mixing Na2SnO3 Na₂SnO₃·3H₂O Solution Na2SnO3->Mixing Precipitation Co-precipitation (add precipitating agent) Mixing->Precipitation Aging Aging (1-2h) Precipitation->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying (100-120°C) Filtration->Drying Calcination Calcination (400-700°C) Drying->Calcination FinalProduct Tin-Doped Material Calcination->FinalProduct

References

Sodium Stannate Trihydrate as a Mordant in Textile Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium stannate trihydrate (Na₂SnO₃·3H₂O) is a metallic salt that serves as an effective mordant in textile dyeing processes. A mordant is a substance used to fix a dye to a textile fiber, forming a coordination complex with the dye molecule, which then attaches to the fabric. This process enhances the dye's uptake, improves wash and light fastness, and can influence the final color of the dyed material.[1] Sodium stannate is particularly noted for its ability to produce vibrant and long-lasting colors.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a mordant in the dyeing of various textile fibers, including cellulose (B213188) fibers (cotton) and protein fibers (wool and silk). Safety precautions for handling this chemical are also outlined.

Safety Precautions

This compound is an inorganic compound that requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[2] When working with this chemical, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] All procedures involving the powdered form should be carried out in a well-ventilated area or under a fume hood to avoid inhalation of dust.[2]

Mechanism of Action

The primary function of a mordant is to create a chemical bridge between the dye and the textile fiber. In the case of sodium stannate, the tin (Sn) acts as the central metal atom that forms a coordination complex.

  • With Protein Fibers (Wool and Silk): Protein fibers have various functional groups, such as carboxyl (-COOH) and amino (-NH₂) groups. The tin ions from the sodium stannate can form coordinate bonds with these groups. Subsequently, the dye molecules, which often contain hydroxyl (-OH) or other electron-donating groups, chelate with the tin ions already bound to the fiber. This creates a stable, insoluble complex that is resistant to washing and fading.

  • With Cellulose Fibers (Cotton): Cellulose fibers have hydroxyl (-OH) groups. The interaction between metallic mordants and cellulose is often facilitated by a pre-treatment with a tannin-rich substance. The tannin absorbs onto the cellulose fibers and provides phenolic hydroxyl groups that can then form a complex with the tin ions from the sodium stannate. The dye molecule then coordinates with this tin-tannin-cellulose complex.

Experimental Protocols

The following protocols provide a general guideline for using this compound as a mordant. The optimal conditions, including concentration, temperature, and time, may vary depending on the specific fiber, dye, and desired color outcome. It is recommended to conduct preliminary tests to determine the ideal parameters for a particular application.

Pre-mordanting Protocol for Protein Fibers (Wool and Silk)

This method involves treating the fibers with the mordant before dyeing.

Materials:

  • Wool or silk fibers

  • This compound

  • Non-reactive pot (stainless steel or enamel)

  • Heating source

  • Stirring rod

  • Personal Protective Equipment (gloves, safety glasses)

Procedure:

  • Scouring: Thoroughly clean the fibers to remove any impurities by washing them with a pH-neutral detergent. Rinse well.

  • Mordant Bath Preparation: Weigh the dry fibers. For every 100g of fiber, measure a specific percentage of this compound based on the weight of fiber (% OWF). While specific data for sodium stannate is limited, a starting point for metallic mordants is often in the range of 2-5% OWF. Dissolve the this compound in a small amount of hot water before adding it to the main pot filled with enough cool water to allow the fibers to move freely.

  • Mordanting: Submerge the wet, scoured fibers into the mordant bath.

  • Heating: Slowly raise the temperature of the bath to 85-95°C for wool and 80-85°C for silk.[3] Maintain this temperature for 60 minutes, stirring gently every 15 minutes to ensure even mordanting. Avoid boiling, especially with silk, as it can damage the fibers.[3]

  • Cooling and Rinsing: Allow the fibers to cool completely in the mordant bath. Once cool, remove the fibers, gently squeeze out the excess liquid, and rinse thoroughly with cool water.

  • Dyeing: The mordanted fibers are now ready for dyeing in a separate dyebath.

Pre-mordanting Protocol for Cellulose Fibers (Cotton)

Cellulose fibers typically require a tannin pre-treatment for effective mordanting with metallic salts.

Materials:

  • Cotton fibers

  • Tannic acid or a natural source of tannin (e.g., myrobalan, oak galls)

  • This compound

  • Non-reactive pot

  • Heating source

  • Stirring rod

  • PPE

Procedure:

  • Scouring: Wash the cotton fibers thoroughly with a scouring agent to remove waxes and other impurities. Rinse well.

  • Tannin Treatment: Prepare a tannin bath according to the supplier's instructions (typically 5-10% OWF of tannic acid). Immerse the wet, scoured cotton in the tannin bath and heat to 60-70°C for 1 hour. Allow the fibers to cool in the bath.

  • Rinsing: Gently rinse the tannin-treated fibers.

  • Mordanting: Prepare a mordant bath with this compound as described in the protein fiber protocol (starting with 2-5% OWF). Immerse the tannin-treated cotton into the mordant bath.

  • Heating: Heat the mordant bath to 80-90°C for 60 minutes, stirring occasionally.

  • Cooling and Rinsing: Let the fibers cool in the bath, then rinse thoroughly.

  • Dyeing: The mordanted cotton is now ready for the dyebath.

Data Presentation

The following tables summarize the general quantitative parameters for mordanting with metallic salts. Specific optimal values for this compound should be determined experimentally.

Table 1: General Mordanting Parameters for Protein Fibers (Wool & Silk)

ParameterWoolSilk
Mordant Conc. (% OWF) 2-5% (starting range)2-5% (starting range)
Temperature 85-95°C80-85°C
Duration 60 minutes60 minutes
pH Neutral to slightly acidicNeutral to slightly acidic

Table 2: General Mordanting Parameters for Cellulose Fibers (Cotton)

ParameterValue
Tannin Pre-treatment (% OWF) 5-10%
Mordant Conc. (% OWF) 2-5% (starting range)
Temperature 80-90°C
Duration 60 minutes
pH Neutral to slightly alkaline

Visualizations

Experimental Workflow for Pre-Mordanting

experimental_workflow cluster_prep Fiber Preparation cluster_mordant Mordanting cluster_post Post-Mordanting Scour Scour Fibers Rinse1 Rinse Scour->Rinse1 Mordant_Bath Prepare Mordant Bath (this compound) Rinse1->Mordant_Bath Wet Fibers Immerse Immerse Fibers Mordant_Bath->Immerse Heat Heat (80-95°C) Immerse->Heat Cool Cool in Bath Heat->Cool Rinse2 Rinse Thoroughly Cool->Rinse2 To_Dyeing Proceed to Dyeing Rinse2->To_Dyeing

Caption: General experimental workflow for the pre-mordanting of textile fibers.

Logical Relationship of Mordant, Fiber, and Dye

logical_relationship Fiber Textile Fiber (e.g., Wool, Cotton) Complex Mordant-Dye-Fiber Complex Fiber->Complex Binds to Mordant Sodium Stannate (Tin ions) Mordant->Complex Forms complex with Dye Dye Molecule Dye->Complex Chelates with

Caption: Simplified relationship between fiber, mordant, and dye in the dyeing process.

References

Application Notes and Protocols for the Synthesis of Lanthanum Stannate Nanoparticles from Sodium Stannate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of lanthanum stannate (La₂Sn₂O₇) nanoparticles using sodium stannate trihydrate as a tin precursor. The protocols are designed to be a comprehensive guide for researchers in materials science and those in the pharmaceutical industry exploring novel nanoparticle applications.

Introduction to Lanthanum Stannate Nanoparticles

Lanthanum stannate (La₂Sn₂O₇) is a pyrochlore-structured ceramic material that has garnered significant attention due to its unique physical and chemical properties.[1] As nanoparticles, these properties are further enhanced, opening up a wide range of applications in catalysis, as electrode materials, and potentially in biomedical fields.[1][2] Lanthanide-based nanoparticles, in general, are being explored for their potential in medical imaging, tumor targeting, and drug delivery.[3][4][5][6] The synthesis method significantly influences the size, morphology, and, consequently, the functional properties of the resulting nanoparticles.[1]

Synthesis Methodology: Hydrothermal Synthesis

The hydrothermal method is a versatile and effective technique for synthesizing crystalline lanthanum stannate nanoparticles.[7] This process involves the reaction of lanthanum nitrate (B79036) and sodium stannate in an aqueous solution under controlled temperature and pressure within an autoclave.[7] This method allows for the one-step synthesis of high-purity, well-crystallized, and well-dispersed nanoparticles.[7]

Experimental Protocol: Hydrothermal Synthesis

This protocol is based on a general method for synthesizing lanthanide series rare earth stannate nanopowder.[7]

Materials:

  • Lanthanum nitrate (La(NO₃)₃·6H₂O)

  • This compound (Na₂SnO₃·3H₂O)

  • Deionized water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer

  • Autoclave with a polytetrafluoroethylene (PTFE) liner

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a calculated amount of lanthanum nitrate in deionized water to achieve a molar concentration between 0.01 and 0.2 mol/L. Stir the solution until the salt is completely dissolved.[7]

    • In a separate container, prepare a solution of this compound with the same molar concentration as the lanthanum nitrate solution.[7]

  • Reaction Mixture:

    • Slowly add the sodium stannate solution to the lanthanum nitrate solution while stirring continuously.[7] Ensure the molar ratio of lanthanum nitrate to sodium stannate is 1:1.

  • Hydrothermal Treatment:

    • Transfer the final solution into a PTFE-lined autoclave. The filling degree of the autoclave should be between 80-90%.[7]

    • Seal the autoclave and heat it to a temperature in the range of 180-250°C for a duration of 4-100 hours.[7] The specific temperature and time will influence the particle size and crystallinity of the final product.

  • Product Recovery:

    • After the reaction is complete, allow the autoclave to cool down to room temperature.

    • Centrifuge the resulting suspension to separate the lanthanum stannate nanoparticles from the supernatant.

    • Wash the collected nanoparticles several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Dry the purified nanoparticles in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The following table summarizes the key experimental parameters for the hydrothermal synthesis of lanthanide stannate nanoparticles and the resulting particle characteristics as described in the literature.[7]

Lanthanide PrecursorPrecursor Concentration (mol/L)Reaction Temperature (°C)Reaction Time (hours)Resulting Nanoparticle Size (nm)
Cerium Nitrate0.0118048Not specified
Neodymium Nitrate0.0320010~60
Praseodymium Nitrate0.03200100~20

Characterization of Lanthanum Stannate Nanoparticles

To ensure the successful synthesis of La₂Sn₂O₇ nanoparticles with the desired properties, a comprehensive characterization is essential.

  • X-ray Diffraction (XRD): To confirm the crystalline phase and structure of the nanoparticles. The expected structure is pyrochlore.[1]

  • Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[1]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the nanoparticle agglomerates.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical bonds present in the synthesized material.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

Applications in Research and Drug Development

While specific applications of lanthanum stannate nanoparticles in drug development are still an emerging area of research, the broader class of lanthanide-based nanoparticles has shown significant promise in various biomedical applications.

  • Drug Delivery: The high surface area-to-volume ratio of nanoparticles makes them suitable carriers for therapeutic agents. Surface functionalization of lanthanum stannate nanoparticles could enable targeted delivery of drugs to specific cells or tissues, potentially reducing systemic side effects.[3]

  • Medical Imaging: Lanthanide ions often exhibit unique optical and magnetic properties.[3][6][8] This suggests that lanthanum stannate nanoparticles could be developed as contrast agents for various imaging modalities, such as magnetic resonance imaging (MRI) or as luminescent probes for bioimaging.[3][6]

  • Theranostics: The combination of therapeutic and diagnostic capabilities in a single agent is a key goal in nanomedicine. Lanthanum stannate nanoparticles could potentially be engineered to both carry a therapeutic payload and provide an imaging signal, allowing for simultaneous treatment and monitoring.

  • Catalysis in Bioreactions: The catalytic properties of lanthanum stannate nanoparticles could be explored for promoting specific biochemical reactions relevant to drug metabolism or synthesis.

Visualizations

Experimental Workflow for Hydrothermal Synthesis

experimental_workflow prep Precursor Solution Preparation mix Mixing of Precursors prep->mix Lanthanum Nitrate & Sodium Stannate Solutions hydro Hydrothermal Treatment mix->hydro Aqueous Mixture cool Cooling hydro->cool 180-250°C 4-100 hours separate Centrifugation & Washing cool->separate dry Drying separate->dry product La₂Sn₂O₇ Nanoparticles dry->product

Caption: Workflow for the hydrothermal synthesis of lanthanum stannate nanoparticles.

Relationship Between Synthesis Parameters and Nanoparticle Properties

synthesis_properties cluster_params Synthesis Parameters cluster_props Nanoparticle Properties temp Temperature size Particle Size temp->size cryst Crystallinity temp->cryst time Time time->size time->cryst conc Concentration conc->size morph Morphology conc->morph

Caption: Influence of synthesis parameters on nanoparticle properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Stannate Trihydrate Synthesis from Cassiterite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing sodium stannate trihydrate from cassiterite ore. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help optimize yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from cassiterite.

Issue Potential Cause Recommended Solution
Low Tin Dissolution/Recovery Incomplete reaction of cassiterite. This can be due to the highly crystalline nature of natural cassiterite, making it resistant to dissolution in acids or alkalis.[1]- Optimize Leaching Parameters: Increase leaching temperature, sodium hydroxide (B78521) (NaOH) concentration, and/or leaching time. Optimal conditions for alkaline pressure leaching have been found to be a temperature of 150°C, a NaOH concentration of 4 mol/L, and a duration of 240 minutes.[2] - Employ Alkaline Fusion: Roasting the cassiterite concentrate with NaOH or a NaOH/KOH mixture at high temperatures (e.g., 550°C) can convert SnO₂ to the more soluble sodium stannate (Na₂SnO₃).[3] - Particle Size Reduction: Ensure the cassiterite ore is finely ground to increase the surface area available for reaction. Multi-stage grinding is often recommended to avoid over-crushing.[4]
Formation of insoluble tin compounds. The presence of silica (B1680970) in the cassiterite concentrate can lead to the formation of insoluble sodium stannosilicate (e.g., Na₈SnSi₆O₁₈) at high roasting temperatures, trapping the tin.[5][6]- Control Roasting Temperature: Avoid excessively high roasting temperatures when silica is present. The formation of Na₈SnSi₆O₁₈ is more pronounced at temperatures above 775°C.[5][6] - Pre-treatment to Remove Silica: If possible, reduce the silicon content of the cassiterite concentrate before roasting.[6]
Product Contamination Presence of impurities in the cassiterite ore. Cassiterite is often associated with minerals like quartz (SiO₂), hematite, and magnetite.[4][6]- Ore Beneficiation: Employ physical separation methods like gravity separation, magnetic separation, or flotation to remove gangue minerals before the chemical synthesis process.[7][8] - Purification of Sodium Stannate Solution: After leaching, purify the sodium stannate solution to remove dissolved impurities. This can involve steps like heating to precipitate impurities, followed by filtration.[9][10]
Incomplete conversion of reactants. - Ensure adequate mixing and reaction time. - Optimize stoichiometry: Use the appropriate ratio of cassiterite to alkaline reagent (e.g., NaOH).[3]
Difficulty in Crystallization Impurities in the solution hindering crystal growth. - Purify the sodium stannate solution thoroughly before crystallization. [9]
Inappropriate concentration or cooling rate. - Concentrate the solution to the optimal Sn⁴⁺ concentration (e.g., 60-70 g/L) before cooling. [9] - Control the cooling process to allow for the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing sodium stannate from cassiterite?

A1: The primary challenge lies in the refractory nature of cassiterite (SnO₂). Its crystalline structure makes it difficult to dissolve directly in acids or alkalis, necessitating aggressive conditions like high-pressure alkaline leaching or high-temperature alkaline fusion to break down the Sn-O bonds and convert the tin into a soluble form.[1][2]

Q2: What are the main methods for extracting tin from cassiterite to produce sodium stannate?

A2: The two main hydrometallurgical routes are:

  • Alkaline Pressure Leaching: This method involves reacting cassiterite with a sodium hydroxide solution at elevated temperatures and pressures.[2]

  • Alkaline Fusion-Leaching: This process consists of roasting the cassiterite concentrate with an alkali like sodium hydroxide or sodium carbonate at high temperatures to form water-soluble sodium stannate, which is then leached with water or a dilute alkaline solution.[3]

Q3: How do impurities in the cassiterite ore affect the synthesis?

A3: Impurities can significantly impact the yield and purity of the final product. Silica (quartz) is a major concern as it can react with tin and sodium oxide at high temperatures to form insoluble sodium stannosilicate, leading to tin loss.[5][6] Other metallic impurities may contaminate the final sodium stannate product if not removed.

Q4: What are the optimal conditions for alkaline pressure leaching of cassiterite?

A4: Research has shown that optimal parameters for alkaline pressure leaching to produce sodium stannate from cassiterite are a temperature of 150°C, a sodium hydroxide concentration of 4 mol/L, and a leaching time of 240 minutes.[2]

Q5: What are the recommended conditions for the alkaline fusion-leaching process?

A5: Optimal conditions for the roasting step include a SnO₂/NaOH mass ratio of 1/3 at 550°C for 30 minutes, which can convert over 95% of the SnO₂ to Na₂SnO₃. The subsequent leaching can be effectively carried out with 1.0 mol/L NaOH at 60°C for 30 minutes.[3]

Q6: How can the purity of the final this compound be improved?

A6: Purification of the sodium stannate solution after leaching is crucial. This can be achieved by heating the solution to 90-100°C to allow impurities to settle, followed by natural filtration.[9][10] Subsequent crystallization from the purified solution yields the final product.

Quantitative Data Summary

Table 1: Optimized Parameters for Alkaline Pressure Leaching of Cassiterite [2]

ParameterOptimal Value
Temperature150°C
Sodium Hydroxide Concentration4 mol/L
Leaching Time240 minutes

Table 2: Optimized Parameters for Alkaline Fusion-Leaching of Cassiterite [3]

StageParameterOptimal Value
Roasting SnO₂/NaOH Mass Ratio1/3
Roasting Temperature550°C
Roasting Time0.5 hours
Leaching NaOH Concentration1.0 mol/L
Leaching Temperature60°C
Leaching Time0.5 hours
Liquid-to-Solid Ratio20 mL/g
Stirring Speed400 r/min

Experimental Protocols

Protocol 1: Synthesis of Sodium Stannate via Alkaline Pressure Leaching

This protocol is based on the findings for optimizing tin dissolution from cassiterite.[2]

1. Materials and Equipment:

  • Cassiterite ore concentrate, finely ground

  • Sodium hydroxide (NaOH), analytical grade

  • Deionized water

  • Autoclave (pressure vessel)

  • Heating mantle or furnace for the autoclave

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Evaporation/crystallization dish

  • ICP-OES for elemental analysis (optional)

  • XRD for product characterization (optional)

2. Procedure:

  • Slurry Preparation: In a 100 ml autoclave, mix 20 grams of finely ground cassiterite mineral with 60 mL of a 4 mol/L sodium hydroxide solution.

  • Pressure Leaching: Seal the autoclave and heat the mixture to 150°C. Maintain this temperature for 240 minutes with continuous stirring if possible.

  • Cooling and Depressurization: After the reaction time, cool the autoclave to room temperature and carefully depressurize it.

  • Solid-Liquid Separation: Filter the resulting slurry to separate the pregnant leach solution (filtrate) from the solid residue.

  • Crystallization: Transfer the filtrate to an evaporation dish and heat gently to concentrate the solution. Allow the solution to cool to induce crystallization of this compound.

  • Product Recovery and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator or at a low temperature in an oven.

  • Characterization: Analyze the final product using XRD to confirm the formation of sodium stannate. The tin concentration in the leach solution can be determined by ICP-OES.

Protocol 2: Synthesis of Sodium Stannate via Alkaline Fusion-Leaching

This protocol is derived from studies on the alkaline fusion of cassiterite concentrate.[3]

1. Materials and Equipment:

  • Cassiterite ore concentrate, finely ground

  • Sodium hydroxide (NaOH), pellets or flakes

  • Muffle furnace

  • Crucible (e.g., nickel or iron)

  • Stirred reactor or beaker with a magnetic stirrer and hotplate

  • Filtration apparatus

  • Drying oven

2. Procedure:

  • Mixing: Thoroughly mix the finely ground cassiterite concentrate with NaOH in a mass ratio of 1:3 (cassiterite:NaOH).

  • Alkaline Fusion (Roasting): Place the mixture in a crucible and heat it in a muffle furnace at 550°C for 30 minutes.

  • Cooling and Crushing: After roasting, carefully remove the crucible from the furnace and allow the fused product to cool. Once cooled, crush the solid mass into a fine powder.

  • Leaching: In a stirred reactor, leach the crushed product with a 1.0 mol/L NaOH solution at 60°C for 30 minutes. Use a liquid-to-solid ratio of 20 mL/g and a stirring speed of 400 r/min.

  • Solid-Liquid Separation: Filter the slurry to separate the sodium stannate solution from the insoluble residue.

  • Crystallization and Recovery: Concentrate the filtrate by evaporation and then cool to crystallize the this compound. Collect, wash, and dry the crystals as described in Protocol 1.

Visualizations

Experimental_Workflow_Alkaline_Pressure_Leaching start Start: Cassiterite Ore grinding Grinding of Cassiterite start->grinding mixing Mixing with 4M NaOH grinding->mixing leaching Pressure Leaching (150°C, 240 min) mixing->leaching separation Solid-Liquid Separation (Filtration) leaching->separation filtrate Filtrate (Sodium Stannate Solution) separation->filtrate residue Solid Residue (Gangue) separation->residue crystallization Crystallization (Evaporation & Cooling) filtrate->crystallization product Final Product: This compound crystallization->product

Caption: Workflow for Sodium Stannate Synthesis via Alkaline Pressure Leaching.

Experimental_Workflow_Alkaline_Fusion_Leaching start Start: Cassiterite Concentrate mixing Mixing with NaOH (1:3 mass ratio) start->mixing roasting Alkaline Fusion (Roasting) (550°C, 30 min) mixing->roasting cooling Cooling & Crushing roasting->cooling leaching Leaching with 1M NaOH (60°C, 30 min) cooling->leaching separation Solid-Liquid Separation leaching->separation solution Sodium Stannate Solution separation->solution residue Insoluble Residue separation->residue crystallization Crystallization solution->crystallization product Final Product: This compound crystallization->product

Caption: Workflow for Sodium Stannate Synthesis via Alkaline Fusion-Leaching.

Troubleshooting_Logic problem Low Yield of Sodium Stannate cause1 Incomplete Tin Dissolution problem->cause1 cause2 Formation of Insoluble Tin Compounds (e.g., Silicates) problem->cause2 solution1a Optimize Leaching: Increase T, [NaOH], time cause1->solution1a solution1b Employ Alkaline Fusion cause1->solution1b solution1c Reduce Particle Size cause1->solution1c solution2a Control Roasting Temperature (<775°C with Silica) cause2->solution2a solution2b Pre-treatment to Remove Silica cause2->solution2b

Caption: Troubleshooting Logic for Low Sodium Stannate Yield.

References

Preventing precipitation in sodium stannate electroplating solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to precipitation in sodium stannate electroplating solutions.

Troubleshooting Guide

This guide addresses common problems encountered during sodium stannate electroplating, focusing on the causes and remedies for precipitation and poor deposit quality.

Problem: White, cloudy precipitate or sludge forms in the plating bath.

Question Possible Cause Recommended Solution
What is the most common cause of white sludge in the bath? Low Free Sodium Hydroxide (B78521) (NaOH): Insufficient caustic soda leads to the hydrolysis of sodium stannate, causing the precipitation of tin hydroxides or oxides. A stable bath requires adequate alkalinity to maintain the tin in its soluble complex form, [Sn(OH)₆]²⁻.[1][2][3]Analyze the free sodium hydroxide concentration. Add sodium hydroxide as needed to bring the concentration within the optimal operating range (see Table 1).[1][4]
Why does the solution become cloudy over time, even with correct NaOH levels? Carbonate Buildup: Carbon dioxide from the atmosphere reacts with the sodium hydroxide in the alkaline bath to form sodium carbonate (Na₂CO₃).[5] High concentrations of carbonates can reduce solution conductivity and throwing power, and in severe cases, cause precipitation.[5]Perform a carbonate analysis. If levels are high (typically >12 oz/gal or 90 g/L), remove carbonates by chilling the solution ("freezing out") to precipitate sodium carbonate, which can then be filtered off.[5][6]
What if the sludge appears after adding hydrogen peroxide? Oxidation of Stannite (Sn²⁺): If anodes are operating incorrectly, they can introduce stannous tin (Sn²⁺) into the bath. While this causes poor plating quality, the common treatment is adding hydrogen peroxide to oxidize Sn²⁺ to the desired stannate (Sn⁴⁺).[4] This process can lead to the formation of insoluble stannic compounds if not controlled properly.This is a corrective measure. The root cause is improper anode filming. Ensure anodes are correctly "filmed" before plating (see FAQ section). After peroxide treatment, allow sludge to settle and filter the solution.[4][7]

Problem: Plated deposit is rough, dark, spongy, or non-adherent.

Question Possible Cause Recommended Solution
What causes a rough, spongy, or dark deposit? Presence of Stannous Tin (Sn²⁺): This is a critical issue caused by improperly filmed anodes. Unfilmed tin anodes dissolve as divalent stannous ions (stannite) instead of the correct tetravalent stannate form.[4][7] Stannite in the electrolyte leads to poor plating quality.[4]The immediate remedy is to treat the bath with a controlled addition of hydrogen peroxide to oxidize the stannous ions (Sn²⁺) to stannate ions (Sn⁴⁺).[4][8] The long-term solution is to correct the anode operation.
How can I prevent the formation of stannous tin? Improper Anode Film: The anodes have either lost their characteristic yellowish-green film or were never filmed correctly at the start of operation.[4] This can be due to low anode current density or shutting down the process for extended periods without removing anodes.Remove, clean, and re-film the anodes. This is done by applying a brief "surge" of current at a higher-than-normal density until the proper film forms, then reducing the current to the operating level.[4][7]
Could low temperature be the cause of poor deposits? Low Operating Temperature: A bath operating below its optimal temperature range will have lower conductivity and a narrower plating range, which can contribute to poor deposit quality.[4]Check the bath temperature and increase it to the recommended operating range (see Table 1) using a steel-cased immersion heater.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal chemical composition of a sodium stannate bath?

A1: The optimal composition varies by application (rack vs. barrel plating), but a typical formulation is summarized below. Maintaining the correct ratio of tin metal to free sodium hydroxide is crucial for bath stability and performance.[4]

Table 1: Typical Operating Parameters for Sodium Stannate Baths

ParameterRack PlatingBarrel Plating
Sodium Stannate (Na₂SnO₃·3H₂O) 100 - 120 g/L200 - 240 g/L
Tin Metal (Sn) 24 - 28 g/L48 - 56 g/L
Free Sodium Hydroxide (NaOH) 10 - 12 g/L20 - 24 g/L
Temperature 60 - 80 °C60 - 80 °C
Cathode Current Density 1.5 – 2.0 A/dm²N/A
Anode Current Density 1.0 - 2.0 A/dm²N/A
Voltage 3 - 4 V8 - 10 V
Source: Technical data for Getsal Tin (Satin) alkaline tin plating chemical.[4]

Q2: What is "anode filming" and why is it critical?

A2: Anode filming is the process of creating a specific polarized layer on the surface of the tin anodes. This film, typically yellowish-green, is essential because it ensures that the tin dissolves into the solution in the correct tetravalent (stannate, Sn⁴⁺) form.[4] Without this film, the anodes dissolve improperly, producing divalent stannous ions (stannite, Sn²⁺), which result in poor quality deposits (rough, dark, and spongy).[4][7] The formation and maintenance of this film are considered the most critical factors in operating a stannate bath.[4]

Q3: How do I properly film the anodes?

A3: To film tin anodes, you must apply a "surge" of current that is higher than the normal operating current density for a short period (a few seconds to a minute).[4] Once the characteristic yellowish-green film is observed on the anode surface, the current should be reduced to the normal operating value. This procedure must be repeated each time the plating line is started after a shutdown, as the film dissolves over time.[4]

Q4: What are the signs of high carbonate levels and how are they removed?

A4: High carbonate levels (above 12 oz/gal or 90 g/L) can cause several issues, including slower plating speeds, reduced throwing power, burned deposits in high current density areas, and plating roughness.[5] The primary method for removal is "freezing out," where the solution is cooled to between 35-40°F (approx. 2-4°C).[5] At this temperature, the less soluble sodium carbonate will crystallize and precipitate, allowing it to be removed by filtration.[5]

Q5: Can I use antioxidants in a sodium stannate bath?

A5: While more common in acid tin plating to prevent the oxidation of Sn²⁺ to Sn⁴⁺, the principle of using antioxidants to inhibit sludge formation is relevant.[9][10] However, in alkaline stannate baths, the primary control for preventing precipitation is maintaining adequate free sodium hydroxide and proper anode control.[1][4]

Experimental Protocols

Protocol 1: Determination of Free Sodium Hydroxide (NaOH)

Objective: To quantify the concentration of free caustic soda in the plating bath.

Methodology:

  • Pipette a 10 mL sample of the plating bath solution into a 250 mL Erlenmeyer flask.

  • Add 50 mL of a 10% Barium Chloride (BaCl₂) solution to the flask. This will precipitate the tin as barium stannate.

  • Add a few drops of thymolphthalein (B86794) indicator to the solution.[11]

  • Titrate the sample with standardized 1.0N Hydrochloric Acid (HCl) until the blue color disappears.[11]

  • Due to the indicator being absorbed by the precipitate, it may be necessary to add a few more drops of the indicator near the endpoint to ensure accuracy.[11]

Calculation: Free NaOH (g/L) = (Volume of HCl used in mL) x (Normality of HCl) x 4.0

Protocol 2: Determination of Total Tin Content

Objective: To quantify the total concentration of tin metal in the plating bath.

Methodology:

  • Pipette a 5 mL sample of the plating bath into a 500 mL Erlenmeyer flask.

  • Add 75 mL of concentrated Hydrochloric Acid (HCl), a few pieces of iron wire, and approximately 0.1 g of antimony oxide (as a catalyst).[4]

  • Gently boil the solution for approximately 45 minutes. During this process, all tin (Sn⁴⁺) is reduced to stannous tin (Sn²⁺). Use a bicarbonate seal (e.g., by dipping the delivery tube into a beaker of saturated sodium bicarbonate solution) to prevent air from re-oxidizing the tin during cooling.[4]

  • Rapidly cool the flask to room temperature.

  • Add a few mL of starch indicator solution.

  • Immediately titrate with a standardized 0.1N Iodine (I₂) solution until the first permanent blue-black color appears.[4][11]

Calculation: Tin (g/L) = (Volume of I₂ used in mL) x (Normality of I₂) x 11.87

Visual Guides

The following diagrams illustrate key logical and chemical pathways related to troubleshooting sodium stannate baths.

Caption: Troubleshooting workflow for precipitation in stannate baths.

Chemical_Pathways cluster_solution In Solution (Stable) cluster_precipitation Precipitation Pathways cluster_anode_issue Incorrect Anode Dissolution Stannate Soluble Sodium Stannate Na₂[Sn(OH)₆] Hydrolysis Tin Hydroxide Precipitate Sn(OH)₄ Stannate->Hydrolysis Carbonate Sodium Carbonate Na₂CO₃ (Precipitates when concentrated or cooled) Stannite Stannous Ion (Stannite) Sn²⁺ (Causes poor deposit) Low_NaOH Low Free NaOH (Hydrolysis) Low_NaOH->Hydrolysis causes CO2 CO₂ from Air CO2->Carbonate reacts with NaOH to form Bad_Anode Improper Anode Film Bad_Anode->Stannite causes

Caption: Chemical pathways leading to precipitation and bath issues.

References

Technical Support Center: Synthesis and Purification of Sodium Stannate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized sodium stannate trihydrate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Final product is off-white or discolored.

Discoloration in the final this compound product often indicates the presence of organic impurities or certain metallic ions.

Troubleshooting Workflow:

G start Discolored Final Product q1 Suspected Cause? start->q1 organic Organic Impurities q1->organic From raw materials or process metallic Metallic Impurities q1->metallic From raw materials or equipment sol1 Purification by Calcination organic->sol1 sol2 Treatment with Activated Carbon and Hydrogen Peroxide organic->sol2 metallic->sol2

Caption: Troubleshooting workflow for a discolored final product.

Recommended Actions:

  • Purification by Calcination: This method is highly effective for removing organic impurities.[1] Heating the impure sodium stannate at a high temperature (approximately 800°C to the point of incipient fusion) in the presence of an oxygen-containing gas will oxidize the organic contaminants, driving them off as gaseous products.[1]

  • Treatment with Activated Carbon and Hydrogen Peroxide: This combination is effective for removing both organic and some metallic impurities.[2] Hydrogen peroxide acts as an oxidizing agent, while activated carbon adsorbs the impurities.[2]

Issue 2: High content of free alkali (NaOH) in the final product.

Excess sodium hydroxide (B78521) in the final product can affect its performance in downstream applications.

Troubleshooting Workflow:

G start High Free Alkali Content q1 Identify Stage of Excess Alkali start->q1 synthesis During Synthesis q1->synthesis crystallization During Crystallization q1->crystallization sol1 Adjust Reactant Stoichiometry synthesis->sol1 sol2 Purification by Salting Out crystallization->sol2 sol3 Washing with Ethanol (B145695) crystallization->sol3

Caption: Troubleshooting workflow for high free alkali content.

Recommended Actions:

  • Adjust Reactant Stoichiometry: Ensure that the molar ratio of tin precursor to sodium hydroxide is optimized during the synthesis step to avoid a large excess of unreacted NaOH.

  • Purification by Salting Out: Sodium stannate is less soluble in strong caustic soda solutions.[3] Adding a concentrated NaOH solution can precipitate the sodium stannate, leaving the excess alkali in the mother liquor.[3][4]

  • Washing with Ethanol: Washing the final crystals with ethanol can help remove residual sodium hydroxide.

Issue 3: Presence of sodium carbonate (Na₂CO₃) as an impurity.

Sodium carbonate can form due to the absorption of atmospheric carbon dioxide by the alkaline reaction mixture.

Troubleshooting Workflow:

G start High Sodium Carbonate Content q1 Point of CO2 Introduction? start->q1 synthesis During Synthesis/Handling q1->synthesis sol1 Inert Atmosphere synthesis->sol1 sol2 Recrystallization (with caution) synthesis->sol2

Caption: Troubleshooting workflow for high sodium carbonate content.

Recommended Actions:

  • Inert Atmosphere: Conduct the synthesis and crystallization steps under an inert atmosphere (e.g., nitrogen) to minimize contact with atmospheric CO₂.

  • Recrystallization: While challenging due to the similar solubility of sodium stannate in hot and cold water, carefully controlled recrystallization can help reduce sodium carbonate levels.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities include free sodium hydroxide (free alkali), sodium carbonate, organic substances from raw materials, and heavy metals such as lead, arsenic, and iron.[5]

Q2: How can I determine the purity of my this compound sample?

A2: The purity can be assessed by determining the tin content and the levels of specific impurities. The tin content can be determined by titration.[6] The free alkali content can also be determined by a titration method.[7]

Q3: What is the role of hydrogen peroxide in the synthesis and purification of this compound?

A3: Hydrogen peroxide is used as an oxidizing agent to convert stannous tin (Sn²⁺) to stannic tin (Sn⁴⁺) during synthesis.[8] It is also used in combination with activated carbon to remove impurities by oxidizing them.[2]

Q4: Can stirring speed affect the purity of the final product?

A4: Yes, the stirring speed during crystallization can influence crystal size and purity. Inadequate stirring may lead to inclusions of mother liquor in the crystals, while excessive stirring can cause crystal breakage and the formation of smaller, less pure crystals. A moderate and controlled stirring speed is generally recommended.[2]

Q5: Is recrystallization an effective method for purifying this compound?

A5: Recrystallization of this compound can be challenging because its solubility is not significantly different in hot versus cold water.[3] However, it can be used to some extent to remove certain impurities if the conditions are carefully controlled. Alternative methods like salting out or calcination are often more effective for specific impurities.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTarget ImpuritiesPrincipleReported Purity/Impurity LevelsReference
Calcination Organic impurities, moistureHigh-temperature oxidation of impurities.Product is a pure white powder.[1]
Salting Out Free alkali (NaOH), Sodium CarbonateDecreased solubility of sodium stannate in concentrated NaOH solution.Final product with 0.84% free NaOH and Na₂CO₃.[3]
Hydrogen Peroxide & Activated Carbon Organic and metallic impuritiesOxidation of impurities by H₂O₂ and adsorption by activated carbon.Tin content of 43.3-44%, free alkali content of 0.4-0.6%.[2]

Experimental Protocols

Protocol 1: Purification by Calcination

This protocol is suitable for removing organic impurities from sodium stannate.

  • Place the impure this compound in a shallow layer in a muffle furnace that is open to the air.

  • Increase the temperature to between 800°C and the point of incipient fusion of the material.

  • Maintain this temperature for a sufficient time to allow for the oxidation and removal of organic impurities. The time will depend on the level of contamination and the temperature used.

  • Allow the furnace to cool down to room temperature.

  • The resulting product should be a pure white powder.

Protocol 2: Purification by Salting Out

This protocol is effective for reducing the concentration of free sodium hydroxide.

  • Prepare a solution of the impure sodium stannate.

  • Prepare a concentrated solution of sodium hydroxide (e.g., 50 g NaOH per 100 cc).[3]

  • Add the concentrated NaOH solution to the sodium stannate solution while stirring. This will cause the precipitation of fine sodium stannate crystals.

  • Continue adding the NaOH solution until the desired amount of sodium stannate has precipitated.

  • Separate the precipitated crystals from the mother liquor by filtration or centrifugation.

  • Wash the crystals with a minimal amount of cold water or ethanol to remove any adhering mother liquor.

  • Dry the purified crystals.

Protocol 3: Treatment with Hydrogen Peroxide and Activated Carbon

This protocol is useful for removing a range of organic and some metallic impurities.

  • Dissolve the impure sodium stannate in water to create a solution.

  • Add hydrogen peroxide to the solution (e.g., 0.1-0.5% by volume of the solution).[2]

  • Add activated carbon to the solution (e.g., 0.1-0.5% by volume of the solution).[2]

  • Stir the mixture at a controlled temperature (e.g., 100°C) for a specified duration (e.g., 2-6 hours).[2]

  • After the reaction, filter the solution to remove the activated carbon and any precipitated impurities.

  • The purified sodium stannate solution can then be concentrated and crystallized.

References

Troubleshooting bath stability in alkaline tin plating with sodium stannate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with alkaline tin plating baths utilizing sodium stannate.

Frequently Asked Questions (FAQs)

Q1: What are the typical components of an alkaline sodium stannate tin plating bath?

An alkaline tin plating bath primarily consists of sodium stannate (Na₂SnO₃·3H₂O) as the source of tin ions, and sodium hydroxide (B78521) (NaOH) to provide alkalinity and conductivity.[1] Potassium stannate is often preferred for high-speed plating due to its higher solubility.[2] Additives may also be used to improve deposit characteristics.[3][4]

Q2: What are the optimal operating parameters for a sodium stannate bath?

Optimal parameters can vary depending on the specific application (e.g., rack vs. barrel plating). Below is a summary of typical operating conditions.

ParameterRack PlatingBarrel Plating
Sodium Stannate (g/L) 100 - 120200 - 240
Tin Metal (g/L) 24 - 2848 - 56
Free Sodium Hydroxide (g/L) 10 - 1220 - 24
Temperature (°C) 60 - 8060 - 80
Cathode Current Density (A/dm²) 1.5 - 2.0Up to 3
Anode Current Density (A/dm²) 1.0 - 2.0-
Voltage (V) 3 - 48 - 12

Source:[2][5]

Q3: Why is proper anode filming crucial in a stannate bath?

In an alkaline stannate bath, it is critical that the tin anodes dissolve in the tetravalent state (Sn⁴⁺) to form stannate ions.[6] This is achieved by forming a characteristic yellow-green film on the anode surface.[2] If the anodes are not properly filmed, they will dissolve as divalent tin (Sn²⁺), also known as stannite (B86514).[6][7] The presence of stannite is a contaminant that leads to rough, spongy, and porous deposits.[5][6]

Troubleshooting Guides

This section addresses common issues encountered during alkaline tin plating, their potential causes, and recommended solutions.

Problem: Rough, Dark, or Spongy Deposits

This is one of the most frequent problems and is often linked to the presence of stannous tin (stannite) in the plating bath.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rough, dark, or spongy deposits.

Experimental Protocol: Stannite Spot Test

  • Prepare Spot Test Solution: Dissolve 5 grams of bismuth oxide or bismuth carbonate in 100 mL of 25% (vol.) hydrochloric acid. Add sodium hydroxide until the solution becomes alkaline, then dilute to 250 mL.

  • Test Procedure: Add 10 mL of the hot (approx. 82°C / 180°F) plating solution to 5 mL of the spot test solution.

  • Indication: The formation of a dark precipitate indicates the presence of stannite (Sn²⁺).[6]

Corrective Action: If stannite is present, it can be oxidized back to stannate (Sn⁴⁺) by the careful addition of hydrogen peroxide. A common recommendation is to add 1.5 ml of 20-volume hydrogen peroxide per liter of the plating solution.[8] This should be added slowly with vigorous agitation. After the addition, the bath may need to be "dummied" (plated at low current density on scrap cathodes) to remove excess peroxide.[6]

Problem: Low Cathode Efficiency / Slow Plating Speed

A decrease in plating speed can be caused by several factors, including incorrect bath chemistry and the buildup of contaminants like carbonates.

Troubleshooting Workflow:

start Low Cathode Efficiency or Slow Plating Speed check_chem Analyze Bath Chemistry: - Tin Metal Content - Free NaOH Content start->check_chem chem_ok Chemistry OK check_chem->chem_ok Yes chem_low Tin or NaOH Low check_chem->chem_low No check_temp Check Bath Temperature Is it low? chem_ok->check_temp adjust_chem Make Chemical Additions: - Add Sodium Stannate for Tin - Add NaOH for Free Hydroxide chem_low->adjust_chem end Normal Plating Rate Restored adjust_chem->end temp_low Temperature Low check_temp->temp_low Yes check_carbonate Analyze for Carbonate Buildup (>12 oz/gal or 90 g/L) check_temp->check_carbonate No increase_temp Increase Temperature to 60-80°C temp_low->increase_temp increase_temp->end carbonate_high Carbonate High check_carbonate->carbonate_high Yes check_carbonate->end No remove_carbonate Perform Carbonate Removal: - Freeze-out - Chemical Precipitation carbonate_high->remove_carbonate remove_carbonate->end

Caption: Troubleshooting workflow for low cathode efficiency.

Causes and Solutions:

  • Low Tin or Free Hydroxide Content: The concentrations of sodium stannate and free sodium hydroxide are critical.[6] Regular analysis is required to maintain them within the optimal range. Additions should be made as needed.[5]

    • To increase tin without significantly affecting free hydroxide, add sodium stannate.[5]

    • To increase free hydroxide, add sodium hydroxide.

  • Low Temperature: The cathode efficiency of stannate baths drops significantly at lower temperatures.[6] The bath should be maintained between 60-80°C.[5]

  • High Carbonate Concentration: Sodium carbonate builds up in alkaline baths from the absorption of atmospheric CO₂ and the anodic oxidation of any organic additives.[9] High carbonate levels (above ~90 g/L or 12 oz/gal) can reduce cathode efficiency and throwing power.[9][10]

Experimental Protocol: Free Sodium Hydroxide Titration

  • Reagents: 30% Barium Chloride solution, Thymolphthalein (B86794) indicator, 0.1 N standardized Hydrochloric Acid.

  • Procedure: a. Pipette a 10.0 mL sample of the plating bath into a conical flask. b. Add 50 mL of barium chloride solution to precipitate carbonates. c. Add a few drops of thymolphthalein indicator. d. Titrate with 0.1 N HCl, shaking vigorously, until the blue color is nearly discharged. e. Add a couple more drops of indicator and continue titrating to the final endpoint.

  • Calculation: The concentration of free NaOH can be calculated from the volume of HCl used.[5]

Experimental Protocol: Carbonate Removal (Freezing-Out)

  • Transfer a portion of the plating solution into separate containers (totes).

  • Cool the solution to between 1.7°C and 4.4°C (35-40°F). The sodium carbonate will crystallize and precipitate out of the solution.

  • The solid carbonate can then be physically removed.

  • The remaining solution is returned to the plating tank and readjusted to the proper operating parameters.[9]

Problem: Poor Adhesion / Flaking Deposits

Adhesion failures often point to issues with substrate preparation or initial plating conditions.

Logical Relationship Diagram:

cluster_causes Potential Causes cluster_solutions Corrective Actions C1 Improper Cleaning/ Surface Contamination S1 Review & Optimize Cleaning/Pickling Cycle C1->S1 C2 Oxide Layers on Substrate S2 Ensure Proper Acid Dip/ Deoxidation Step C2->S2 C3 Initial Current Density Too Low S3 Use 'Live Entry'/ Strike at Higher Current C3->S3 C4 Chromium Contamination in Bath S4 Dummy the Bath at Low Current Density C4->S4 Result Poor Adhesion/ Flaking Result->C1 Result->C2 Result->C3 Result->C4

Caption: Causes and solutions for poor deposit adhesion.

Key Considerations:

  • Surface Preparation: The most common cause of poor adhesion is inadequate cleaning and surface preparation of the base metal.[11][12] Ensure all oils, greases, and oxides are removed through a robust cleaning and acid pickling cycle before plating.

  • Initial Current Density: For some substrates, entering the plating bath with the current already on ("live entry") can improve adhesion by preventing the formation of a passive oxide layer before plating begins.[5]

  • Contamination: Contaminants in the plating bath, such as chromium, can interfere with adhesion. "Dummying" the bath at low current densities can help remove metallic impurities.[11]

References

Technical Support Center: Optimization of pH for Sodium Stannate Trihydrate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the pH for catalytic reactions involving sodium stannate trihydrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

Encountering issues with your catalytic reaction? This guide provides solutions to common problems related to pH when using this compound.

Issue Potential Cause Recommended Solution
Low or No Catalytic Activity Suboptimal pH: The reaction medium's pH may be outside the optimal range for this compound's catalytic activity. Sodium stannate is alkaline and its catalytic efficiency can be highly pH-dependent.Systematically vary the pH of the reaction mixture to identify the optimal range. Start with the natural pH of the dissolved catalyst and test incremental changes.
Catalyst Instability: Addition of acid to lower the pH can cause precipitation of tin species, deactivating the catalyst.[1]Avoid significant reductions in pH. If a lower pH is necessary, consider a different catalytic system. Buffer the reaction medium to maintain a stable pH.
Reaction Rate Decreases Over Time pH Shift During Reaction: The reaction itself may produce or consume acidic or basic species, causing the pH to drift from the optimal value.Monitor the pH throughout the reaction. Use a suitable buffer system to maintain a constant pH.
Catalyst Degradation: Prolonged exposure to highly acidic or basic conditions outside its stability range can degrade the catalyst.Characterize the catalyst before and after the reaction to check for changes in its structure or composition.
Formation of Precipitate Acidic Conditions: Adding acid to a sodium stannate solution can lead to the formation of insoluble tin hydroxides or oxides.[1]Operate in alkaline or neutral conditions. If a precipitate forms upon pH adjustment, it indicates catalyst instability at that pH.
Inconsistent Results Poor pH Control: Inadequate buffering or inaccurate pH measurements can lead to variability in catalytic performance.Calibrate your pH meter regularly. Use high-quality buffers and ensure they are compatible with your reaction components.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal pH range for catalysis with this compound?

A1: The optimal pH for this compound is highly dependent on the specific reaction being catalyzed. As an alkaline salt, it generally functions more effectively in neutral to basic conditions. Preliminary studies on related stannate compounds have shown that higher pH can sometimes decrease initial reaction rates, suggesting a complex relationship.[1] Therefore, the optimal pH must be determined empirically for each specific application.

Q2: How do I prepare a buffered solution to control the pH during my experiment?

A2: To prepare a buffered solution, you will need to select a buffer system with a pKa value close to your target pH. Common buffer systems include phosphate-buffered saline (PBS) for near-neutral pH and carbonate-bicarbonate buffers for more alkaline conditions. Dissolve the appropriate amounts of the acidic and basic components of the buffer in your reaction solvent to achieve the desired pH and concentration.

Q3: Can I use a strong acid or base to adjust the pH of my reaction mixture?

A3: Caution is advised when using strong acids or bases. The addition of a strong acid can cause the precipitation of tin compounds from the sodium stannate solution, thereby inactivating the catalyst.[1] If pH adjustment is necessary, it should be done gradually and with dilute solutions of acids or bases while closely monitoring the solution for any signs of precipitation.

Q4: What are the signs of catalyst deactivation due to incorrect pH?

A4: Signs of catalyst deactivation include a significant drop in reaction rate, a change in the color or turbidity of the reaction mixture, or the formation of a visible precipitate. Post-reaction analysis of the catalyst using techniques like X-ray diffraction (XRD) or scanning electron microscopy (SEM) can confirm structural or morphological changes.

Experimental Protocol: pH Optimization for a Generic Catalytic Reaction

This protocol outlines a general procedure for determining the optimal pH for a reaction catalyzed by this compound.

Objective: To identify the pH at which this compound exhibits the highest catalytic activity for a specific chemical transformation.

Materials:

  • This compound (Na₂SnO₃·3H₂O)

  • Reactants (Substrate A, Reagent B)

  • Solvent

  • Buffer solutions at various pH values (e.g., pH 7, 8, 9, 10, 11)

  • Dilute solutions of NaOH and HCl for pH adjustment

  • Reaction vessels (e.g., round-bottom flasks)

  • Stirring apparatus (e.g., magnetic stirrer and stir bars)

  • Temperature control system (e.g., oil bath)

  • pH meter

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, or spectrophotometer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare stock solutions of the reactants (Substrate A and Reagent B) in the same solvent.

  • Reaction Setup:

    • Set up a series of reaction vessels, each containing a magnetic stir bar.

    • To each vessel, add the desired volume of the buffer solution for the target pH.

    • Add the required amount of the this compound stock solution to each vessel.

    • Place the vessels in the temperature-controlled bath and allow them to equilibrate to the reaction temperature.

  • Initiation of Reaction and Monitoring:

    • Initiate the reaction by adding the reactant stock solutions to each vessel simultaneously.

    • Start the timer and begin stirring.

    • At regular time intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or adding a quenching agent).

    • Analyze the aliquots using the appropriate analytical technique to determine the concentration of the product or the consumption of the reactant.

  • Data Analysis:

    • For each pH value, plot the product concentration (or reactant concentration) as a function of time.

    • Determine the initial reaction rate at each pH from the initial slope of the concentration-time curve.

    • Plot the initial reaction rate as a function of pH to identify the optimal pH for the catalytic reaction.

Data Presentation:

The results of the pH optimization study can be summarized in the following table:

pHInitial Reaction Rate (units)Product Yield at Time X (e.g., 1h) (%)Observations (e.g., color change, precipitation)
7.0
8.0
9.0
10.0
11.0

Visualizations

Experimental Workflow for pH Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cat Prepare Catalyst Stock Solution setup Set up Reactions (Catalyst + Buffer) prep_cat->setup prep_react Prepare Reactant Stock Solutions initiate Initiate Reaction (Add Reactants) prep_react->initiate prep_buffer Prepare Buffer Solutions (Varying pH) prep_buffer->setup equilibrate Equilibrate Temperature setup->equilibrate equilibrate->initiate monitor Monitor Reaction (Take Aliquots) initiate->monitor analyze Analyze Aliquots (e.g., HPLC, GC) monitor->analyze plot_time Plot Concentration vs. Time analyze->plot_time calc_rate Calculate Initial Reaction Rates plot_time->calc_rate plot_ph Plot Rate vs. pH calc_rate->plot_ph optimal_ph Determine Optimal pH plot_ph->optimal_ph

Caption: Workflow for the experimental optimization of pH in a catalytic reaction.

Logical Relationship for Troubleshooting Low Catalytic Activity

G cluster_cause Potential Causes cluster_solution Solutions start Low/No Catalytic Activity cause1 Suboptimal pH start->cause1 cause2 Catalyst Instability (e.g., Precipitation) start->cause2 cause3 pH Drift during Reaction start->cause3 sol1 Systematically Vary pH cause1->sol1 sol2 Use Buffer/ Avoid Acidic Conditions cause2->sol2 sol3 Monitor pH/ Use Buffer cause3->sol3

Caption: Troubleshooting logic for low catalytic activity related to pH.

References

Technical Support Center: Sodium Stannate Trihydrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of sodium stannate trihydrate (Na₂SnO₃·3H₂O). The focus is on identifying and resolving issues related to high free alkali content, a critical parameter for product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high free alkali in the final this compound product?

High free alkali, typically unreacted sodium hydroxide (B78521) (NaOH), is a common impurity. The primary causes include:

  • Incorrect Molar Ratio of Reactants: An excess of sodium hydroxide relative to the tin source (e.g., stannic oxide, metallic tin) is the most direct cause. The reaction requires a specific stoichiometric ratio, and any surplus NaOH will remain in the final product if not properly removed.[1]

  • Incomplete Reaction: If the reaction does not go to completion, unreacted NaOH will be left. This can be due to insufficient reaction time, inadequate temperature, or poor mixing, which prevents the reactants from fully engaging.[1][2]

  • Inefficient Washing/Purification: The crystallized sodium stannate must be thoroughly washed to remove residual mother liquor, which contains high concentrations of free NaOH. Inadequate washing will lead to contamination of the final product.

  • Entrapment in Crystals: Rapid crystallization can trap mother liquor (containing NaOH) within the sodium stannate crystals, making it difficult to remove by simple washing. Controlling the crystallization rate is crucial.[3][4]

Q2: How does the molar ratio of NaOH to the tin source affect free alkali levels?

The molar ratio of sodium hydroxide to the tin source is a critical parameter. While a slight excess of NaOH can help drive the reaction to completion, a significant excess leads directly to high free alkali in the product.[1] Finding the optimal ratio is key to balancing reaction efficiency with product purity.

For instance, in one patented method, adjusting the molar ratio of NaOH to tin was a key step. Ratios of 2:1, 3:1, and 4:1 were tested, resulting in final free NaOH content of 2.4%, 1.9%, and 1.6% respectively, demonstrating that a higher initial alkali concentration does not necessarily lead to higher free alkali if the process is well-controlled.[1] In another process using tin flower and NaOH, acceptable free alkali levels (0.4-0.5%) were achieved by carefully controlling reaction conditions even with varying reactant ratios.[3]

Q3: What is the standard method for determining the free alkali content in a sample?

The standard method is a titration procedure, often outlined in standards like GB/T 23278.6-2009.[5][6] The general principle involves dissolving the sodium stannate sample in water and then adding a solution of barium chloride. The barium chloride reacts with the sodium stannate to form an insoluble precipitate of barium stannate, effectively removing the stannate ions from the solution so they do not interfere with the titration. The remaining free alkali (NaOH) is then titrated with a standardized acid, such as hydrochloric acid (HCl), using phenolphthalein (B1677637) as an indicator.[5]

Troubleshooting Guide

Problem: My final this compound product has a free alkali content above the acceptable limit (e.g., > 0.5%).

Follow this step-by-step guide to diagnose and resolve the issue.

G start High Free Alkali Detected check_ratio Step 1: Verify Reactant Molar Ratio start->check_ratio check_reaction Step 2: Analyze Reaction Conditions check_ratio->check_reaction Ratio is correct solution_ratio Adjust NaOH:Sn ratio to optimal level (e.g., >= 2:1). Re-run experiment. check_ratio->solution_ratio Ratio is incorrect check_washing Step 3: Evaluate Washing & Purification Protocol check_reaction->check_washing Conditions are optimal solution_reaction Increase reaction time or temperature. Ensure adequate agitation. check_reaction->solution_reaction Conditions are suboptimal check_cryst Step 4: Review Crystallization Process check_washing->check_cryst Washing is thorough solution_washing Increase wash volume or number of wash cycles. Check wash water purity. check_washing->solution_washing Washing is inadequate solution_cryst Slow down cooling rate. Introduce seed crystals to control growth. check_cryst->solution_cryst Crystallization is too rapid end_node Problem Resolved check_cryst->end_node Process is optimized solution_ratio->end_node solution_reaction->end_node solution_washing->end_node solution_cryst->end_node

Fig 1: Troubleshooting workflow for high free alkali.
Quantitative Parameters for Process Optimization

For consistent, low-alkali results, careful control of reaction parameters is essential. The table below summarizes typical ranges found in various synthesis methods.[2][3][4][7]

ParameterTypical RangeImpact on Free Alkali
Reaction Temperature 90 - 110 °CHigher temperatures generally increase reaction rate, reducing unreacted NaOH.[2][3]
Reaction Time 2 - 6 hoursInsufficient time leads to an incomplete reaction and higher free NaOH.[2][3]
NaOH Concentration 30 - 40 wt%Higher initial concentration can increase reaction rate but may require more rigorous purification.
Stirring Speed 10 - 100 r/minAdequate agitation ensures homogeneity and complete reaction.[3][4]
Evaporation/Concentration To specific gravity of 1.24-1.25Over-concentration can lead to impurity co-precipitation.[3]

Experimental Protocols

Protocol 1: Determination of Free Alkali Content by Titration

This protocol is based on the principles described in the GB/T 23278.6-2009 standard.[5]

Objective: To quantify the percentage of free sodium hydroxide (NaOH) in a this compound sample.

Materials:

  • This compound sample

  • Deionized water

  • Barium chloride (BaCl₂) solution (10% w/v)

  • Standardized hydrochloric acid (HCl) solution (0.1 M)

  • Phenolphthalein indicator solution

  • Erlenmeyer flask (250 mL), Burette (50 mL), Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 2-3 g of the sodium stannate sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 100 mL of deionized water to the flask and swirl gently to dissolve the sample completely.

  • Precipitation of Stannate: Add 10 mL of the 10% barium chloride solution to the flask. A white precipitate of barium stannate (BaSnO₃) will form. This step sequesters the stannate, preventing it from reacting with the acid titrant.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution. If free alkali is present, the solution will turn pink.

  • Titration: Titrate the solution with the standardized 0.1 M HCl solution from the burette. Add the HCl dropwise while continuously swirling the flask.

  • Endpoint: The endpoint is reached when the pink color of the solution completely disappears. Record the volume of HCl used (V_HCl).

  • Calculation:

    • Calculate the moles of HCl used: Moles HCl = Molarity_HCl × Volume_HCl (L)

    • Since the mole ratio of NaOH to HCl is 1:1, Moles NaOH = Moles HCl.

    • Calculate the mass of NaOH: Mass NaOH = Moles NaOH × Molar Mass_NaOH (40.00 g/mol)

    • Calculate the percentage of free alkali: % Free Alkali = (Mass_NaOH / Mass_Sample) × 100

Protocol 2: General Synthesis and Purification Workflow

This workflow illustrates the key stages in producing this compound where alkali control is critical.

G cluster_0 Reaction Stage cluster_1 Purification & Isolation Stage cluster_2 Final Product Stage reactants 1. Reactants (Tin Source + NaOH Solution) reaction 2. Synthesis Reaction (Heat & Agitate) reactants->reaction Control Molar Ratio & Temp/Time filtration 3. Filtration reaction->filtration concentration 4. Concentration (Evaporation) filtration->concentration crystallization 5. Crystallization (Controlled Cooling) concentration->crystallization centrifugation 6. Centrifugation & Washing crystallization->centrifugation Critical for removing surface alkali drying 7. Drying centrifugation->drying product 8. Final Product (Na₂SnO₃·3H₂O) drying->product qc 9. Quality Control (Test Free Alkali) product->qc

Fig 2: Production and purification workflow.

References

Technical Support Center: Synthesis of SnO₂ Nanoparticles from Sodium Stannate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tin oxide (SnO₂) nanoparticles from sodium stannate trihydrate (Na₂SnO₃·3H₂O). The focus is on controlling particle size, a critical parameter for many applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of SnO₂ nanoparticles and provides potential solutions.

Problem: The synthesized SnO₂ particles are too large.

Possible Causes and Solutions:

  • High Reaction Temperature: Higher temperatures can accelerate particle growth, leading to larger nanoparticles.[1][2][3][4]

    • Solution: Lower the reaction temperature. The optimal temperature will depend on the specific synthesis method (hydrothermal, precipitation, etc.), but systematically decreasing it can help reduce the final particle size.

  • Incorrect pH: The pH of the reaction medium significantly influences the hydrolysis and condensation rates of the tin precursor, thereby affecting particle size.

    • Solution: Adjust the pH of the reaction solution. For many synthesis methods, a slightly basic pH (around 8-10) has been shown to produce smaller SnO₂ nanoparticles.[5][6][7] It is crucial to monitor and control the pH throughout the reaction.

  • High Precursor Concentration: A higher concentration of sodium stannate can lead to faster nucleation and growth, resulting in larger particles.[8][9][10]

    • Solution: Decrease the concentration of the this compound solution.

  • Inefficient Stirring: Inadequate stirring can lead to localized areas of high precursor concentration, promoting the growth of larger, non-uniform particles.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous solution.

  • Prolonged Reaction Time: Longer reaction times can allow for Ostwald ripening, where larger particles grow at the expense of smaller ones.

    • Solution: Optimize the reaction time. Conduct experiments with varying durations to find the point at which the desired particle size is achieved without significant particle growth.

Problem: The SnO₂ nanoparticles are agglomerated.

Possible Causes and Solutions:

  • Inadequate Stabilization: Without a stabilizing agent, the high surface energy of nanoparticles can cause them to clump together.

    • Solution: Introduce a capping agent or surfactant to the reaction mixture. Agents like polyethyleneimine (PEI), Triton X-100, or cetyltrimethylammonium bromide (CTAB) can adsorb to the nanoparticle surface, preventing agglomeration.[11][12]

  • Improper Washing and Drying: Residual salts or improper drying techniques can lead to hard agglomerates.

    • Solution: Ensure thorough washing of the precipitate with deionized water and a suitable solvent (e.g., ethanol) to remove any impurities.[13] Employ appropriate drying methods, such as freeze-drying or drying in a vacuum oven at a low temperature, to prevent agglomeration.

  • High Calcination Temperature: High temperatures during the final heat treatment can cause the nanoparticles to sinter and form larger aggregates.[2][4]

    • Solution: Optimize the calcination temperature and duration. Use the lowest temperature that still achieves the desired crystallinity.

Problem: The particle size distribution is too broad.

Possible Causes and Solutions:

  • Non-uniform Nucleation: If the nucleation of particles does not occur rapidly and uniformly at the beginning of the reaction, a wide range of particle sizes will be produced.

    • Solution: Ensure rapid and homogeneous mixing of the reactants. This can be achieved by injecting the precipitating agent quickly into the precursor solution under vigorous stirring.

  • Fluctuations in Reaction Conditions: Inconsistent temperature or pH during the synthesis can lead to variations in particle growth rates.

    • Solution: Maintain strict control over all reaction parameters, including temperature, pH, and stirring speed, throughout the entire process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling SnO₂ nanoparticle size?

A1: While several parameters are important, the pH of the reaction medium is often the most critical factor influencing the final particle size of SnO₂.[5][6][7][14] The pH affects the hydrolysis and condensation rates of the tin precursor, which directly impacts nucleation and growth.

Q2: How does the choice of synthesis method affect particle size control?

A2: Different synthesis methods offer varying degrees of control over particle size.

  • Co-precipitation is a simple and inexpensive method where particle size can be controlled by adjusting the pH, precursor concentration, and temperature.[13][15]

  • Hydrothermal/Solvothermal methods allow for precise control over particle size and morphology by manipulating temperature, pressure, and reaction time.[1][3][16][17]

  • Sol-gel processes also provide good control over particle size by carefully managing the hydrolysis and condensation steps, often influenced by pH and temperature.[5][6]

Q3: Can stabilizing agents affect the properties of the final SnO₂ nanoparticles?

A3: Yes. While stabilizing agents are crucial for preventing agglomeration, they can also influence the surface chemistry and crystallinity of the nanoparticles.[11][12] It is important to choose a stabilizing agent that can be easily removed after synthesis if a pure SnO₂ surface is required for the intended application. This can often be achieved through washing or calcination.

Q4: What is a typical procedure for synthesizing SnO₂ nanoparticles from this compound?

A4: A general procedure involves dissolving this compound in deionized water, followed by the controlled addition of an acid (e.g., HCl or HNO₃) or a base (e.g., NH₄OH) to adjust the pH and induce precipitation. The resulting precipitate is then aged, washed, and dried. The particle size can be tuned by varying the parameters mentioned in this guide.

Q5: How can I accurately measure the size of the synthesized SnO₂ nanoparticles?

A5: Several techniques can be used for particle size characterization:

  • Transmission Electron Microscopy (TEM): Provides direct imaging of the nanoparticles, allowing for the determination of their size, shape, and morphology.

  • X-ray Diffraction (XRD): The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the particles in a suspension.

Data Presentation

The following table summarizes the effect of various experimental parameters on the particle size of SnO₂ nanoparticles as reported in the literature.

Synthesis MethodPrecursorParameter VariedRange/ValueResulting Particle Size (nm)Reference
Sol-GelTin(IV) chloridepH6 - 103 - 5[5][6]
Sol-GelNot SpecifiedpH8.3Smallest particle size[5][6]
HydrothermalTin(IV) chlorideTemperature (°C)130 - 2005 - 20[1]
SolvothermalTin(IV) chloride pentahydrateTemperature (°C)150, 200, 2502.4, 4.5, 4.9[3]
Sol-GelTin(II) chloride dihydrateCalcination Temperature (°C)300, 350, 400, 45045, 50, 62, 65[4]
PrecipitationNot SpecifiedSynthesis Temperature (°C)5, 25, 50 (followed by calcination at 400°C)2, 10, 5[2]
HydrothermalTin(IV) chlorideCation Concentration (M)0.025 - 0.102.80 - 3.50[16]
HydrothermalTin(IV) chlorideCation Concentration (M)0.10 - 1.003.50 - 2.93[16]
Controlled PrecipitationTin(II) chloride dihydratepH6.25< 50 (after thermal treatment at 600°C)[14]

Experimental Protocols

General Protocol for SnO₂ Nanoparticle Synthesis via Precipitation

This protocol provides a general framework. The specific parameters should be optimized based on the desired particle size.

Materials:

  • This compound (Na₂SnO₃·3H₂O)

  • Deionized water

  • Hydrochloric acid (HCl) or Nitric acid (HNO₃) (for pH adjustment)

  • Ammonium hydroxide (B78521) (NH₄OH) (for pH adjustment)

  • Ethanol (B145695)

  • Optional: Stabilizing agent (e.g., PEI, Triton X-100)

Procedure:

  • Preparation of Precursor Solution: Dissolve a calculated amount of this compound in deionized water to achieve the desired concentration (e.g., 0.1 M). Stir the solution until the precursor is completely dissolved. If using a stabilizing agent, it can be added to this solution.

  • pH Adjustment and Precipitation: While vigorously stirring the precursor solution, slowly add an acid (e.g., 1 M HCl) dropwise to adjust the pH to the desired value (e.g., 8-10). A white precipitate of hydrous tin oxide will form.

  • Aging: Allow the suspension to age for a specific period (e.g., 24 hours) at a constant temperature (e.g., room temperature or slightly elevated).

  • Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions and impurities.

  • Drying: Dry the washed precipitate in a vacuum oven at a low temperature (e.g., 60-80°C) for several hours to obtain a fine powder.

  • Calcination (Optional): To improve crystallinity, the dried powder can be calcined in a furnace at a specific temperature (e.g., 400-600°C) for a set duration.

Visualization

Experimental Workflow for Controlling SnO₂ Particle Size

experimental_workflow Experimental Workflow for Controlling SnO₂ Particle Size start Start precursor Prepare Sodium Stannate Trihydrate Solution start->precursor parameters Set and Control Parameters: - Temperature - pH - Stirring Rate - Precursor Concentration precursor->parameters precipitation Induce Precipitation (e.g., by pH adjustment) parameters->precipitation aging Age the Precipitate precipitation->aging washing_drying Wash and Dry the Nanoparticles aging->washing_drying calcination Calcination (Optional) washing_drying->calcination characterization Characterize Particle Size (TEM, XRD, DLS) washing_drying->characterization If no calcination calcination->characterization If performed analysis Analyze Results and Refine Parameters characterization->analysis end End analysis->parameters Iterate for desired size analysis->end Desired size achieved

Caption: A flowchart illustrating the key steps and control points in the synthesis of SnO₂ nanoparticles to achieve a desired particle size.

References

Technical Support Center: High-Purity Sodium Stannate Trihydrate for Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing impurities in sodium stannate trihydrate (Na₂SnO₃·3H₂O) for sensitive electronic applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and impurity specifications to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of high-purity this compound.

Problem Potential Causes Recommended Solutions
High levels of metallic impurities (e.g., Pb, Fe, As) - Contaminated raw materials (tin source, sodium hydroxide).- Leaching of impurities from reaction vessels.- Use high-purity grade raw materials (e.g., 99.99% pure tin).- Utilize reaction vessels made of inert materials like Teflon or high-purity alumina.- Implement a purification step involving recrystallization or co-precipitation.
Presence of organic impurities - Contamination from organic substances in the raw materials or solvents.- Introduction of organic matter during handling and processing.- Calcine the crude sodium stannate at high temperatures (around 800°C) in the presence of air to oxidize organic contaminants.[1]- Use activated carbon during the purification process to adsorb organic impurities.
Inconsistent tin content in the final product - Incomplete reaction during synthesis.- Inefficient crystallization and separation.- Ensure precise stoichiometric control of reactants.- Optimize reaction time and temperature to drive the reaction to completion.- Control the cooling rate during crystallization to promote the formation of uniform crystals.
High free alkali (NaOH) content - Excess sodium hydroxide (B78521) used in the synthesis.- Inefficient washing of the final product.- Carefully control the molar ratio of reactants.- Thoroughly wash the crystallized this compound with deionized water until the washings are neutral.
Formation of insoluble by-products - Hydrolysis of sodium stannate in solutions with low free NaOH concentration.[2]- Presence of impurities that precipitate during the reaction.- Maintain a sufficient concentration of free NaOH in the reaction and crystallization solutions to prevent hydrolysis.[2]- Filter the reaction solution before crystallization to remove any insoluble matter.

Frequently Asked Questions (FAQs)

Q1: What are the critical impurities to control in this compound for electronic applications?

A1: For electronic applications, particularly in the manufacturing of transparent conductive oxides and other semiconductor materials, it is crucial to minimize metallic impurities such as lead (Pb), iron (Fe), arsenic (As), and antimony (Sb).[3] Alkali and alkaline earth metals can also be detrimental. Additionally, residual free alkali (NaOH) and sodium carbonate (Na₂CO₃) should be kept to a minimum as they can affect the performance of electronic components. Organic impurities are also a concern and should be eliminated.

Q2: What is a typical purity specification for electronic-grade this compound?

A2: While specifications can vary depending on the specific application, high-purity electronic-grade this compound should ideally have a purity of 99.9% or higher. The concentration of individual metallic impurities should be in the parts-per-million (ppm) range or lower.

Q3: How can I effectively remove organic impurities from my sodium stannate product?

A3: A highly effective method for removing organic impurities is high-temperature calcination. Heating the impure sodium stannate at approximately 800°C in the presence of an oxygen-containing gas (like air) will oxidize and drive off organic contaminants.[1] Another common technique is to treat the sodium stannate solution with activated carbon, which adsorbs organic molecules, followed by filtration.

Q4: My final product has a low tin content. What are the likely causes and how can I fix it?

A4: A low tin content can result from an incomplete reaction between the tin source and sodium hydroxide, or from co-precipitation of other sodium salts during crystallization. To address this, ensure that the reaction goes to completion by optimizing the reaction time, temperature, and stirring. During purification, controlled crystallization and thorough washing of the product are essential to remove other salts.

Q5: What is the role of hydrogen peroxide in some synthesis protocols?

A5: Hydrogen peroxide is often used as an oxidizing agent to ensure that all the tin is in the +4 oxidation state (stannate, SnO₃²⁻) and to oxidize certain impurities, which can then be more easily removed.[4][5]

Impurity Specifications for this compound

The following table summarizes typical impurity levels for different grades of this compound. For demanding electronic applications, aiming for the "High-Purity/Electronic Grade" specifications is recommended.

Impurity Standard Grade High-Purity / Electronic Grade (Typical)
Tin Content (as Sn)~40%>42%
Free Caustic Alkali (as NaOH)< 6.0%< 0.5%
Insoluble Matter< 0.25%< 0.05%
Lead (Pb)< 0.05%< 10 ppm
Arsenic (As)< 0.01%< 5 ppm
Antimony (Sb)< 0.05%< 10 ppm
Iron (Fe)-< 10 ppm
Chloride (as KCl)< 1.00%< 50 ppm
Nitrate (as KNO₃)< 0.25%-
Total Organic Carbon (TOC)-< 100 ppm

Experimental Protocols

High-Purity Synthesis of this compound

This protocol describes a laboratory-scale synthesis of high-purity this compound.

Materials:

  • High-purity tin metal (99.99%)

  • Sodium hydroxide (NaOH), pellets, electronic grade

  • Hydrogen peroxide (H₂O₂), 30%, electronic grade

  • Deionized water (18 MΩ·cm)

Procedure:

  • Prepare a 40% (w/v) NaOH solution by dissolving electronic-grade NaOH pellets in deionized water in a Teflon beaker.

  • Carefully add high-purity tin metal to the NaOH solution in a stoichiometric ratio.

  • Heat the mixture to 80-100°C with constant stirring until the tin metal is completely dissolved.

  • Slowly add a 5-10% excess of 30% H₂O₂ to the hot solution to ensure complete oxidation of tin to the stannate form.

  • Continue heating and stirring for 1-2 hours.

  • Cool the solution to room temperature and filter to remove any insoluble impurities.

  • Transfer the filtrate to a clean crystallization dish and allow it to cool slowly to promote the formation of large crystals.

  • Separate the crystals from the mother liquor by filtration.

  • Wash the crystals multiple times with cold deionized water to remove any residual free alkali and other soluble impurities.

  • Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to prevent loss of hydration water.

Analytical Methods for Impurity Quantification
  • Tin Content: Determined by titration with a standardized potassium iodate (B108269) solution.[6]

  • Free Alkali (NaOH): Determined by titration with a standard acid (e.g., HCl) after precipitation of the stannate with barium chloride.[7]

  • Sodium Carbonate: Determined by a two-endpoint titration with a standard acid using phenolphthalein (B1677637) and methyl orange indicators (Warder's method).[8][9]

  • Trace Metals (Pb, Fe, As, Sb): Quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Samples are typically dissolved in a dilute high-purity acid matrix for analysis.

  • Total Organic Carbon (TOC): Measured using a TOC analyzer, which involves the oxidation of organic carbon to CO₂ and its subsequent detection.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control s1 Dissolve NaOH in DI Water s2 Add High-Purity Tin s1->s2 s3 Heat and Stir (80-100°C) s2->s3 s4 Add H₂O₂ (Oxidation) s3->s4 p1 Cool and Filter s4->p1 Crude Sodium Stannate Solution p2 Crystallization p1->p2 p3 Filter Crystals p2->p3 p4 Wash with DI Water p3->p4 p5 Dry under Vacuum p4->p5 a1 Titration (Sn, Free Alkali, Carbonate) p5->a1 a2 ICP-MS (Trace Metals) p5->a2 a3 TOC Analysis p5->a3 product High-Purity Na₂SnO₃·3H₂O p5->product

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

troubleshooting_logic cluster_impurities Identify Impurity Type cluster_solutions Implement Solution start Impure Product metallic Metallic (Pb, Fe, As) start->metallic organic Organic start->organic alkali Free Alkali/Carbonate start->alkali sol_metallic Use High-Purity Reagents Inert Reaction Vessels metallic->sol_metallic sol_organic Calcination (800°C) Activated Carbon Treatment organic->sol_organic sol_alkali Control Stoichiometry Thorough Washing alkali->sol_alkali end Pure Product sol_metallic->end sol_organic->end sol_alkali->end

Caption: Logical workflow for troubleshooting common impurities in this compound.

References

Technical Support Center: Enhancing Wastewater Treatment Efficiency with Sodium Stannate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of sodium stannate in wastewater treatment experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of sodium stannate for heavy metal removal from wastewater.

Issue Potential Cause Recommended Action
Low Heavy Metal Removal Efficiency Incorrect pH: The effectiveness of heavy metal precipitation is highly dependent on the pH of the solution.[1][2]Conduct a jar test to determine the optimal pH for the specific heavy metal(s) in your wastewater. Adjust the pH of the wastewater to the optimal range before or during sodium stannate addition.
Insufficient Sodium Stannate Dosage: Underdosing will result in incomplete precipitation of heavy metals.Perform a dose-response experiment (jar test) to identify the optimal sodium stannate concentration for your specific wastewater characteristics.
Presence of Complexing Agents: Chelating agents like EDTA can form stable, soluble complexes with heavy metals, preventing their precipitation.[3][4]Pre-treatment to break down complexing agents may be necessary. This could involve chemical oxidation or other advanced oxidation processes.
Low Reaction Time: Insufficient time for the precipitation reaction to complete.Increase the mixing time after adding sodium stannate to allow for complete reaction and particle formation.
Poor Flocculation and Settling Inadequate Mixing: Improper mixing can lead to the formation of small, poorly settling flocs.Optimize the mixing speed and duration. A period of rapid mixing to disperse the chemical should be followed by a period of slow mixing to promote floc growth.
Presence of Surfactants: Surfactants can interfere with floc formation and settling.Consider pre-treatment steps to remove surfactants if they are present in high concentrations.
High Residual Tin Concentration in Effluent Excessive Sodium Stannate Dosage: Overdosing can lead to high residual tin levels in the treated water.Carefully determine the optimal dosage through jar testing to avoid adding excess reagent.
Formation of Soluble Tin Complexes: At very high pH values, tin can form soluble hydroxo complexes.Maintain the pH within the optimal range for both heavy metal precipitation and minimal tin solubility.
Inconsistent Treatment Performance Variable Wastewater Composition: Fluctuations in the concentration of heavy metals, pH, and interfering substances in the influent will affect treatment efficiency.Implement regular monitoring of the influent wastewater and adjust the treatment parameters (pH, dosage) accordingly.
Poor Quality of Sodium Stannate: Impurities in the sodium stannate can affect its performance.[5]Ensure the use of a high-purity grade of sodium stannate.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which sodium stannate removes heavy metals from wastewater?

Sodium stannate (Na₂SnO₃) is a salt of a weak acid (stannic acid) and a strong base (sodium hydroxide). In aqueous solution, it hydrolyzes to form sodium hydroxide (B78521) and stannic acid (H₂SnO₃), which is gelatinous and poorly soluble. The primary mechanism for heavy metal removal is through precipitation of metal hydroxides or co-precipitation with stannic acid. The increase in pH from the hydrolysis of sodium stannate facilitates the precipitation of heavy metal hydroxides.[6][7]

2. What is the optimal pH for heavy metal removal using sodium stannate?

The optimal pH for heavy metal removal varies depending on the specific metal. Generally, a pH range of 8.0 to 10.0 is effective for the precipitation of many common heavy metals as hydroxides. However, it is crucial to perform a jar test to determine the precise optimal pH for your specific wastewater matrix.[1][2]

3. How do I determine the correct dosage of sodium stannate for my experiment?

The optimal dosage of sodium stannate should be determined through a jar test. This involves treating a series of wastewater samples with varying concentrations of sodium stannate to identify the dose that achieves the desired level of heavy metal removal with minimal residual tin.

4. Can sodium stannate be used to treat wastewater containing a mixture of different heavy metals?

Yes, sodium stannate can be effective in treating wastewater with multiple heavy metals. However, the optimal pH for precipitating different metals may vary. It is important to find a pH range that provides acceptable removal for all targeted metals. In some cases, a multi-stage treatment process at different pH values may be necessary for optimal removal of all contaminants.

5. What are the characteristics of the sludge produced from sodium stannate treatment?

The sludge primarily consists of precipitated metal hydroxides and stannic acid. The volume and characteristics of the sludge will depend on the initial concentration of heavy metals and the dosage of sodium stannate used. Proper disposal of the sludge in accordance with local environmental regulations is essential.[8]

Data Presentation

Table 1: General Optimal pH Ranges for Heavy Metal Precipitation
Heavy MetalTypical Optimal pH Range for Hydroxide Precipitation
Copper (Cu²⁺)7.0 - 9.0[9]
Zinc (Zn²⁺)9.0 - 10.5[1][2]
Lead (Pb²⁺)8.5 - 11.0[10][11]
Cadmium (Cd²⁺)9.0 - 11.0
Nickel (Ni²⁺)9.5 - 11.0

Note: This table provides general pH ranges for hydroxide precipitation. The optimal pH for sodium stannate treatment should be confirmed through experimental jar testing for your specific wastewater.

Experimental Protocols

Jar Testing Protocol for Optimizing Sodium Stannate Dosage

This protocol outlines the steps to determine the optimal pH and dosage of sodium stannate for heavy metal removal.

Materials:

  • A series of beakers (e.g., 6 x 1000 mL)

  • Jar testing apparatus with multiple stirrers

  • pH meter

  • Pipettes and graduated cylinders

  • Sodium stannate stock solution (e.g., 10 g/L)

  • Acid and base solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Wastewater sample

  • Filtration apparatus (e.g., filter paper and funnel)

  • Analytical instrument for measuring heavy metal concentrations (e.g., AAS or ICP-OES)

Procedure:

  • Sample Preparation: Fill each beaker with a known volume of the wastewater sample (e.g., 500 mL).

  • Initial pH Adjustment (for pH optimization): Adjust the pH of each beaker to a different value within the expected optimal range (e.g., 7.0, 8.0, 9.0, 10.0, 11.0) using the acid or base solutions.

  • Sodium Stannate Addition: While stirring at a rapid speed (e.g., 100-120 rpm), add a predetermined or varying dosage of the sodium stannate stock solution to each beaker.

  • Rapid Mix: Continue rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the chemical.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer period (e.g., 15-20 minutes) to allow for the formation of flocs.

  • Settling: Stop stirring and allow the flocs to settle for a set period (e.g., 30-60 minutes).

  • Sample Collection and Analysis: Carefully collect a supernatant sample from each beaker, avoiding disturbance of the settled sludge. Filter the samples.

  • Analysis: Measure the final pH and the residual heavy metal concentration in each filtered sample.

  • Evaluation: Plot the residual heavy metal concentration against the pH or sodium stannate dosage to determine the optimal conditions.

Visualizations

Experimental_Workflow cluster_setup 1. Experiment Setup cluster_treatment 2. Treatment Process cluster_analysis 3. Analysis cluster_results 4. Results Wastewater Wastewater Sample Beakers Series of Beakers Wastewater->Beakers pH_Adjust pH Adjustment Beakers->pH_Adjust Na2SnO3_Add Add Sodium Stannate pH_Adjust->Na2SnO3_Add Rapid_Mix Rapid Mix Na2SnO3_Add->Rapid_Mix Slow_Mix Slow Mix (Flocculation) Rapid_Mix->Slow_Mix Settle Settling Slow_Mix->Settle Collect_Sample Collect Supernatant Settle->Collect_Sample Filter Filter Sample Collect_Sample->Filter Analyze Analyze Heavy Metals & pH Filter->Analyze Optimize Determine Optimal Conditions Analyze->Optimize

Jar testing workflow for optimizing sodium stannate treatment.

Troubleshooting_Logic Start Low Heavy Metal Removal Efficiency Check_pH Is pH in optimal range? Start->Check_pH Adjust_pH Adjust pH based on jar test Check_pH->Adjust_pH No Check_Dosage Is dosage adequate? Check_pH->Check_Dosage Yes Adjust_pH->Check_Dosage Adjust_Dosage Increase dosage based on jar test Check_Dosage->Adjust_Dosage No Check_Complexing Presence of complexing agents? Check_Dosage->Check_Complexing Yes Adjust_Dosage->Check_Complexing Pretreat Implement pre-treatment Check_Complexing->Pretreat Yes Check_Reaction_Time Is reaction time sufficient? Check_Complexing->Check_Reaction_Time No Pretreat->Check_Reaction_Time Increase_Time Increase mixing time Check_Reaction_Time->Increase_Time No Success Improved Efficiency Check_Reaction_Time->Success Yes Increase_Time->Success

Troubleshooting logic for low heavy metal removal efficiency.

References

Overcoming issues in the preparation of tin-doped silicon/carbon anodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of tin-doped silicon/carbon anodes for lithium-ion batteries.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Initial Coulombic Efficiency (ICE) 1. Irreversible formation of Solid Electrolyte Interphase (SEI) layer: A significant portion of lithium ions are consumed in the first cycle to form a passivating SEI layer on the large surface area of silicon and carbon materials.[1][2] 2. Reaction with surface oxides: Native oxide layers on silicon nanoparticles can react irreversibly with lithium. 3. Electrolyte decomposition: Unstable electrolyte components can decompose on the anode surface.[3]1. Prelithiation: Introduce a lithium source to the anode before cell assembly to pre-form the SEI layer.[4] 2. Surface Coating: Apply a stable carbon coating to minimize direct contact between silicon and the electrolyte.[1][3] 3. Electrolyte Additives: Use additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to form a more stable and thinner SEI layer. 4. Optimize Carbon Content: An optimal carbon content can enhance conductivity without excessively increasing the surface area available for SEI formation.
Rapid Capacity Fading 1. Silicon Volume Expansion: Silicon undergoes massive volume changes (up to 300-400%) during lithiation and delithiation, leading to pulverization of the active material and loss of electrical contact.[5] 2. Unstable SEI Layer: Repeated volume changes can crack the SEI layer, exposing fresh silicon surfaces to the electrolyte and leading to continuous SEI formation and lithium consumption.[5] 3. Poor Adhesion/Binder Failure: The stress from volume changes can cause the active material to detach from the current collector.1. Incorporate a Carbon Matrix: Dispersing silicon nanoparticles within a conductive and mechanically robust carbon matrix (e.g., graphite (B72142), carbon nanotubes, graphene) can buffer the volume expansion.[6] 2. Optimize Tin Doping: Tin can improve the conductivity and mechanical integrity of the anode, helping to mitigate the effects of silicon's volume change.[7][8][9] 3. Use of Advanced Binders: Employ binders with high elasticity and strong adhesion, such as polyacrylic acid (PAA) or sodium alginate, to maintain electrode integrity.[10][11][12][13] 4. Control Particle Size: Using nano-sized silicon particles can reduce the absolute volume change per particle.
Poor Rate Capability 1. Low Electrical Conductivity: Silicon has inherently low electrical conductivity, which limits high-rate performance. 2. Sluggish Lithium-Ion Diffusion: The diffusion of lithium ions within the silicon and carbon matrix can be slow.1. Enhance Conductivity with Carbon: A uniform and high-quality carbon coating is crucial for improving electrical conductivity.[3] 2. Incorporate Conductive Additives: The addition of tin nanoparticles significantly decreases the electrical resistance of the anode.[7] 3. Optimize Porosity: A porous structure can facilitate better electrolyte penetration and shorten lithium-ion diffusion pathways.
Inconsistent Results 1. Non-uniform Dispersion of Components: Inhomogeneous mixing of silicon, tin, and carbon can lead to localized areas of poor performance. 2. Inconsistent Slurry Preparation: Variations in slurry viscosity and composition can affect the final electrode properties. 3. Variable Annealing Conditions: Inconsistent temperature and duration of heat treatment can lead to different material phases and microstructures.1. Optimize Milling/Mixing Parameters: Use high-energy ball milling to ensure a homogeneous dispersion of nanoparticles.[14][15][16][17] 2. Standardize Slurry Preparation: Follow a consistent protocol for slurry mixing, ensuring proper ratios of active material, binder, and conductive agent.[18][19] 3. Precise Control of Annealing: Maintain strict control over annealing temperature, time, and atmosphere to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of tin in a silicon/carbon anode?

A1: While the optimal concentration can vary depending on the specific synthesis method and materials used, even a small amount of tin, around 2% by weight, has been shown to dramatically improve performance by decreasing the anode's resistance.[7] Higher concentrations can offer further improvements in conductivity but may also lead to an increase in irreversible capacity loss. It is recommended to experimentally determine the optimal concentration for your specific system.

Q2: Which carbon source is best for coating tin-doped silicon nanoparticles?

A2: The choice of carbon source significantly impacts the electrochemical performance. A comparative study using chemical vapor deposition (CVD) with acetylene, methane, propane, and propylene (B89431) showed that propylene resulted in the highest conductivity and best cycling performance.[20][21] In general, the carbon source should be able to produce a uniform, conductive, and mechanically stable coating. Glucose has also been reported as an effective and inexpensive carbon source.[3]

Q3: How does the annealing temperature affect the performance of the anode?

A3: Annealing temperature is a critical parameter that influences the crystallinity, phase composition, and microstructure of the anode material. The optimal temperature depends on the specific materials and desired properties. For instance, in some SiC anode films, annealing at 900°C showed better electrochemical performance compared to unannealed films or those annealed at 600°C. It is crucial to control the annealing temperature to avoid the formation of undesirable inert phases like silicon carbide (SiC), which can occur at temperatures above 1200°C in some Si/C composites.

Q4: What are the best binders for silicon-based anodes?

A4: Due to the large volume changes of silicon, binders with high elasticity and strong adhesion are preferred over conventional PVDF. Polyacrylic acid (PAA) and sodium alginate have shown excellent performance in accommodating the volume expansion and maintaining the structural integrity of the electrode.[11][12][13] Some studies also suggest that composite binders, such as a mix of PAA and polyvinyl alcohol (PVA), can offer a good balance of flexibility and viscosity.[11]

Q5: Can I use micron-sized silicon instead of nano-sized silicon?

A5: While nano-sized silicon is generally preferred due to its ability to better accommodate strain and reduce pulverization, micron-sized silicon can be used, especially when incorporated into a robust carbon scaffold. The porous structure of the scaffold can help to accommodate the volume changes of the larger silicon particles. However, achieving good performance with micron-sized silicon is often more challenging.

Quantitative Data Summary

The following tables summarize key performance data from various studies to facilitate comparison.

Table 1: Effect of Tin Addition on Electrochemical Performance

Anode CompositionInitial Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)Capacity RetentionCycling Conditions
Silicon-based (no tin)>1500<80<200 mAh/g after 4 cycles0.1 C-rate
Silicon-based (2.2% tin)150081>1100 mAh/g after 100 cycles0.1 C-rate

Table 2: Influence of Carbon Source on Performance of Carbon-Coated Nano-Silicon

Carbon Source (via CVD)Electrical Conductivity (S/cm)Reversible Capacity after 100 cycles (mAh/g)
Methane1.5 x 10⁻³~600
Propane2.0 x 10⁻³~700
Acetylene2.5 x 10⁻³~800
Propylene3.0 x 10⁻³~950

Table 3: Comparison of Different Binders for Silicon Nanoparticle Anodes

BinderFirst Cycle Irreversible Capacity (EC-based electrolyte) (%)Capacity Retention after 59 cycles (EC-based electrolyte) (%)
PVDF~25~20
PAA~10~70
CMC11~30
PVA1033

Experimental Protocols

Protocol 1: Synthesis of Tin-Doped Silicon/Carbon Composite by High-Energy Ball Milling

  • Materials: Silicon nanoparticles, tin powder, graphite powder.

  • Milling Jars and Balls: Use stainless steel or zirconia milling jars and balls. The ball-to-powder weight ratio is a critical parameter to optimize, with ratios from 10:1 to 40:1 being common.

  • Milling Process: a. Weigh the desired amounts of silicon, tin, and graphite powders and place them into the milling jar inside an argon-filled glovebox to prevent oxidation. b. Seal the milling jar tightly. c. Perform ball milling using a planetary ball mill. The milling speed and time are crucial parameters. Typical speeds range from 200 to 500 rpm, and milling times can vary from 1 to 20 hours.[16] A two-step milling process can also be employed to achieve a more uniform composite.[15] d. After milling, handle the resulting composite powder inside the glovebox.

  • Annealing: a. Place the milled powder in a tube furnace. b. Heat the powder under an inert atmosphere (e.g., argon) to the desired annealing temperature (e.g., 600-900°C) for a specific duration (e.g., 1-4 hours). c. Allow the furnace to cool down to room temperature before retrieving the final product.

Protocol 2: Carbon Coating of Tin-Doped Silicon Nanoparticles via Chemical Vapor Deposition (CVD)

  • Apparatus: A tube furnace equipped with a quartz tube, a gas flow control system, and a vacuum pump. A rotational CVD apparatus is recommended for better uniformity.

  • Precursor Preparation: Place the tin-doped silicon nanoparticles in a ceramic boat and position it in the center of the quartz tube.

  • CVD Process: a. Purge the tube with an inert gas (e.g., argon) to remove any oxygen. b. Heat the furnace to the desired deposition temperature (e.g., 600-1000°C) under a continuous flow of inert gas. c. Introduce a carbon-containing precursor gas (e.g., acetylene, methane, or propylene) into the tube at a controlled flow rate for a specific duration.[21][22] d. After the deposition is complete, stop the flow of the carbon precursor and cool the furnace down to room temperature under the inert gas flow.

  • Product Collection: Carefully collect the carbon-coated powder from the ceramic boat inside a glovebox.

Protocol 3: Anode Slurry Preparation and Coin Cell Assembly

  • Slurry Preparation: a. In a vial, mix the prepared tin-doped silicon/carbon active material, a conductive agent (e.g., Super P carbon black), and a binder (e.g., PAA) in a desired weight ratio (e.g., 80:10:10).[18] b. Add a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) for PVDF, or deionized water for PAA and CMC) and mix thoroughly using a magnetic stirrer or a planetary mixer until a homogeneous slurry is formed.[19][23][24]

  • Electrode Casting: a. Clean a piece of copper foil (current collector). b. Cast the slurry onto the copper foil using a doctor blade to achieve a uniform thickness. c. Dry the coated foil in a vacuum oven at a suitable temperature (e.g., 80-120°C) for several hours to remove the solvent.

  • Electrode Punching: Punch out circular electrodes of the desired diameter from the dried anode sheet.

  • Coin Cell Assembly (inside an argon-filled glovebox): a. Place the anode disc in the center of the coin cell casing. b. Add a few drops of electrolyte. c. Place a separator membrane on top of the anode. d. Add more electrolyte to wet the separator. e. Place a lithium metal disc (counter and reference electrode) on the separator. f. Add a spacer and a spring. g. Place the gasket and the top cap, and crimp the coin cell using a crimping machine.

Visualizations

experimental_workflow cluster_synthesis Anode Material Synthesis cluster_characterization Material Characterization cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing synthesis_method Choose Synthesis Method ball_milling High-Energy Ball Milling synthesis_method->ball_milling cvd Chemical Vapor Deposition synthesis_method->cvd pyrolysis Pyrolysis synthesis_method->pyrolysis characterization Characterize Powder synthesis_method->characterization xrd XRD (Phase, Crystallinity) characterization->xrd sem SEM (Morphology) characterization->sem tem TEM (Microstructure) characterization->tem slurry Prepare Anode Slurry characterization->slurry casting Cast on Cu Foil slurry->casting drying Dry Electrode casting->drying punching Punch Anode Discs drying->punching assembly Assemble Coin Cell punching->assembly testing Test Coin Cell assembly->testing cv Cyclic Voltammetry testing->cv gcd Galvanostatic Cycling testing->gcd eis EIS testing->eis

Figure 1. General experimental workflow for the preparation and testing of tin-doped silicon/carbon anodes.

logical_relationship param Synthesis & Composition Parameters sn_conc Tin Concentration param->sn_conc carbon_source Carbon Source & Quality param->carbon_source anneal_temp Annealing Temperature param->anneal_temp binder_type Binder Type param->binder_type conductivity Electrical Conductivity sn_conc->conductivity improves carbon_source->conductivity improves structure Microstructure & Morphology carbon_source->structure defines anneal_temp->structure refines adhesion Electrode Integrity & Adhesion binder_type->adhesion enhances props Intermediate Properties props->conductivity props->structure props->adhesion capacity Specific Capacity conductivity->capacity improves rate Rate Capability conductivity->rate improves ice Initial Coulombic Efficiency structure->ice affects stability Cycling Stability structure->stability improves adhesion->stability improves perf Electrochemical Performance perf->ice perf->capacity perf->stability perf->rate

Figure 2. Logical relationships between synthesis parameters and anode performance.

References

Validation & Comparative

A Comparative Analysis of Sodium Stannate and Potassium Stannate in Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of electroplating, the choice between sodium stannate and potassium stannate as the tin source in alkaline baths is a critical decision that significantly impacts process efficiency, deposit quality, and operational costs. This guide provides an objective comparison of the performance of these two key compounds, supported by available data and detailed experimental protocols, to aid researchers and professionals in making informed decisions for their specific applications.

Executive Summary

Potassium stannate generally exhibits superior performance characteristics for high-speed electroplating applications, primarily due to its significantly higher solubility compared to sodium stannate. This allows for the formulation of more concentrated plating baths, which in turn enables higher current densities and faster plating rates. While both electrolytes offer excellent throwing power, potassium stannate baths typically provide higher cathode efficiencies and greater conductivity. However, the choice between the two may also be influenced by cost considerations and the specific requirements of the application, with sodium stannate remaining a viable option for processes where high plating speeds are not the primary concern.

Data Presentation: Performance Comparison

Performance ParameterSodium StannatePotassium StannateSupporting Data/Observations
Solubility in Water LowerSignificantly HigherPotassium stannate's higher solubility allows for more concentrated baths.[1][2]
Typical Bath Concentration 100 g/L (for barrel plating)210 g/L (can be doubled to 420 g/L)Higher concentrations in potassium stannate baths are common for high-speed applications.[1]
Operating Current Density Up to 3 A/dm² (barrel)Up to 16 A/dm² (can reach 40 A/dm²)Potassium stannate baths can operate at much higher current densities, leading to faster plating.[1]
Cathode Efficiency 80 - 90% (typical for alkaline baths)80 - 90% (generally higher than sodium stannate)Both offer good efficiency, but potassium stannate is noted to have improved cathode efficiency.[1][2]
Plating Rate SlowerFasterA direct consequence of the higher permissible current densities in potassium stannate baths.[2]
Throwing Power ExcellentExcellentAlkaline stannate baths, in general, are known for their superior throwing power compared to acid baths.[1]
Conductivity GoodHigherThe higher conductivity of potassium stannate baths can lead to energy savings.
Operating Temperature 70 - 90 °C70 - 90 °CBoth electrolytes operate at elevated temperatures.[1]
Applications General plating, barrel platingHigh-speed plating, electronics industryPotassium stannate is preferred for applications demanding high throughput.[1][2]

Experimental Protocols

To conduct a comparative study of sodium and potassium stannate electroplating, the following experimental protocols can be adapted. These protocols outline the necessary steps for bath preparation, substrate preparation, electroplating, and analysis.

Bath Preparation

a) Sodium Stannate Bath (Typical Formulation for Barrel Plating)

  • Composition:

    • Sodium Stannate (Na₂SnO₃·3H₂O): 100 g/L[1]

    • Free Sodium Hydroxide (B78521) (NaOH): 10 g/L[1]

  • Preparation Steps:

    • Fill a steel tank to two-thirds of its volume with deionized water and heat to approximately 40-50°C.

    • Slowly add the required amount of sodium stannate while stirring until it is completely dissolved.[3]

    • Add the sodium hydroxide and continue to stir until fully dissolved.

    • Add deionized water to reach the final volume.

    • Heat the solution to the operating temperature (70-90°C).[1]

b) Potassium Stannate Bath (Typical Formulation for High-Speed Plating)

  • Composition:

    • Potassium Stannate (K₂SnO₃·3H₂O): 210 g/L[1]

    • Free Potassium Hydroxide (KOH): 22 g/L[1]

  • Preparation Steps:

    • Follow the same procedure as for the sodium stannate bath, substituting potassium stannate and potassium hydroxide.

Substrate Preparation
  • Cleaning: Mechanically and chemically clean the substrate (e.g., copper or steel) to remove any oils, grease, and oxides. This may involve a sequence of alkaline cleaning, acid dipping, and rinsing.

  • Rinsing: Thoroughly rinse the substrate with deionized water after each cleaning step to prevent contamination of the plating bath.

Electroplating Process
  • Setup: Place the prepared substrate (cathode) and pure tin anodes in the plating bath. Ensure proper electrical connections to a DC power supply (rectifier).

  • Anode Filming: Before plating, it is crucial to form a yellow-green film on the tin anodes. This is achieved by applying a higher-than-normal current density to the anodes until the film is visible. This ensures that the tin dissolves in the stannate (Sn⁴⁺) state.[1]

  • Plating: Set the desired operating parameters (temperature, current density, and agitation) and apply the DC current for a specified duration to achieve the desired plating thickness.

  • Post-treatment: After plating, rinse the substrate with deionized water and dry it.

Analysis of Plating Performance
  • Cathode Efficiency: Determine the cathode efficiency by measuring the actual weight of the deposited tin and comparing it to the theoretical weight calculated using Faraday's laws of electrolysis.

  • Throwing Power: Measure the throwing power using a Haring-Blum cell. This involves plating two cathodes placed at different distances from the anode and calculating the throwing power based on the ratio of the weight of tin deposited on each cathode.

  • Deposit Quality: Evaluate the quality of the tin deposit through visual inspection for brightness, uniformity, and the absence of defects. Adhesion tests (e.g., tape test) and thickness measurements (e.g., X-ray fluorescence) should also be performed.

  • Bath Analysis: Regularly analyze the plating bath for tin metal concentration and free alkali content using standard titration methods to ensure consistent performance.[3]

Mandatory Visualization

Electroplating Process Workflow

The following diagram illustrates the general workflow for the alkaline tin electroplating process using either sodium or potassium stannate.

G cluster_prep Preparation cluster_plating Electroplating cluster_analysis Analysis Bath_Prep Bath Preparation (Sodium or Potassium Stannate) Anode_Filming Anode Filming Bath_Prep->Anode_Filming Substrate_Prep Substrate Preparation (Cleaning & Rinsing) Plating DC Current Application Substrate_Prep->Plating Anode_Filming->Plating Post_Treatment Rinsing & Drying Plating->Post_Treatment Deposit_Quality Deposit Quality Evaluation Post_Treatment->Deposit_Quality Performance_Metrics Performance Metrics (Cathode Efficiency, Throwing Power) Post_Treatment->Performance_Metrics Bath_Maintenance Bath Analysis & Maintenance Deposit_Quality->Bath_Maintenance Performance_Metrics->Bath_Maintenance

Figure 1. General workflow for alkaline tin electroplating.
Key Parameter Relationships in Alkaline Stannate Electroplating

This diagram illustrates the logical relationships between the key components and operating parameters in an alkaline stannate electroplating bath and their influence on the final deposit characteristics.

G cluster_inputs Bath & Operating Parameters cluster_outputs Deposit & Process Characteristics Stannate_Type Stannate Type (Sodium vs. Potassium) Concentration Stannate & Alkali Concentration Stannate_Type->Concentration Plating_Rate Plating Rate Stannate_Type->Plating_Rate Current_Density Current Density Concentration->Current_Density Cathode_Efficiency Cathode Efficiency Concentration->Cathode_Efficiency Throwing_Power Throwing Power Concentration->Throwing_Power Current_Density->Plating_Rate Current_Density->Cathode_Efficiency Deposit_Quality Deposit Quality (Appearance, Adhesion) Current_Density->Deposit_Quality Temperature Temperature Temperature->Cathode_Efficiency Temperature->Deposit_Quality Agitation Agitation Agitation->Plating_Rate Agitation->Deposit_Quality

Figure 2. Interrelationship of key parameters in alkaline stannate electroplating.

References

A Comparative Guide to Analytical Methods for the Quantification of Sodium Stannate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of sodium stannate trihydrate (Na₂SnO₃·3H₂O), a compound utilized in various pharmaceutical and chemical applications. The selection of an appropriate analytical technique is critical for quality control, stability testing, and formulation development. This document outlines modern spectroscopic and classical titrimetric methods, presenting their performance data, experimental protocols, and a general workflow for method validation.

Data Presentation: A Comparative Overview

The choice of an analytical method is often a balance between performance, sample throughput, and available instrumentation. Below is a summary of typical validation data for Inductively Coupled Plasma (ICP) based methods and a classical titration method for the quantification of tin (Sn), the key element in sodium stannate.

Validation ParameterICP-MS (Inductively Coupled Plasma - Mass Spectrometry)ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry)Titration (Iodometric)
Linearity (r²) > 0.999> 0.99Not explicitly stated, but inherent to the stoichiometric reaction.
Accuracy (Recovery) 85% - 115%85.3% - 103.8%Typically > 99%
Precision (RSD) < 5%< 5%< 1%
Limit of Detection (LOD) 0.1 ng/mL (ppb)0.05 µg/g (ppm)~0.4%
Limit of Quantification (LOQ) 0.5 ng/mL (ppb)2.3 µg/g (ppm)~1.32%
Throughput High, suitable for multi-element analysisHigh, suitable for multi-element analysisModerate, single-sample analysis
Selectivity High, based on mass-to-charge ratioGood, based on characteristic emission wavelengthsGood, with appropriate sample preparation to remove interferences

Mandatory Visualization: Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation A Define Analytical Method Requirements B Method Development and Optimization A->B C Establish Validation Protocol B->C D Perform Validation Experiments C->D E Specificity / Selectivity D->E F Linearity and Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Evaluate Validation Data Against Acceptance Criteria E->K F->K G->K H->K I->K J->K K->B Does Not Meet Criteria L Method Implementation for Routine Use K->L Meets Criteria M Documentation and Validation Report L->M

Comparing hydrothermal vs. co-precipitation synthesis of stannate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Hydrothermal and Co-precipitation Synthesis for Stannate Nanoparticles

The synthesis method employed in the fabrication of stannate nanoparticles is a critical determinant of their physicochemical properties and, consequently, their performance in various applications, including photocatalysis, gas sensing, and drug delivery systems. Among the various synthesis techniques, hydrothermal and co-precipitation methods are widely utilized due to their distinct advantages. This guide provides a detailed, objective comparison of these two methods, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy for their specific needs.

Key Differences at a Glance

The choice between hydrothermal and co-precipitation synthesis hinges on the desired nanoparticle characteristics. The hydrothermal method generally yields nanoparticles with higher crystallinity and more controlled morphology, while the co-precipitation method offers simplicity, speed, and scalability.

FeatureHydrothermal SynthesisCo-precipitation Synthesis
Principle Crystallization of substances from high-temperature aqueous solutions at high vapor pressures in a sealed vessel (autoclave).Formation of an insoluble precipitate from a solution containing the precursor metal ions upon addition of a precipitating agent.
Temperature Typically 120°C - 250°C.[1][2][3]Often at room temperature, followed by high-temperature calcination (e.g., 900°C - 1100°C).[4][5]
Pressure High autogenous pressure.Atmospheric pressure.
Crystallinity High, often producing single-phase crystalline structures directly.[1][2]Initially amorphous or poorly crystalline precipitate, requiring a subsequent calcination step to achieve high crystallinity.[6]
Morphology Control Excellent control over particle size and shape by tuning parameters like temperature, time, and precursors.[1]Less precise control over morphology; often results in agglomerated particles.[6]
Advantages High crystallinity and purity, excellent morphology control, environmentally friendly.[1]Simple, rapid, cost-effective, high yield, suitable for large-scale production.[4][5][7]
Disadvantages Requires specialized equipment (autoclave), longer reaction times, higher energy consumption during synthesis.[6]Often produces less uniform nanoparticles, lower crystallinity before calcination, potential for impurities from precipitating agents.[6]

Performance Data: Hydrothermal vs. Co-precipitation

The following table summarizes quantitative data on the characteristics of stannate nanoparticles synthesized by each method, as reported in various studies.

ParameterHydrothermal SynthesisCo-precipitation Synthesis
Material Zinc Stannate (Zn₂SnO₄)Zinc Stannate (Zn₂SnO₄)
Particle Size 5 - 10 nm aggregated nanoparticles[1], 20 - 50 nm.[3][4]Cubic-like particles with sizes increasing with calcination temperature (from ~30 nm to larger aggregates).[5]
Crystallinity Highly crystalline inverse spinel cubic structure directly from synthesis.[8]Requires calcination at temperatures >600°C to transform from amorphous to crystalline spinel phase.[5]
Phase Purity Proven to be an effective way of synthesizing phase-pure ZTO nanostructures.[2]Single spinel structure phase formation is confirmed after calcination.[5]

Experimental Protocols

Detailed methodologies for the synthesis of Zinc Stannate (Zn₂SnO₄) nanoparticles are provided below as representative examples for each technique.

Hydrothermal Synthesis Protocol

This protocol is adapted from a method for synthesizing Zn₂SnO₄/SnO₂ nanoparticles.[1]

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and a 0.05 M solution of tin(IV) chloride pentahydrate (SnCl₄·5H₂O) in 150 mL of deionized water.

    • Stir the mixture at room temperature until all salts are completely dissolved.

  • Addition of Surfactant and Mineralizer:

    • Add 5 mM of cetyltrimethylammonium bromide (CTAB) and 1 g of n-butylamine to the solution under continuous stirring to ensure a homogeneous mixture.

  • Hydrothermal Treatment:

    • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 120°C for 24 hours.

  • Product Recovery and Purification:

    • After the autoclave cools down to room temperature, collect the precipitate.

    • Wash the product three times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and by-products.

  • Drying and Calcination:

    • Dry the washed product at 90°C for 12 hours.

    • Calcine the dried powder at 900°C for 4 hours to obtain the final Zn₂SnO₄ nanoparticles.

Co-precipitation Synthesis Protocol

This protocol is based on the synthesis of spinel-type zinc stannate powders.[4][5]

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of zinc chloride (ZnCl₂) and tin chloride (SnCl₄) with the desired molar ratio.

  • Precipitation:

    • Slowly add a precipitating agent, such as an aqueous solution of sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to the mixed metal salt solution under vigorous stirring.

    • Continue stirring until the precipitation of zinc and tin hydroxides, in the form of zinc hydroxystannate (ZnSn(OH)₆), is complete. The pH is a critical parameter to control during this step.

  • Aging and Washing:

    • Age the resulting precipitate in the mother liquor for a specific period (e.g., 2 hours) to ensure complete reaction.

    • Filter the precipitate and wash it thoroughly with deionized water to remove residual ions.

  • Drying:

    • Dry the washed precipitate in an oven at approximately 100°C overnight to obtain the as-precipitated powder.

  • Calcination:

    • Calcine the dried powder in a furnace at a high temperature (e.g., 900°C to 1100°C) for several hours. This step is crucial for the thermal decomposition of the hydroxystannate precursor into the crystalline Zn₂SnO₄ spinel phase.[4]

Visualization of Synthesis Workflows

The following diagrams illustrate the distinct experimental workflows for the hydrothermal and co-precipitation synthesis of stannate nanoparticles.

G cluster_0 Hydrothermal Synthesis cluster_1 Co-precipitation Synthesis H1 Mix Precursors (e.g., Zn(NO₃)₂ + SnCl₄) H2 Add Surfactant & Mineralizer H1->H2 H3 Autoclave Treatment (e.g., 120°C, 24h) H2->H3 H4 Wash & Centrifuge H3->H4 H5 Dry (e.g., 90°C) H4->H5 H6 Calcine (Optional) (e.g., 900°C) H5->H6 H7 Crystalline Stannate Nanoparticles H6->H7 C1 Mix Precursors (e.g., ZnCl₂ + SnCl₄) C2 Add Precipitating Agent (e.g., NaOH) C1->C2 C3 Age Precipitate (e.g., ZnSn(OH)₆) C2->C3 C4 Filter & Wash C3->C4 C5 Dry (e.g., 100°C) C4->C5 C6 Calcine (e.g., 900-1100°C) C5->C6 C7 Crystalline Stannate Nanoparticles C6->C7

Caption: Comparative workflow of hydrothermal and co-precipitation synthesis methods.

References

A Comparative Guide to Sodium Stannate and Stannous Chloride as Tin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of advanced materials, the choice of precursor is a critical determinant of the final product's properties and performance. For tin-based materials, such as tin oxides (SnO, SnO₂) and various stannates, sodium stannate (Na₂[Sn(OH)]₆) and stannous chloride (SnCl₂·2H₂O) are two of the most common tin sources. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in precursor selection.

Overview of Precursors

Sodium Stannate (formally sodium hexahydroxostannate(IV)) is an inorganic salt where tin is in the +4 oxidation state. It is a colorless solid, typically used in alkaline solutions for sol-gel and hydrothermal synthesis methods.[1]

Stannous Chloride (or tin(II) chloride) is a white crystalline solid in which tin is in the +2 oxidation state. It is a common reducing agent and a versatile precursor in various synthesis routes, including co-precipitation, hydrothermal, and sol-gel methods, often requiring an acidic medium to prevent premature hydrolysis.[2][3]

Performance Comparison in Nanoparticle Synthesis

The selection of either sodium stannate or stannous chloride directly influences the characteristics of the resulting nanoparticles, such as size, morphology, and crystallinity. These characteristics, in turn, dictate their performance in applications ranging from catalysis to energy storage.

ParameterSodium Stannate (Na₂[Sn(OH)]₆)Stannous Chloride (SnCl₂·2H₂O)References
Typical Synthesis Method Sol-gel, HydrothermalCo-precipitation, Hydrothermal, Sol-gel[4][5][6][7][8]
pH of Reaction Medium AlkalineAcidic to Neutral (pH adjusted with a base)[5][9][10]
Resulting Nanoparticle SnO₂SnO, SnO₂ (depends on oxidation)[5][8][10]
**Particle Size (SnO₂) **~20 nm (shell thickness)2.5 nm - 800 nm (highly method-dependent)[5][7][11]
Morphology Thin films, coatings, non-monolithic gelsSpherical, tetragonal, rod-shaped, nanopowder[4][5][7][11]
Key Advantage Direct formation of Sn(IV) oxides (SnO₂); suitable for coating applications.Versatility in synthesis methods; can act as a reducing agent; fine control over particle size is possible.[5][12][13]
Key Disadvantage Less versatile in terms of achievable morphologies.Potential for chlorine ion contamination, which can affect performance; requires careful pH control to manage hydrolysis.[10][10]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of tin oxide nanoparticles using each precursor.

Protocol 1: Synthesis of SnO₂-Coated Gold Nanoparticles using Sodium Stannate

This protocol is adapted from a method used for encapsulating gold nanoparticles with a tin oxide shell via a simple hydrothermal process.[5]

Objective: To form a uniform SnO₂ shell on existing nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • Sodium stannate trihydrate (Na₂SnO₃·3H₂O, 95%)

  • Deionized water

Procedure:

  • Place a 150 mL aliquot of the citrate-stabilized gold nanoparticle solution in a warm water bath set to 60 °C and stir vigorously.

  • Rapidly add 5.0 mL of a 40 mM this compound solution.

  • Continue stirring and maintain the temperature at 60 °C. A color change to purple indicates the formation of SnO₂-coated gold nanoparticles.

  • After the reaction is complete (typically monitored by UV-vis spectroscopy), collect the colloidal particles by centrifugation (e.g., 7000 rpm for 20 minutes).

  • Wash the collected particles with deionized water to remove unreacted species and impurities.

Protocol 2: Synthesis of SnO₂ Nanoparticles using Stannous Chloride via Co-precipitation

This protocol is a common and straightforward method for producing tin oxide nanoparticles.[7][14][15]

Objective: To synthesize SnO₂ nanoparticles.

Materials:

Procedure:

  • Prepare a 1 M solution of SnCl₂·2H₂O by dissolving 11.28 g in a 50 mL mixture of distilled water and ethanol (30:20 volume ratio) under constant stirring.

  • Stir the solution for 30 minutes to ensure complete dissolution.

  • Slowly add a 1 M solution of NH₄OH (or NaOH) drop by drop to the stannous chloride solution while stirring vigorously.

  • Continue adding the base until the pH of the solution reaches 10-11, leading to the formation of a milky white precipitate.[15]

  • Age the precipitate by allowing the solution to rest for a period (e.g., salting).[16]

  • Filter the precipitate and wash it multiple times with distilled water and then with ethanol to remove residual ions.

  • Dry the resulting white powder in an oven at a moderate temperature (e.g., 80-100 °C).

  • To obtain the crystalline SnO₂ phase (cassiterite), calcine the dried powder at a higher temperature (e.g., 600 °C).[10]

Visualization of Synthesis Pathways

The underlying chemical transformations for each precursor dictate the synthesis conditions and final products. The following diagrams, generated using Graphviz, illustrate these simplified pathways.

Sodium Stannate Pathway

The synthesis from sodium stannate in an aqueous solution involves the hydrolysis of the hexahydroxostannate(IV) complex to form tin oxide.

G Na2SnOH6 Na₂[Sn(OH)₆] (Sodium Stannate in solution) SnOH4 Sn(OH)₄ (Stannic Acid intermediate) Na2SnOH6->SnOH4 Hydrolysis SnOH4->Na2SnOH6 +2NaOH SnO2 SnO₂ (Tin(IV) Oxide) SnOH4->SnO2 Condensation (-2H₂O) H2O H₂O NaOH 2NaOH G cluster_legend Process Steps SnCl2 SnCl₂ (Stannous Chloride in solution) SnOH2 Sn(OH)₂ (Stannous Hydroxide) SnCl2->SnOH2 SnO SnO (Tin(II) Oxide) SnOH2->SnO Sn4_intermediate Sn(IV) species (e.g., Sn(OH)₄) SnOH2->Sn4_intermediate SnO2 SnO₂ (Tin(IV) Oxide) Sn4_intermediate->SnO2 Base + Base (e.g., NaOH) Oxidation Oxidation (e.g., O₂, H₂O₂) Heat Heat

References

A Comparative Guide to the Efficacy of Sodium Stannate and Alternative Stabilizers for Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of sodium stannate and other common stabilizers for hydrogen peroxide. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate stabilizer for their specific applications. The data presented is a synthesis of findings from various technical publications and patents.

Introduction to Hydrogen Peroxide Stabilization

Hydrogen peroxide (H₂O₂) is a powerful oxidizing agent with a wide range of applications in research, medicine, and industry. However, it is inherently unstable and prone to decomposition into water and oxygen, a process catalyzed by various factors, most notably the presence of transition metal ions such as iron, copper, and manganese.[1] To ensure its shelf-life and efficacy, hydrogen peroxide solutions are typically formulated with stabilizers.

Sodium stannate (Na₂SnO₃) has traditionally been a widely used inorganic stabilizer for hydrogen peroxide.[2] Its primary mechanism of action is the formation of colloidal stannic oxide, which adsorbs and deactivates catalytic metal ions.[3] However, a variety of other stabilizers, including pyrophosphates, organophosphonates, and other chelating agents, are also employed, often in synergistic combination with sodium stannate.[2][4]

Comparative Efficacy of Stabilizers

The selection of a stabilizer depends on factors such as the required purity of the hydrogen peroxide, the pH of the solution, and the nature of potential contaminants. Below is a summary of the performance of sodium stannate and its common alternatives.

Mechanism of Action
  • Sodium Stannate: Forms a protective colloid that sequesters metal ions, preventing them from catalyzing H₂O₂ decomposition.[3]

  • Pyrophosphates (e.g., Sodium Pyrophosphate): Act as chelating agents, forming stable complexes with metal ions. They are often used in conjunction with sodium stannate to enhance stability.[2][4]

  • Organophosphonates (e.g., Dequest series): These are powerful chelating agents that bind with a wide range of metal ions. Their mechanism involves stabilizing the higher valence state of iron, preventing its participation in the Fenton reaction which generates highly reactive hydroxyl radicals.[5]

  • Colloidal Silicate: Sequesters metals to minimize H₂O₂ decomposition, particularly in alkaline bleaching applications.[2]

  • Phosphoric Acid: Primarily used for pH adjustment to an acidic range where H₂O₂ is more stable, but also exhibits some chelating properties.[2]

Quantitative Performance Data

The following table summarizes experimental data on the decomposition rates of hydrogen peroxide with various stabilizers. It is important to note that this data is compiled from different sources, and experimental conditions may vary.

Stabilizer/ConditionH₂O₂ ConcentrationTemperatureDecomposition Rate (% loss)Source
Control (Unstabilized) 35%100°C70.0% per dayU.S. Patent 3,089,753
Sodium Stannate (10 mg/L) 35%100°C6.6% per dayU.S. Patent 3,089,753
Sodium Stannate (10 mg/L) + Aluminum Ions (0.3 mg/L) 35%100°C10.0% per dayU.S. Patent 3,089,753
Sodium Stannate (10 mg/L) + Aluminum Ions (10 mg/L) 35%100°C120.0% per dayU.S. Patent 3,089,753
Sodium Stannate (100 mg/L) + Sodium Pyrophosphate (50 mg/L) 35%100°C0.03% per hourU.S. Patent 3,591,341
Sodium Stannate (660 mg/L) + Sodium Pyrophosphate (660 mg/L) 35% (diluted to 6%)100°C0.75% per hourU.S. Patent 3,591,341
Nitrilo Trimethylene Phosphonic Acid (115 mg/L) 70%Not Specified>99% stabilityU.S. Patent 3,383,174
Sodium Stannate (150 mg/L) + Nitrilo Trimethylene Phosphonic Acid (115 mg/L) 70%Not Specified>99% stability (synergistic effect noted)U.S. Patent 3,383,174

Experimental Protocols

A standard method for evaluating the stability of hydrogen peroxide is the gasometric method, which measures the rate of oxygen evolution from a heated sample.

Gasometric Method for Determining Hydrogen Peroxide Stability

Objective: To determine the rate of decomposition of a hydrogen peroxide solution by measuring the volume of oxygen gas evolved over a specific period at an elevated temperature.

Apparatus:

  • Constant temperature oil bath (capable of maintaining 100°C ± 1°C)

  • Borosilicate glass reaction tube with a condenser

  • Gas burette (50 mL capacity)

  • Leveling tube

  • Pipette (25 mL)

  • Stopwatch

Procedure:

  • Preparation: The reaction glassware must be thoroughly cleaned and passivated to remove any catalytic impurities. This is typically done by soaking in a phosphoric acid solution followed by rinsing with deionized water.

  • Sample Introduction: Pipette 25.0 mL of the stabilized hydrogen peroxide sample into the reaction tube.

  • Assembly: Connect the condenser to the reaction tube and lower the assembly into the preheated oil bath at 100°C. The outlet of the condenser is connected to the gas burette.

  • Equilibration: Allow the sample to equilibrate for 15 minutes with the burette stopcock open.

  • Measurement: Close the burette stopcock and start the stopwatch. Record the volume of oxygen collected in the gas burette at regular intervals for a total of 60 minutes.

  • Calculation: The rate of decomposition can be expressed as the volume of oxygen evolved per unit of time (e.g., mL/min). This can be further used to calculate the percentage loss of hydrogen peroxide.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gasometric method for evaluating hydrogen peroxide stability.

ExperimentalWorkflow prep Glassware Preparation (Cleaning and Passivation) sample Sample Preparation (25.0 mL H₂O₂) prep->sample Clean glassware for assemble Apparatus Assembly (Reaction Tube, Condenser, Burette) sample->assemble Load sample into heat Heating and Equilibration (100°C Oil Bath for 15 min) assemble->heat Place assembly in measure Gas Evolution Measurement (Record O₂ volume for 60 min) heat->measure Start measurement after data Data Analysis (Calculate Decomposition Rate) measure->data Use collected data for

Experimental workflow for the gasometric stability test.

Conclusion

Sodium stannate is a proven and effective stabilizer for hydrogen peroxide, particularly when used in combination with other chelating agents like sodium pyrophosphate. The choice of an optimal stabilizer system is highly dependent on the specific application, including the required purity, storage conditions, and the chemical environment in which the hydrogen peroxide will be used. Organophosphonates offer a powerful alternative, especially in the presence of high concentrations of catalytic metal ions. For researchers and professionals in drug development, understanding the mechanisms and comparative performance of these stabilizers is crucial for ensuring the stability and reliability of their formulations and processes.

References

A comparative analysis of different methods for sodium stannate preparation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Different Methods for Sodium Stannate Preparation

Sodium stannate (Na₂SnO₃), an inorganic compound with significant applications in electroplating, catalysis, and as a stabilizer for hydrogen peroxide, can be synthesized through various methods.[1][2] The choice of preparation route often depends on factors such as the desired purity, yield, cost of raw materials, and environmental impact. This guide provides a comparative analysis of the most common methods for sodium stannate preparation, supported by experimental data and detailed protocols.

Overview of Preparation Methods

The primary methods for synthesizing sodium stannate can be broadly categorized into those starting from metallic tin, tin oxides, and tin-containing ores or secondary resources. The most prominent methods include:

  • Reaction of Tin Metal with Sodium Hydroxide (B78521): A direct method where elemental tin is dissolved in a sodium hydroxide solution, typically with the aid of an oxidizing agent.[3][4]

  • Reaction of Tin(IV) Oxide with Sodium Hydroxide: This method utilizes stannic oxide as the tin source, which is reacted with a caustic soda solution.[2][3]

  • Soda Roasting of Cassiterite: A pyrometallurgical process where tin ore (cassiterite) is roasted with sodium carbonate.[5][6]

  • Alkaline Pressure Leaching of Cassiterite: A hydrometallurgical approach involving the leaching of cassiterite with sodium hydroxide under elevated temperature and pressure.[1]

  • Electrolytic Method: This technique employs an electrolytic process to produce sodium stannate from tin compounds in a caustic soda solution.[7]

  • Synthesis from Tin Slag: A recycling method that utilizes industrial tin slag as a raw material.[8]

Comparative Data

The following table summarizes the key quantitative parameters for different sodium stannate preparation methods based on available experimental data.

MethodRaw MaterialsReaction Temperature (°C)Reaction TimeYield/EfficiencyPurityReference
Tin Metal + NaOH + H₂O₂Tin, Sodium Hydroxide, Hydrogen Peroxide60 - 1001 - 6 hoursUp to 99.5%High[9]
Tin(IV) Oxide + NaOHTin(IV) Oxide, Sodium Hydroxide90 - 1000.5 - 1 hour (settling)--[10][11]
Soda Roasting of CassiteriteCassiterite (SnO₂), Sodium Carbonate87515 minutes85.6% (Sn leaching efficiency)95.8% (Na₂SnO₃·3H₂O)[6][12][13]
Alkaline Pressure LeachingCassiterite (SnO₂), Sodium Hydroxide150240 minutes--[1][14]
NaOH Roasting of Lead DrossLead Refining Dross, Sodium Hydroxide45060 minutes93.5% (Sn leaching efficiency)-[14]

Experimental Protocols

Method 1: Reaction of Tin Metal with Sodium Hydroxide and Hydrogen Peroxide

This method involves the one-step synthesis of sodium stannate from banca tin, sodium hydroxide, and hydrogen peroxide.[9]

Protocol:

  • Add banca tin and a 10-40 wt% sodium hydroxide solution to a reaction kettle.

  • Stir the mixture and add a 5-30 wt% hydrogen peroxide solution.

  • Maintain the reaction temperature between 60 and 100°C for 1 to 6 hours.

  • After the reaction, filter the solution.

  • Concentrate the filtrate under reduced pressure.

  • Filter the concentrated solution and dry the resulting filter cake to obtain sodium stannate.[9]

Optimal conditions for a 99.5% yield were found to be a 3:1 molar ratio of both sodium hydroxide and hydrogen peroxide to metallic tin, with a reaction temperature of 80°C for 4 hours.[9]

Method 2: Soda Roasting of Cassiterite followed by Leaching

This novel process is an efficient and clean method for preparing sodium stannate from cassiterite concentrates.[6]

Protocol:

  • Mix cassiterite concentrates with sodium carbonate.

  • Roast the mixture at 875°C for 15 minutes in a CO-CO₂ atmosphere (15% CO). The mole ratio of Na₂CO₃ to SnO₂ should be 1.5.[6]

  • After roasting, leach the product to dissolve the sodium stannate.

  • The resulting solution can then be processed to crystallize sodium stannate.

Method 3: Alkaline Pressure Leaching of Cassiterite

This hydrometallurgical method synthesizes sodium stannate from cassiterite minerals under pressure.[1][14]

Protocol:

  • Place cassiterite mineral and a sodium hydroxide solution in an autoclave.

  • Heat the mixture to the desired temperature (optimal at 150°C) and allow the reaction to proceed for the specified time (optimal at 240 minutes). A 4 mol/L NaOH concentration is optimal.[1][14]

  • After the reaction, cool the autoclave and depressurize it.

  • Perform a liquid-solid separation of the resulting slurry.

  • Evaporate the filtrate to obtain sodium stannate crystals.[1]

Visualization of Experimental Workflows

Workflow for Tin Metal + NaOH + H₂O₂ Method

cluster_0 Reaction cluster_1 Purification Tin Metal Tin Metal Reaction Kettle Reaction Kettle Tin Metal->Reaction Kettle NaOH Solution NaOH Solution NaOH Solution->Reaction Kettle H2O2 Solution H2O2 Solution H2O2 Solution->Reaction Kettle Filtration_1 Filtration Reaction Kettle->Filtration_1 60-100°C 1-6 hrs Concentration Reduced Pressure Concentration Filtration_1->Concentration Filtration_2 Filtration Concentration->Filtration_2 Drying Drying Filtration_2->Drying Sodium Stannate Product Sodium Stannate Product Drying->Sodium Stannate Product

Caption: Workflow for Sodium Stannate Preparation from Tin Metal.

Workflow for Soda Roasting of Cassiterite Method

cluster_0 Roasting cluster_1 Extraction Cassiterite Cassiterite Roasting Furnace Roasting Furnace Cassiterite->Roasting Furnace Sodium Carbonate Sodium Carbonate Sodium Carbonate->Roasting Furnace Leaching Leaching Roasting Furnace->Leaching 875°C 15 min CO-CO2 atm Solid-Liquid Separation Solid-Liquid Separation Leaching->Solid-Liquid Separation Crystallization Crystallization Solid-Liquid Separation->Crystallization Solution Sodium Stannate Product Sodium Stannate Product Crystallization->Sodium Stannate Product

Caption: Workflow for Soda Roasting of Cassiterite Method.

Conclusion

The selection of a suitable method for sodium stannate preparation is a trade-off between various factors. The reaction of metallic tin with sodium hydroxide and hydrogen peroxide offers very high yields and is a relatively straightforward process.[9] The soda roasting and alkaline pressure leaching methods are advantageous when starting from cassiterite ore, with the former providing a high-purity product.[6][12][13] The choice of method will ultimately be guided by the specific requirements of the application, available raw materials, and economic considerations. Further research into optimizing reaction conditions and exploring greener synthesis routes will continue to be an area of interest for the production of this versatile chemical.

References

Unveiling the Catalytic Potential of Sodium Stannate Trihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust catalysts is perpetual. This guide provides a comprehensive cross-validation of the catalytic performance of sodium stannate trihydrate (Na₂SnO₃·3H₂O), offering a comparative analysis with alternative catalysts, supported by experimental data and detailed protocols.

This compound, an inorganic salt, has emerged as a versatile compound in various chemical applications, including as a catalyst in organic synthesis.[1] Its utility stems from its basic nature and its role as a stable source of stannate ions.[2] This guide delves into its catalytic capabilities, presenting a clear comparison with other catalysts to aid in the selection of the most suitable catalytic system for specific synthetic transformations.

Comparative Catalytic Performance

While direct comparative studies showcasing the catalytic performance of this compound against a wide array of catalysts for a specific organic reaction are not extensively documented in publicly available literature, its potential can be inferred from its application in processes such as the preparation of other tin compounds and its use as a solid base catalyst.[1][3]

To provide a framework for comparison, this guide will focus on a well-established base-catalyzed reaction: the Claisen-Schmidt condensation for the synthesis of chalcones. Chalcones are valuable precursors in the synthesis of flavonoids and other biologically active molecules.[4] The efficiency of a catalyst in this reaction is typically measured by the reaction yield, reaction time, and purity of the product.

Below is a comparative table that hypothetically positions this compound against commonly used catalysts for the Claisen-Schmidt condensation. It is important to note that these values are illustrative and would need to be validated through direct experimental comparison.

CatalystTypical Reaction Time (hours)Typical Yield (%)Catalyst TypeAdvantagesDisadvantages
This compound (Na₂SnO₃·3H₂O) 2 - 685 - 95 (estimated)Heterogeneous (Solid Base)Potentially reusable, easy separation from reaction mixture, mild reaction conditions.Limited documented use, potential for lower activity compared to homogeneous bases.
Sodium Hydroxide (NaOH) 1 - 490 - 98Homogeneous (Base)High reactivity, low cost, readily available.[4]Difficult to separate from the product, can lead to side reactions, not reusable.
Potassium Hydroxide (KOH) 1 - 490 - 98Homogeneous (Base)Similar to NaOH, high reactivity.[4]Difficult to separate, not reusable.
Layered Double Hydroxides (LDH) 4 - 1280 - 92Heterogeneous (Solid Base)Reusable, tunable basicity.[5]Longer reaction times, can be more complex to synthesize.

Experimental Protocols

To ensure the reproducibility of catalytic experiments, detailed methodologies are crucial. The following section outlines a general experimental protocol for the synthesis of chalcones via the Claisen-Schmidt condensation, which can be adapted for the use of this compound as the catalyst.

Synthesis of Chalcone (B49325) using a Base Catalyst (General Procedure)

This protocol describes the synthesis of chalcone from benzaldehyde (B42025) and acetophenone (B1666503).

Materials:

  • Benzaldehyde

  • Acetophenone

  • Catalyst (e.g., Sodium Hydroxide, or to be substituted with this compound)

  • Ethanol (B145695) (Solvent)

  • Stirring apparatus

  • Round bottom flask

  • Apparatus for filtration (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol.

  • Catalyst Addition: While stirring, add the chosen base catalyst to the solution. For solid catalysts like this compound, it would be added directly to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: Once the reaction is complete, the product often precipitates out of the solution. The crude product can be isolated by vacuum filtration and washed with cold ethanol or water to remove the catalyst and unreacted starting materials.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline product.[4]

  • Characterization: The structure and purity of the synthesized chalcone are confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the Claisen-Schmidt condensation mechanism and a typical experimental workflow.

Claisen_Schmidt_Condensation Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Base (e.g., Na2SnO3·3H2O) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Benzaldehyde Chalcone Chalcone Aldol Adduct->Chalcone - H2O (Dehydration) Benzaldehyde Benzaldehyde

Caption: Mechanism of Claisen-Schmidt Condensation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mix Reactants Mix Reactants Add Catalyst Add Catalyst Mix Reactants->Add Catalyst Stir at RT Stir at RT Add Catalyst->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Filtration Filtration Monitor by TLC->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization Recrystallization->Characterization

Caption: General Experimental Workflow for Chalcone Synthesis.

References

A Comparative Analysis of Sodium Stannate Trihydrate and Zinc Stannate as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhanced fire safety for polymeric materials, researchers and industry professionals are continually evaluating the efficacy of various flame retardant additives. This guide provides a detailed, evidence-based comparison of two such additives: sodium stannate trihydrate and zinc stannate. The following sections objectively benchmark their performance, outline their mechanisms of action, and provide detailed experimental protocols for key flammability tests, supported by available data.

Overview of Flame Retardant Properties

This compound and zinc stannate are inorganic tin-based compounds that have demonstrated effectiveness in reducing the flammability of various materials. While both operate primarily through condensed-phase mechanisms, promoting char formation and creating a protective barrier, their applications and performance characteristics can differ significantly based on the polymer matrix and the presence of synergistic agents.

This compound has been notably effective in treating natural cellulosic fibers such as cotton and jute.[1] It is often used in combination with other chemicals, like boric acid or diammonium phosphate, to create a synergistic effect that enhances fire resistance.[1]

Zinc Stannate , and its hydrated form, zinc hydroxystannate (ZHS), are recognized as highly effective flame retardants and smoke suppressants, particularly in halogenated polymers like flexible PVC.[2] They are also used in a variety of other polymers, including polyamides and ABS, often as a less toxic alternative to antimony trioxide.[3][4]

Quantitative Performance Data

The following tables summarize key flammability performance data for this compound and zinc stannate based on available experimental findings. It is crucial to note that the data presented is not from direct head-to-head comparisons in the same polymeric systems but is indicative of their performance in specific applications.

Table 1: Limiting Oxygen Index (LOI) Data

Flame Retardant SystemSubstrateLOI (%)Observations
This compound FormulationCotton33Achieved with a specific formulation (SNFR).[1]
Sodium Stannate (20%) + Boric Acid (20%)Jute Fabric34Demonstrates synergistic flame retardancy.[1]
Zinc Stannate (10 phr) in flexible PVCFlexible PVC29Part of a cable formulation.[3]
Zinc Hydroxystannate (10 phr) in flexible PVCFlexible PVC28.5Part of a cable formulation.[3]
Antimony Trioxide (10 phr) in flexible PVCFlexible PVC30.5For comparison in the same PVC formulation.[3]

Table 2: Cone Calorimetry Data for Zinc Stannate in Unsaturated Polyester

Flame Retardant SystemPeak Heat Release Rate (PHRR) ReductionSmoke Production (SPR) Reduction
Zinc Hydroxystannate (ZHS) in chlorinated resin (2 phr)38%Not specified
Zinc Hydroxystannate (ZHS) in brominated resin (2 phr)39%Not specified
Zinc Stannate (ZS) in combination with halogenated compoundsGood flame retardancyGood smoke suppression

No comprehensive cone calorimetry data for this compound in polymers was identified in the reviewed literature.

Flame Retardant Mechanisms

Both this compound and zinc stannate primarily function in the condensed phase, meaning they alter the way the polymer decomposes under heat, leading to increased char formation.

This compound: When exposed to heat, sodium stannate, often in the presence of synergists, catalyzes the dehydration of cellulosic materials at lower temperatures. This process promotes the formation of a stable, insulating char layer. This char layer acts as a barrier, limiting the release of flammable volatile gases and hindering the transfer of heat to the underlying material.

Zinc Stannate: In polymers like PVC, zinc stannate acts as a Lewis acid, catalyzing dehydrochlorination and promoting cross-linking reactions.[2] This leads to the formation of a robust char layer that insulates the polymer and reduces the release of flammable gases.[2] Zinc stannate also exhibits smoke suppression properties by promoting the conversion of smoke precursors into char. In halogenated systems, it is believed to function synergistically, enhancing the flame-inhibiting effect of halogen radicals in the gas phase.

Below is a generalized workflow illustrating the condensed-phase flame retardant mechanism.

FlameRetardantMechanism Polymer Polymer + Flame Retardant Heat Heat Decomposition Catalyzed Decomposition (Dehydration/Cross-linking) Polymer->Decomposition Acts on Heat->Decomposition Initiates Char Protective Char Layer Decomposition->Char Forms Volatiles Reduced Flammable Volatiles Decomposition->Volatiles Leads to Combustion Inhibited Combustion Char->Combustion Inhibits Volatiles->Combustion

Caption: Generalized condensed-phase flame retardant mechanism.

Experimental Protocols

The data presented in this guide is derived from standardized flammability tests. The methodologies for these key experiments are detailed below.

Limiting Oxygen Index (LOI)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus: A heat-resistant glass chimney, a sample holder, gas flow meters for oxygen and nitrogen, and an igniter.

Procedure:

  • A vertically oriented sample of specified dimensions is placed in the glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

  • The initial oxygen concentration is set, and the top edge of the sample is ignited.

  • The oxygen concentration is adjusted in subsequent tests based on whether the sample sustains burning for a specified time or extinguishes.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the sample just supports combustion. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burn Test

Objective: To assess the burning behavior of a vertically oriented polymer specimen after the application of a small flame.

Apparatus: A test chamber, a specimen holder, a Bunsen burner with a specified flame height, a timer, and cotton wool.

Procedure:

  • A rectangular bar specimen is clamped vertically.

  • A layer of cotton wool is placed below the specimen to detect flaming drips.

  • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.

  • The duration of flaming combustion (t1) is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds.

  • The duration of flaming (t2) and glowing (t3) combustion after the second flame application is recorded.

  • Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether flaming drips ignite the cotton. V-0 represents the highest level of flame retardancy.

UL94_Workflow start Start Test flame1 Apply Flame (10s) start->flame1 record_t1 Record Flaming Time (t1) flame1->record_t1 flame2 Re-apply Flame (10s) record_t1->flame2 record_t2_t3 Record Flaming (t2) & Glow (t3) Times flame2->record_t2_t3 drips Observe Dripping record_t2_t3->drips classify Classify (V-0, V-1, V-2) drips->classify

References

A Comparative Analysis of Tin Coatings: Stannate vs. Sulfate Electroplating Baths

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the performance and characteristics of tin coatings derived from alkaline stannate and acid sulfate (B86663) electroplating processes.

Tin coatings are integral to a multitude of applications, from electronics and food packaging to automotive and aerospace components, primarily due to their excellent solderability, corrosion resistance, and non-toxic nature. The two most prevalent methods for electrodepositing tin are through alkaline stannate baths and acid sulfate baths. The choice between these two processes is critical as it significantly impacts the final properties of the tin coating. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable process for a given application.

Executive Summary

Alkaline stannate baths are favored for applications requiring excellent throwing power, uniform deposit thickness even on complex geometries, and low internal stress, which is a crucial factor in mitigating the formation of tin whiskers. However, they operate at elevated temperatures and exhibit lower plating efficiencies. In contrast, acid sulfate baths offer the advantages of high-speed deposition at room temperature with high cathode efficiency. The resulting deposits can be tailored from matte to bright finishes through the use of additives, but they may exhibit higher internal stress.

Performance Comparison: Stannate vs. Sulfate Baths

The selection of a tin plating bath is a trade-off between various operational parameters and desired coating properties. The following table summarizes the key characteristics of each bath type.

FeatureStannate BathSulfate Bath
Electrolyte Type Alkaline (Sodium or Potassium Stannate)Acidic (Stannous Sulfate and Sulfuric Acid)
Operating Temperature 60-90°C20-30°C
Cathode Efficiency 80-90%~100%
Anode Efficiency 75-95%~100%
Throwing Power ExcellentFair to Good
Deposition Rate SlowerFaster
Internal Stress LowHigher (can be controlled with additives)
Deposit Appearance MatteMatte to Bright (with additives)
Hydrogen Embrittlement Risk LowerHigher (for high-strength steels)
Bath Control Requires careful anode monitoringRequires control of organic additives

Quantitative Performance Data

Table 1: Typical Corrosion Resistance (ASTM B117 Salt Spray Test)

Bath TypeCoating Thickness (µm)Time to White Rust (hours)Time to Red Rust (hours)
Stannate5> 96> 240
Sulfate (Matte)5> 72> 192
Sulfate (Bright)5> 96> 240

Table 2: Typical Solderability Performance (Wetting Balance Test)

Bath TypeWetting Time (seconds)Wetting Force (mN/m)
Stannate< 1.0> 2.5
Sulfate (Matte)< 1.0> 2.5
Sulfate (Bright)< 1.5> 2.0

Table 3: Typical Mechanical Properties

PropertyStannate BathSulfate Bath
Microhardness (Vickers, HV) 8-1515-30 (Matte), 30-100+ (Bright)
Adhesion ExcellentGood to Excellent
Internal Stress (MPa) < 15 (Tensile)15-50 (Tensile/Compressive)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tin coatings.

Corrosion Resistance Testing (Salt Spray Fog Test)
  • Standard: ASTM B117

  • Apparatus: Salt spray chamber.

  • Procedure:

    • Clean the tin-plated specimens with a suitable solvent to remove any surface contaminants.

    • Position the specimens in the salt spray chamber at a 15-30 degree angle from the vertical.

    • Prepare a 5% sodium chloride (NaCl) solution with a pH between 6.5 and 7.2.

    • Maintain the chamber temperature at 35°C and atomize the salt solution to create a dense fog.

    • Periodically inspect the specimens for signs of corrosion (white rust for tin corrosion, red rust for substrate corrosion).

    • Record the time to the first appearance of each type of corrosion.

Solderability Testing (Wetting Balance Test)
  • Standard: IPC/JEDEC J-STD-002

  • Apparatus: Wetting balance tester.

  • Procedure:

    • Apply a standardized flux to the tin-plated specimen.

    • Suspend the specimen from a sensitive balance.

    • Immerse the specimen to a specified depth in a molten solder bath (typically Sn63Pb37 or a lead-free alloy) at a controlled temperature.

    • The instrument records the wetting force as a function of time.

    • Key parameters measured include the time to cross the zero-force axis (wetting time) and the maximum wetting force.

Adhesion Testing (Tape Test)
  • Standard: ASTM D3359

  • Procedure:

    • On the surface of the tin coating, make a series of parallel cuts with a sharp blade, followed by a second set of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.

    • Apply a specified pressure-sensitive tape over the cross-hatched area.

    • Rub the tape firmly to ensure good contact.

    • Rapidly pull the tape off at a 180-degree angle.

    • Inspect the tape and the coating for any signs of delamination. Adhesion is rated based on the area of coating removed.

Microhardness Testing
  • Standard: ASTM E384

  • Apparatus: Vickers or Knoop microhardness tester.

  • Procedure:

    • Prepare a cross-section of the plated specimen and polish it to a mirror finish.

    • Use a diamond indenter (Vickers or Knoop) to make an indentation on the coating surface under a specific load.

    • Measure the dimensions of the indentation using a microscope.

    • Calculate the microhardness value based on the applied load and the indentation size.

Visualizing the Processes and Comparison

To better understand the workflows and relationships, the following diagrams are provided.

Stannate_Plating_Process cluster_pretreatment Pre-treatment cluster_plating Stannate Plating cluster_posttreatment Post-treatment Cleaning Alkaline Cleaning Rinsing1 Rinsing Cleaning->Rinsing1 Acid_Pickling Acid Pickling Rinsing1->Acid_Pickling Rinsing2 Rinsing Acid_Pickling->Rinsing2 Plating_Bath Alkaline Stannate Bath (60-90°C) Rinsing2->Plating_Bath Cathode Workpiece (Cathode) Plating_Bath->Cathode Drag_out_Rinse Drag-out Rinse Plating_Bath->Drag_out_Rinse Anode Tin Anodes Anode->Plating_Bath Final_Rinse Final Rinse Drag_out_Rinse->Final_Rinse Drying Drying Final_Rinse->Drying Finished_Part Finished_Part Drying->Finished_Part Finished Part Sulfate_Plating_Process cluster_pretreatment Pre-treatment cluster_plating Sulfate Plating cluster_posttreatment Post-treatment Cleaning Alkaline Cleaning Rinsing1 Rinsing Cleaning->Rinsing1 Acid_Pickling Acid Pickling Rinsing1->Acid_Pickling Rinsing2 Rinsing Acid_Pickling->Rinsing2 Plating_Bath Acid Sulfate Bath (20-30°C) Rinsing2->Plating_Bath Cathode Workpiece (Cathode) Plating_Bath->Cathode Drag_out_Rinse Drag-out Rinse Plating_Bath->Drag_out_Rinse Anode Tin Anodes Anode->Plating_Bath Final_Rinse Final Rinse Drag_out_Rinse->Final_Rinse Drying Drying Final_Rinse->Drying Finished_Part Finished_Part Drying->Finished_Part Finished Part Stannate_vs_Sulfate_Comparison cluster_stannate Stannate Bath cluster_sulfate Sulfate Bath Start Select Plating Bath for Application Stannate_Advantages Advantages: - Excellent Throwing Power - Low Internal Stress - Uniform Deposits Start->Stannate_Advantages Sulfate_Advantages Advantages: - High Efficiency - Room Temperature - Fast Deposition - Bright Deposits Possible Start->Sulfate_Advantages Stannate_Disadvantages Disadvantages: - High Temperature - Lower Efficiency - Slower Deposition Decision Decision Based on Key Requirements Stannate_Advantages->Decision Complex Geometry, Whisker Mitigation Stannate_Disadvantages->Decision Sulfate_Disadvantages Disadvantages: - Higher Internal Stress - Poorer Throwing Power - Requires Additives Sulfate_Advantages->Decision High Throughput, Bright Finish Sulfate_Disadvantages->Decision Application Optimal Application Decision->Application

The Efficacy of Sodium Stannate in Heavy Metal Precipitation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the critical field of wastewater treatment and environmental remediation, the removal of heavy metals is of paramount importance due to their toxicity and persistence. Chemical precipitation is a widely employed method for this purpose, utilizing various reagents to convert soluble metal ions into insoluble precipitates that can be separated from the aqueous phase. This guide provides a comparative analysis of sodium stannate's effectiveness in precipitating heavy metals against commonly used alternatives such as sodium hydroxide, lime (calcium hydroxide), and sodium sulfide (B99878). This objective comparison is supported by available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Comparative Performance of Precipitating Agents

The selection of a precipitating agent is often dictated by factors such as the target metal, required removal efficiency, operating pH, cost, and sludge handling considerations. While direct comparative studies including sodium stannate against all common alternatives are limited in publicly available literature, this guide synthesizes existing data to provide a comprehensive overview.

Sodium stannate has been noted for its use in the metallurgical industry for the removal of specific heavy metals like arsenic and lead.[1] However, for a broader range of heavy metals, sodium hydroxide, lime, and sodium sulfide are more conventionally studied and applied.

The following table summarizes the removal efficiencies of these common precipitating agents for various heavy metals based on available experimental findings. It is important to note that the efficiency of precipitation is highly dependent on the experimental conditions.

Heavy MetalPrecipitating AgentInitial Concentration (mg/L)Optimal pHRemoval Efficiency (%)Reference
Lead (Pb) Sodium Hydroxide-9.0 - 10.0>99[2]
Lime (Ca(OH)₂)-9.0 - 10.0>99[2]
Sodium Sulfide5 - 6001198.9 - 99.3[3]
Cadmium (Cd) Sodium Hydroxide-10.0 - 11.0>99[4]
Lime (Ca(OH)₂)-10.0 - 11.0>99[4]
Sodium Sulfide->8>99[5]
Copper (Cu) Sodium Hydroxide109.597.5[6]
Lime (Ca(OH)₂)1011.0>100 (likely co-precipitation)[6]
Sodium Sulfide1004>99[7]
Zinc (Zn) Sodium Hydroxide-9.0 - 10.0>99[2]
Lime (Ca(OH)₂)-9.0 - 10.0>99[2]
Sodium Sulfide1005.3>99[7]
Nickel (Ni) Sodium Hydroxide109.596.0[6]
Lime (Ca(OH)₂)1011.0>100 (likely co-precipitation)[6]
Sodium Sulfide1005.3~63[7]
Chromium (Cr³⁺) Sodium Hydroxide--~90[8][9]
Lime (Ca(OH)₂)--~76[8][9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of precipitating agents. Below is a generalized methodology for evaluating the effectiveness of a precipitating agent for heavy metal removal from an aqueous solution.

Objective: To determine the removal efficiency of a selected precipitating agent for a specific heavy metal ion.

Materials:

  • Stock solution of the heavy metal salt (e.g., lead nitrate, cadmium chloride).

  • Precipitating agent solution of known concentration (e.g., sodium stannate, sodium hydroxide, lime slurry, sodium sulfide).

  • Acids (e.g., nitric acid or hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment.

  • Deionized water.

  • Standard laboratory glassware (beakers, volumetric flasks, pipettes).

  • pH meter.

  • Magnetic stirrer and stir bars.

  • Filtration apparatus (e.g., vacuum filtration with filter paper).

  • Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)).

Procedure:

  • Preparation of Synthetic Wastewater: Prepare a synthetic wastewater solution containing the target heavy metal at a known initial concentration by diluting the stock solution with deionized water.

  • pH Adjustment (Initial): Adjust the initial pH of the synthetic wastewater to the desired level using acid or base.

  • Precipitation:

    • Place a known volume of the synthetic wastewater in a beaker and place it on a magnetic stirrer.

    • Slowly add the precipitating agent solution to the wastewater while continuously stirring.

    • Monitor the pH of the solution and adjust as necessary to maintain the desired pH for optimal precipitation.

  • Reaction Time: Allow the mixture to stir for a predetermined reaction time to ensure the precipitation reaction goes to completion.

  • Flocculation and Sedimentation:

    • Optionally, a flocculant can be added to aid in the agglomeration of the precipitate.

    • Turn off the stirrer and allow the precipitate to settle for a specified period.

  • Separation: Separate the precipitate from the supernatant by filtration.

  • Analysis:

    • Measure the final concentration of the heavy metal in the filtered supernatant using an appropriate analytical instrument (AAS or ICP-OES).

    • Calculate the removal efficiency using the following formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a comparative study of heavy metal precipitation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comp Comparison A Prepare Synthetic Wastewater (Known Heavy Metal Concentration) C Jar Testing: - Add Precipitant to Wastewater - Control pH and Stirring A->C B Prepare Precipitant Solutions (e.g., Sodium Stannate, NaOH, Lime, Na2S) B->C D Reaction and Flocculation C->D E Sedimentation D->E F Filtration to Separate Precipitate and Supernatant E->F G Measure Final Heavy Metal Concentration in Supernatant F->G H Calculate Removal Efficiency G->H I Compare Removal Efficiencies of Different Precipitants H->I

Caption: Experimental workflow for comparing heavy metal precipitation agents.

Logical Relationship of Precipitation Mechanisms

The fundamental principle behind chemical precipitation is the conversion of soluble metal ions into insoluble compounds. The choice of precipitating agent determines the nature of the resulting precipitate.

G HM Soluble Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺) IP Insoluble Precipitate HM->IP PA Precipitating Agent PA->IP SSn Sodium Stannate (Na₂SnO₃) PA->SSn NaOH Sodium Hydroxide (NaOH) PA->NaOH Lime Lime (Ca(OH)₂) PA->Lime Na2S Sodium Sulfide (Na₂S) PA->Na2S SS Treated Supernatant (Low Heavy Metal Concentration)

Caption: Logical relationship in heavy metal precipitation.

Conclusion

For researchers and professionals considering sodium stannate, further experimental investigation following the outlined protocols is recommended to determine its efficacy for their specific wastewater composition and target metals. The choice of the most suitable precipitating agent will ultimately depend on a holistic evaluation of removal efficiency, operational parameters, economic feasibility, and environmental impact of the resulting sludge.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Stannate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of Sodium Stannate Trihydrate in a laboratory setting. This guide provides detailed, step-by-step procedures to ensure the well-being of researchers and maintain a secure work environment.

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some safety data sheets also classify it as causing severe skin burns and eye damage.[3][4] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is mandatory to minimize risk.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. This equipment should be readily available and worn at all times when handling the chemical.[1][2][5]

Body PartProtective EquipmentSpecifications
Eyes/Face Safety Goggles or Face ShieldTightly fitting safety goggles are recommended.[3] A face shield should be worn where there is a significant risk of splashing.
Skin Chemical-resistant GlovesNeoprene or nitrile rubber gloves are suitable.[2] Gloves must be inspected before use.[6]
Body Protective ClothingA lab coat or other appropriate clothing to prevent skin contact is necessary.[1] For larger quantities or increased risk, impervious clothing may be required.[5]
Respiratory RespiratorUse in a well-ventilated area is crucial.[1][5] If dust levels are high or ventilation is inadequate, a NIOSH-certified dust and mist respirator is recommended.[2]

Operational Plan: Step-by-Step Handling Protocol

Following a strict operational protocol is essential to ensure safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[1][2]

  • Verify that an emergency eyewash station and safety shower are readily accessible.[2]

  • Keep the container tightly closed when not in use.[1][3]

  • Avoid the formation of dust during handling.[2][5]

2. Handling the Chemical:

  • Wear all required PPE as outlined in the table above.

  • Avoid contact with skin and eyes.[1][5]

  • Do not breathe in the dust.[2][3]

  • Wash hands thoroughly after handling the substance.[1][3]

3. In Case of a Spill:

  • Evacuate unnecessary personnel from the area.[2]

  • Wear appropriate PPE, including respiratory protection.[2]

  • For small spills, use appropriate tools to shovel the solid material into a dry, labeled waste container.[7]

  • For large spills, use a shovel to place the material into a suitable container for disposal.[7]

  • Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials in accordance with local regulations.[1][7]

4. First Aid Measures:

  • If on skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[2][3] If irritation persists, seek medical attention.[1]

  • If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • If swallowed: Rinse the mouth with water.[3] Do not induce vomiting.[3] Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1]

  • Waste should be treated as controlled waste and disposed of at a licensed waste disposal site.[1]

  • Do not allow the product to enter drains or sewers.[2][3]

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_chem Handle Chemical prep_ppe->handle_chem prep_vent Ensure Proper Ventilation prep_vent->handle_chem handle_spill Spill Response handle_chem->handle_spill dispose_waste Dispose of Waste handle_chem->dispose_waste first_aid Administer First Aid handle_chem->first_aid handle_spill->dispose_waste handle_spill->first_aid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.